Product packaging for 1,4-Bis(bromoacetoxy)-2-butene(Cat. No.:CAS No. 1071565-84-8)

1,4-Bis(bromoacetoxy)-2-butene

Cat. No.: B7853678
CAS No.: 1071565-84-8
M. Wt: 329.97 g/mol
InChI Key: SIHKVAXULDBIIY-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1,4-Bis(bromoacetoxy)-2-butene is a useful research compound. Its molecular formula is C8H10Br2O4 and its molecular weight is 329.97 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10Br2O4 B7853678 1,4-Bis(bromoacetoxy)-2-butene CAS No. 1071565-84-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(E)-4-(2-bromoacetyl)oxybut-2-enyl] 2-bromoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10Br2O4/c9-5-7(11)13-3-1-2-4-14-8(12)6-10/h1-2H,3-6H2/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIHKVAXULDBIIY-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=CCOC(=O)CBr)OC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(/C=C/COC(=O)CBr)OC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Br2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70860254
Record name (2E)-But-2-ene-1,4-diyl bis(bromoacetate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70860254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20679-58-7, 1071565-84-8
Record name 1,4-Bis(bromoacetoxy)-2-butene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020679587
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Bis(bromoacetoxy)-2-butene, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1071565848
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2E)-But-2-ene-1,4-diyl bis(bromoacetate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70860254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-butene-1,4-diyl bis(bromoacetate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.951
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,4-BIS(BROMOACETOXY)-2-BUTENE, (E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/445RI66389
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 1,4-Bis(bromoacetoxy)-2-butene: Properties, Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and applications of 1,4-Bis(bromoacetoxy)-2-butene. This bifunctional molecule, characterized by a central carbon-carbon double bond and two terminal bromoacetoxy groups, serves as a versatile reagent in organic synthesis and a potent crosslinking agent. Its unique structural features make it a subject of interest in medicinal chemistry and materials science. This document consolidates available data on its physicochemical characteristics, provides a detailed synthetic protocol, explores its chemical reactivity with a focus on nucleophilic substitution, and discusses its established and potential applications, particularly in the context of bioconjugation and as a potential therapeutic agent. Safety and handling precautions are also detailed to ensure its proper use in a laboratory setting.

Introduction

This compound, also known by its CAS Registry Number 20679-58-7, is a diester featuring a butene backbone with bromoacetoxy groups at the 1 and 4 positions.[1] The presence of two reactive bromoacetyl moieties classifies it as a bifunctional alkylating agent, capable of forming covalent bonds with nucleophiles. The central double bond introduces conformational rigidity and can influence the spacing and orientation of the reactive termini.

This guide aims to provide a detailed technical resource for researchers and professionals working with or considering the use of this compound in their experimental designs.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. The compound is a liquid at room temperature, with a density significantly higher than water.[2][3] It is important to note that while some properties have been experimentally determined, others are estimated and should be used as a guide.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 20679-58-7[1][4]
Molecular Formula C₈H₁₀Br₂O₄[3]
Molecular Weight 329.97 g/mol [3]
Appearance Light red-yellow to dark brown oily liquid[2][5]
Density 1.77 g/cm³[2][3]
Boiling Point 372.9 °C at 760 mmHg (estimated)[5]
Melting Point < -20 °C[5]
Flash Point 179.3 °C (estimated)[5]
Solubility Soluble in many organic solvents.
Storage Temperature 2-8°C[5]

Synthesis and Spectroscopic Characterization

Synthetic Protocol

The synthesis of this compound is typically achieved through the esterification of 2-butene-1,4-diol with a bromoacetylating agent. A common and effective method involves the reaction of cis- or trans-2-butene-1,4-diol with bromoacetyl bromide in an aprotic solvent.

dot

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-butene-1,4-diol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF). Cool the solution to 0 °C using an ice bath.

  • Addition of Base: Add a suitable base, such as pyridine or triethylamine (2.2 eq), to the solution to act as a scavenger for the hydrobromic acid byproduct.

  • Addition of Bromoacetyl Bromide: Slowly add bromoacetyl bromide (2.2 eq) dropwise to the cooled solution while stirring. Maintain the temperature at 0 °C during the addition.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Spectroscopic Characterization (Predicted)
  • ¹H NMR: The proton NMR spectrum is expected to show signals for the olefinic protons of the butene backbone and the methylene protons of the bromoacetoxy groups. The olefinic protons (-CH=CH-) would likely appear as a multiplet in the range of δ 5.5-6.0 ppm. The methylene protons adjacent to the ester oxygen (-OCH₂-) would be deshielded and are expected to appear as a doublet around δ 4.7-4.9 ppm. The methylene protons of the bromoacetyl group (-COCH₂Br) would be the most deshielded aliphatic protons, appearing as a singlet around δ 3.8-4.0 ppm.

  • ¹³C NMR: The carbon NMR spectrum would show characteristic peaks for the carbonyl carbon, the olefinic carbons, the methylene carbons of the butene backbone, and the methylene carbon of the bromoacetyl group. The carbonyl carbon (C=O) is expected in the δ 165-170 ppm region. The olefinic carbons (-CH=CH-) would likely appear around δ 125-135 ppm. The methylene carbon adjacent to the ester oxygen (-OCH₂-) is expected in the δ 60-65 ppm range, and the methylene carbon of the bromoacetyl group (-CH₂Br) would be found around δ 25-30 ppm.

  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong carbonyl (C=O) stretching vibration characteristic of esters, typically in the range of 1735-1750 cm⁻¹. A C-O stretching band for the ester linkage is also expected between 1150 and 1250 cm⁻¹. The C=C stretch of the butene backbone may be weak or absent due to symmetry. C-H stretching and bending vibrations will also be present.

Reactivity and Mechanism

The reactivity of this compound is primarily dictated by the two bromoacetoxy groups, which are susceptible to nucleophilic substitution. The bromine atom is a good leaving group, making the α-carbon of the acetyl group electrophilic.

dot

Caption: General mechanism of nucleophilic substitution on this compound.

This bifunctional nature allows it to act as a crosslinking agent, reacting with two nucleophilic sites to form a covalent bridge. The distance and geometry of this bridge are defined by the 2-butene spacer.

Common nucleophiles that react with this compound include:

  • Amines: Primary and secondary amines readily displace the bromide to form aminoacetate esters.

  • Thiols: Thiol groups, such as those in cysteine residues of proteins, are excellent nucleophiles for this reaction, forming stable thioether bonds.

  • Hydroxides: Under basic conditions, hydrolysis of the bromoacetyl group can occur.

The reaction proceeds via a typical Sₙ2 mechanism, where the nucleophile attacks the carbon atom bearing the bromine, leading to inversion of stereochemistry if the carbon were chiral (which it is not in this case).

Applications

The unique properties of this compound lend it to a variety of applications, particularly where crosslinking or bifunctional alkylation is desired.

Biocidal and Slimicidal Agent

This compound has been utilized as a biocide and slimicide, particularly in industrial water treatment processes such as in paper mills.[3] Its ability to react with nucleophilic functional groups in the proteins and enzymes of microorganisms contributes to its antimicrobial activity.

Crosslinking Agent in Polymer and Materials Science

As a bifunctional molecule, it can be used as a crosslinking agent in the synthesis of polymers. By reacting with functional groups on polymer chains, it can create a network structure, thereby modifying the mechanical and thermal properties of the material.

Intermediate in Organic Synthesis

The reactivity of the bromoacetyl groups makes this compound a useful intermediate for the synthesis of more complex molecules, including heterocyclic compounds and other functionalized materials.

Potential in Drug Development and Chemical Biology

The bifunctional alkylating nature of this compound suggests its potential as a tool in drug development and chemical biology.

  • Protein Crosslinking: Its ability to react with nucleophilic amino acid residues, such as cysteine and lysine, makes it a candidate for use as a protein crosslinking agent to study protein-protein interactions or to stabilize protein structures.

  • Potential Anticancer Agent: Bifunctional alkylating agents are a known class of anticancer drugs that act by crosslinking DNA, leading to apoptosis in rapidly dividing cancer cells. While specific studies on the anticancer activity of this compound are not widely reported, its structural similarity to other bifunctional alkylating agents suggests this as a potential area of investigation.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials. Keep the container tightly closed.

  • First Aid:

    • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

    • Skin Contact: Immediately wash off with soap and plenty of water.

    • Eye Contact: Rinse with plenty of water for at least 15 minutes.

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile bifunctional reagent with established applications as a biocide and potential for use in polymer chemistry, organic synthesis, and the life sciences. Its ability to act as a crosslinking agent makes it a valuable tool for researchers. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in the laboratory. Further research into its applications, particularly in the realm of medicinal chemistry as a targeted covalent inhibitor or a DNA crosslinking agent, could unveil new therapeutic opportunities.

References

"1,4-Bis(bromoacetoxy)-2-butene" chemical structure and reactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1,4-Bis(bromoacetoxy)-2-butene: Structure, Reactivity, and Applications in Bioconjugation and Drug Development

Abstract

This compound is a potent, bifunctional alkylating agent characterized by two bromoacetyl ester groups attached to a central 2-butene core. This unique structure renders it highly reactive towards nucleophiles, making it an invaluable tool for researchers in chemical biology, materials science, and drug development. Its ability to act as a covalent cross-linking agent allows for the introduction of stable linkages within or between macromolecules, such as proteins and nucleic acids. This guide provides a comprehensive overview of the compound's chemical structure, stereoisomerism, synthesis, and core reactivity. It further explores its practical applications, particularly in protein structure-function studies and as a potential component in the design of advanced therapeutics. Detailed experimental protocols and critical safety information are provided to equip scientists with the knowledge required for its effective and safe utilization.

Chemical Identity and Physicochemical Properties

Nomenclature and Identifiers
  • Systematic Name: 2-Butene-1,4-diyl bis(bromoacetate)[1][2]

  • Common Synonyms: this compound, BBAB[2]

  • CAS Number: 20679-58-7[2][3]

  • Molecular Formula: C₈H₁₀Br₂O₄[3][4]

  • Molecular Weight: 329.97 g/mol [3]

Chemical Structure and Stereoisomerism

The structure of this compound features two key reactive centers: the electrophilic carbon atoms adjacent to the bromine atoms. These α-bromo carbonyl systems are highly susceptible to nucleophilic attack. The central carbon-carbon double bond introduces the possibility of geometric isomerism, resulting in two distinct stereoisomers:

  • cis-(Z)-1,4-Bis(bromoacetoxy)-2-butene: Both bromoacetoxy groups are on the same side of the double bond. This isomer is structurally related to cis-2-butene-1,4-diol.[5]

  • trans-(E)-1,4-Bis(bromoacetoxy)-2-butene: The bromoacetoxy groups are on opposite sides of the double bond. This isomer is derived from trans-2-butene-1,4-diol.[6]

The choice of isomer is critical as the spatial distance and orientation between the two alkylating groups directly influence the geometry of the resulting cross-link, which is a key consideration in applications like protein structure analysis or the development of constrained peptides.

Physicochemical Data

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueSource(s)
Appearance Light red-yellow liquid[3]
Density 1.77 g/mL at 25 °C[3][7]
Flash Point 179.3 °C[7]
Boiling Point ~68 °C (rough estimate)[7]
Solubility Insoluble in water.[8] Soluble in many organic solvents.
EINECS 243-962-9[2]

Synthesis and Purification

Overview of Synthetic Strategies

The most direct and reliable method for synthesizing this compound is the esterification of the corresponding diol, cis- or trans-2-butene-1,4-diol. This approach provides excellent control over the final product's stereochemistry. The choice of the acylating agent is crucial for reaction efficiency and purity. Bromoacetyl bromide is highly reactive and effective but requires careful handling due to its lachrymatory and corrosive nature.

Protocol 1: Synthesis via Esterification of 2-Butene-1,4-diol

This protocol details the synthesis of trans-1,4-Bis(bromoacetoxy)-2-butene from trans-1,4-dibromo-2-butene as a precursor, which can be synthesized from 1,3-butadiene and bromine.[9][10] A similar pathway can be followed using the cis-isomer.

Synthesis_Workflow cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Esterification Butadiene 1,3-Butadiene DibromoButene trans-1,4-Dibromo-2-butene Butadiene->DibromoButene  Bromination  (-15 °C, Chloroform) Bromine Bromine (Br2) Bromine->DibromoButene Diol trans-2-Butene-1,4-diol (from DibromoButene) DibromoButene->Diol  Hydrolysis  (e.g., NaOAc, H2O) FinalProduct trans-1,4-Bis(bromoacetoxy) -2-butene Diol->FinalProduct  Esterification  (Anhydrous Solvent, Base) Bromoacetyl Bromoacetyl Bromide Bromoacetyl->FinalProduct

References

The Dual-Action Blade: An In-depth Technical Guide to 1,4-Bis(bromoacetoxy)-2-butene as a Covalent Crosslinker

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Proximity in Unraveling Biological Complexity

In the intricate dance of life, the transient and stable interactions between proteins form the bedrock of cellular function. To comprehend these complex biological systems, researchers require sophisticated tools to capture these interactions in their native state. Chemical crosslinking, a powerful technique that covalently links interacting proteins, has emerged as an indispensable method in structural biology and drug development. This guide provides an in-depth exploration of 1,4-bis(bromoacetoxy)-2-butene, a homobifunctional crosslinking agent, detailing its mechanism of action, experimental considerations, and its application in elucidating protein architecture and function.

This compound is characterized by two reactive bromoacetyl groups at either end of a rigid butene spacer. This structure allows for the covalent linkage of nucleophilic amino acid residues that are in close proximity, providing valuable distance constraints for structural modeling. The bromoacetyl moiety is a potent electrophile, readily undergoing nucleophilic substitution with specific amino acid side chains, making it a versatile tool for probing protein-protein interactions.

Core Mechanism of Action: An Electrophilic Assault on Nucleophilic Residues

The crosslinking activity of this compound hinges on the reactivity of its two terminal bromoacetyl groups. These groups are highly susceptible to nucleophilic attack by electron-rich side chains of specific amino acid residues within a protein. The primary targets for this covalent modification are cysteine, lysine, and to a lesser extent, histidine residues.

The reaction proceeds via a classic SN2 (bimolecular nucleophilic substitution) mechanism. The nucleophilic atom of the amino acid side chain attacks the electrophilic carbon of the bromoacetyl group, displacing the bromide ion, which is an excellent leaving group. This results in the formation of a stable covalent bond.

cluster_reagents Reactants cluster_reaction SN2 Reaction Crosslinker This compound Attack Nucleophilic Attack Crosslinker->Attack Nucleophile Nucleophilic Amino Acid (Cys, Lys, His) Nucleophile->Attack TransitionState Transition State Attack->TransitionState Displacement of Br- Product Stable Covalent Bond (Thioether or Amine) TransitionState->Product

Figure 1: A simplified representation of the SN2 reaction mechanism of this compound with a nucleophilic amino acid residue.

Target Specificity and Reactivity Hierarchy

The rate and specificity of the crosslinking reaction are heavily influenced by the nucleophilicity of the target amino acid residues and the local microenvironment.

  • Cysteine: The thiol group (-SH) of cysteine is the most potent nucleophile among the canonical amino acids, especially in its deprotonated thiolate form (-S⁻).[1] The reaction with a bromoacetyl group results in a highly stable thioether bond. To favor the more reactive thiolate anion, the crosslinking reaction is typically performed at a slightly basic pH (7.5-8.5).[1]

  • Lysine: The primary amine (-NH₂) in the side chain of lysine is also a good nucleophile.[2] It reacts with the bromoacetyl group to form a stable secondary amine linkage. While less reactive than the thiolate group of cysteine, the abundance of lysine residues on protein surfaces makes them frequent targets for crosslinking.

  • Histidine: The imidazole ring of histidine can also act as a nucleophile, although its reactivity is generally lower than that of cysteine and lysine.[3] The reaction can occur at either of the nitrogen atoms in the imidazole ring. The pKa of the imidazole side chain is approximately 6.0, meaning its nucleophilicity is pH-dependent.

The general hierarchy of reactivity for the bromoacetyl group is: Cysteine > Lysine > Histidine . This selectivity can be modulated by controlling the pH of the reaction buffer.

Experimental Workflow: A Step-by-Step Guide to Successful Crosslinking

A typical crosslinking experiment using this compound followed by mass spectrometric analysis involves several key steps. The following protocol provides a robust framework that can be adapted for specific applications.

A 1. Sample Preparation (Protein Complex in Amine-Free Buffer) B 2. Crosslinking Reaction (Incubate with this compound) A->B C 3. Quenching (Add Tris or Glycine to stop the reaction) B->C D 4. SDS-PAGE Analysis (Visualize crosslinked products) C->D E 5. In-gel or In-solution Digestion (e.g., with Trypsin) D->E F 6. Mass Spectrometry (LC-MS/MS analysis of peptides) E->F G 7. Data Analysis (Identify crosslinked peptides and map interaction sites) F->G

Figure 2: A standard experimental workflow for protein crosslinking using this compound followed by mass spectrometry.

Detailed Experimental Protocol

1. Sample Preparation: The Foundation of a Clean Experiment

  • Buffer Selection: It is critical to use a buffer that is free of primary amines, such as Tris, as these will compete with the protein for reaction with the crosslinker.[4] Suitable buffers include HEPES, phosphate-buffered saline (PBS), or bicarbonate/carbonate buffers.

  • pH Optimization: The pH of the reaction buffer should be maintained between 7.0 and 8.5 to ensure the nucleophilicity of the target amino acid residues, particularly cysteine.[5]

  • Protein Concentration: The optimal protein concentration will vary depending on the specific system being studied. A starting point of 0.1-2 mg/mL is generally recommended.

2. Crosslinking Reaction: Forging the Covalent Links

  • Crosslinker Preparation: Prepare a fresh stock solution of this compound in a water-miscible organic solvent such as DMSO or DMF immediately before use, as the bromoacetyl groups can hydrolyze in aqueous solutions.

  • Molar Excess of Crosslinker: The optimal molar excess of the crosslinker over the protein needs to be determined empirically. A typical starting range is a 20- to 50-fold molar excess.

  • Reaction Time and Temperature: Incubate the reaction mixture at room temperature or 4°C. Reaction times can range from 15 minutes to 2 hours. Shorter incubation times and lower temperatures can help to minimize non-specific crosslinking and sample aggregation.

3. Quenching the Reaction: A Controlled Stop

  • To terminate the crosslinking reaction, add a quenching reagent containing a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM.[4] The quenching reagent will react with any excess, unreacted this compound, preventing further modification of the protein. Incubate for an additional 15-30 minutes.

4. Analysis and Characterization: Visualizing and Identifying the Crosslinks

  • SDS-PAGE: The formation of higher molecular weight bands on an SDS-PAGE gel provides a simple and effective way to visualize the extent of crosslinking.

  • Mass Spectrometry: For detailed structural information, the crosslinked protein mixture is digested with a protease, typically trypsin, and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6] Specialized software is then used to identify the crosslinked peptides, revealing the specific amino acid residues that were in close proximity.

Quantitative Data and Reaction Parameters

The efficiency of crosslinking with this compound is dependent on several key parameters. The following table summarizes recommended starting conditions that should be optimized for each specific biological system.

ParameterRecommended RangeRationale
pH 7.0 - 8.5Optimizes the nucleophilicity of cysteine and lysine residues.[5]
Temperature 4 - 25 °CLower temperatures can reduce non-specific crosslinking.
Reaction Time 15 - 120 minutesShorter times minimize sample aggregation and degradation.
Crosslinker:Protein Molar Ratio 20:1 to 50:1A sufficient excess is needed to drive the reaction, but too much can lead to excessive modification and precipitation.
Quenching Agent 20 - 50 mM Tris or GlycineEffectively stops the reaction by consuming excess crosslinker.[4]

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The inclusion of a no-crosslinker control is essential to distinguish between specific crosslinked products and non-covalent aggregates. Furthermore, the systematic optimization of reaction conditions, such as crosslinker concentration and incubation time, allows for the identification of conditions that yield specific crosslinks without causing undue protein precipitation or the formation of large, insoluble aggregates. The ultimate validation comes from the mass spectrometric identification of crosslinked peptides, which provides direct evidence of proximity at the amino acid level.

Conclusion: A Versatile Tool for Structural Interrogation

This compound is a powerful and versatile crosslinking agent for the study of protein-protein interactions and protein structure. Its well-defined reactivity towards nucleophilic amino acid residues, coupled with a rigid spacer, provides valuable distance constraints for structural modeling. By understanding the underlying mechanism of action and carefully optimizing experimental parameters, researchers can effectively utilize this reagent to capture a snapshot of protein complexes in their native state, thereby gaining critical insights into the complex machinery of life.

References

A Technical Guide to the Solubility of 1,4-Bis(bromoacetoxy)-2-butene for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Understanding the Critical Role of Solubility in Drug Discovery

In the landscape of pharmaceutical research and development, the journey of a molecule from a promising candidate to a therapeutic agent is fraught with challenges. Among the most fundamental of these is solubility. A compound's ability to dissolve in various media dictates its formulation possibilities, its behavior in biological systems, and ultimately, its efficacy and safety. 1,4-Bis(bromoacetoxy)-2-butene, a versatile bifunctional alkylating agent, serves as a crucial building block in the synthesis of a variety of pharmacologically active molecules. Its utility in creating novel anti-inflammatory and anti-cancer agents underscores the importance of a thorough understanding of its physicochemical properties, paramount among them being its solubility.[1][2]

This in-depth technical guide provides a comprehensive overview of the solubility of this compound. Moving beyond a simple compilation of data, this document offers a predictive analysis of its solubility based on its molecular structure, detailed experimental protocols for both kinetic and thermodynamic solubility determination, and insights into its practical applications in medicinal chemistry. Our aim is to equip researchers, scientists, and drug development professionals with the knowledge and tools necessary to effectively utilize this important synthetic intermediate.

Part 1: Physicochemical Properties and Predicted Solubility Profile of this compound

Molecular Structure and Inherent Properties

This compound (BBAB) is a diester with the molecular formula C₈H₁₀Br₂O₄.[3][4][5][6] Its structure features a central four-carbon butene backbone with bromoacetoxy groups at the 1 and 4 positions.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource
CAS Number 20679-58-7[3][4][6][7][8]
Molecular Formula C₈H₁₀Br₂O₄[3][4][5][6][9]
Molecular Weight 329.97 g/mol [6]
Appearance Colorless to pale yellow or light red-yellow liquid; may appear as a dark brown oily liquid[1][6][8][10]
Density ~1.77 g/cm³[4][8][10]
Boiling Point 372.9 °C at 760 mmHg (Predicted)[6]
Melting Point < -20°C[6]
LogP (Predicted) 1.41880[6]

The presence of two ester functional groups introduces polarity to the molecule, while the bromine atoms and the hydrocarbon backbone contribute to its lipophilic character. This dual nature is the primary determinant of its solubility behavior.

Predicted Solubility: A Qualitative and Quantitative Perspective

Qualitative Solubility Prediction:

The adage "like dissolves like" is a fundamental principle in predicting solubility.[11] this compound, possessing both polar (ester groups) and non-polar (hydrocarbon chain, bromine atoms) regions, is expected to exhibit good solubility in a range of organic solvents.

  • Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), acetone, and acetonitrile are anticipated to be effective at solvating this compound. These solvents can engage in dipole-dipole interactions with the ester groups.

  • Polar Protic Solvents: Alcohols such as ethanol and methanol are also expected to be good solvents. While the compound lacks hydrogen bond donors, the oxygen atoms in the ester groups can act as hydrogen bond acceptors.

  • Non-Polar/Weakly Polar Solvents: Chlorinated solvents like chloroform and dichloromethane, as well as ethers, are likely to dissolve the compound due to van der Waals forces and dipole-dipole interactions.

  • Aqueous Solubility: As a haloalkane derivative, its solubility in water is expected to be limited.[3] The energy required to break the strong hydrogen bonds between water molecules is not sufficiently compensated by the formation of weaker interactions with the bromoacetate ester.

Estimated Quantitative Solubility:

While precise values require experimental determination, we can provide estimations based on the solubility of structurally related compounds like ethyl bromoacetate, which is soluble in many organic solvents but insoluble in water.[5][12]

Table 2: Estimated Solubility of this compound in Common Laboratory Solvents

SolventPredicted SolubilityRationale
Dimethyl Sulfoxide (DMSO) High (>100 mg/mL)Excellent polar aprotic solvent.
Dimethylformamide (DMF) High (>100 mg/mL)Good polar aprotic solvent.
Ethanol High (>50 mg/mL)Polar protic solvent, capable of hydrogen bonding.
Methanol High (>50 mg/mL)Polar protic solvent.
Acetone High (>50 mg/mL)Polar aprotic solvent.
Acetonitrile Moderate to High (>25 mg/mL)Polar aprotic solvent.
Chloroform High (>50 mg/mL)Effective for many organic compounds.
Dichloromethane High (>50 mg/mL)Good solvent for a wide range of organic molecules.
Water Low (<1 mg/mL)Limited by hydrophobic character and inability to disrupt water's hydrogen bonding network.
Hexane Low (<1 mg/mL)The polarity of the ester groups will limit solubility in non-polar aliphatic solvents.

Disclaimer: The values in this table are estimations based on chemical principles and data for analogous compounds. Experimental verification is essential for precise applications.

Part 2: Experimental Determination of Solubility

For drug discovery and development, two key types of solubility are often measured: kinetic and thermodynamic solubility. Both provide critical, albeit different, insights into a compound's behavior.

Kinetic Solubility Assay: A High-Throughput Approach

Kinetic solubility is a measure of how quickly a compound dissolves from a high-concentration stock solution (typically in DMSO) when diluted into an aqueous buffer. It is a critical parameter in early drug discovery for assessing the suitability of compounds for high-throughput screening (HTS) and other in vitro assays.[13][14]

This protocol is adapted for a plate-based format, suitable for rapid assessment.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplates (UV-transparent for analysis)

  • Multichannel pipette

  • Plate shaker

  • Plate reader with UV-Vis capabilities

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM down to 0.01 mM).

  • Addition to Aqueous Buffer: In a separate 96-well plate, add 198 µL of PBS (pH 7.4) to each well.

  • Compound Addition: Transfer 2 µL of each DMSO concentration from the dilution plate to the corresponding wells of the PBS plate. This results in a final DMSO concentration of 1%.

  • Incubation: Seal the plate and shake vigorously for 1 to 2 hours at room temperature.[12]

  • Analysis: Measure the absorbance of each well at a predetermined wavelength (e.g., the λmax of this compound, which should be determined experimentally). The highest concentration that does not show evidence of precipitation (e.g., a sharp increase in absorbance due to light scattering) is considered the kinetic solubility.[13]

G cluster_prep Preparation cluster_assay Assay stock Prepare 10 mM Stock in DMSO dilute Serial Dilution in DMSO stock->dilute add_compound Transfer DMSO dilutions to PBS dilute->add_compound pbs Aliquot PBS into Plate pbs->add_compound incubate Incubate with Shaking add_compound->incubate analyze Analyze by UV-Vis Plate Reader incubate->analyze

Caption: Workflow for Kinetic Solubility Determination.

Thermodynamic Solubility Assay: The Equilibrium Standard

Thermodynamic, or equilibrium, solubility is the concentration of a compound in a saturated solution when it is in equilibrium with its solid form. This is considered the "true" solubility and is a critical parameter for formulation development and understanding in vivo absorption.[15][16]

This protocol utilizes the shake-flask method, a gold standard for thermodynamic solubility measurement.

Materials:

  • This compound (as a liquid or solid)

  • Selected solvents (e.g., water, PBS, ethanol, etc.)

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a glass vial.

  • Solvent Addition: Add a known volume of the desired solvent to the vial.

  • Equilibration: Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vial at high speed to pellet any undissolved compound.

  • Filtration: Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification: Dilute the filtrate with an appropriate solvent and quantify the concentration of this compound using a validated HPLC-UV method against a standard curve.[15][17]

G cluster_equilibration Equilibration cluster_analysis Analysis add_excess Add Excess Compound to Solvent shake Shake for 24-48 hours add_excess->shake centrifuge Centrifuge to Pellet Solid shake->centrifuge filter Filter Supernatant centrifuge->filter quantify Quantify by HPLC-UV filter->quantify

Caption: Workflow for Thermodynamic Solubility Determination.

Part 3: Applications in Drug Development and Medicinal Chemistry

This compound is a valuable building block in organic synthesis due to its two reactive bromoacetoxy groups.[2] This bifunctionality allows for its use in cross-linking reactions and as a scaffold for the synthesis of more complex molecules.

Synthesis of Anti-Inflammatory and Anti-Cancer Agents

The butene scaffold and the reactive termini of this compound make it an attractive starting material for the synthesis of novel therapeutic agents. It has been identified as a key intermediate in the development of potential anti-inflammatory and anti-cancer drugs.[1] For instance, the 1,4-dioxo-2-butenyl moiety, which can be derived from this compound, is a pharmacophore with cytotoxic activity.[18]

The bromoacetoxy groups are susceptible to nucleophilic substitution, allowing for the introduction of various functional groups and the construction of diverse molecular architectures. This versatility is highly prized in medicinal chemistry, where the systematic modification of a lead compound is essential for optimizing its pharmacological properties.

A Versatile Intermediate in Organic Synthesis

Beyond its direct application in drug synthesis, this compound can be used to synthesize other important intermediates. The ester linkages can be hydrolyzed to reveal 1,4-dihydroxy-2-butene, and the bromine atoms can be displaced by a variety of nucleophiles, opening up a wide range of synthetic possibilities.

Conclusion: A Foundation for Future Innovation

While a comprehensive, publicly available dataset on the quantitative solubility of this compound remains to be compiled, this guide provides a robust framework for understanding and experimentally determining this critical parameter. The predictive analysis, grounded in fundamental chemical principles, offers a solid starting point for solvent selection. The detailed experimental protocols for both kinetic and thermodynamic solubility provide researchers with the practical tools needed to generate reliable data tailored to their specific applications.

As a versatile building block in the synthesis of novel therapeutics, a thorough understanding of the solubility of this compound is not merely an academic exercise but a crucial step in the path toward new and improved medicines. It is our hope that this guide will serve as a valuable resource for the scientific community, fostering further research and innovation in the field of drug discovery and development.

References

A Technical Guide to the Stability and Optimal Storage of 1,4-Bis(bromoacetoxy)-2-butene for Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,4-Bis(bromoacetoxy)-2-butene (CAS No: 20679-58-7), a reactive bifunctional alkylating agent, serves as a critical reagent in various fields, including organic synthesis and the development of pharmaceutical intermediates.[1] Its utility is derived from the two bromoacetate ester functionalities, which can participate in a range of chemical transformations. However, the very reactivity that makes this compound valuable also contributes to its inherent instability. The presence of a central carbon-carbon double bond introduces the potential for cis/trans isomerism, and the ester groups are susceptible to hydrolysis.

This guide provides an in-depth analysis of the factors governing the stability of this compound. It outlines scientifically grounded protocols for its storage and handling, designed to preserve its chemical integrity, ensure experimental reproducibility, and maintain a safe laboratory environment. For researchers and drug development professionals, adherence to these guidelines is paramount for achieving reliable and accurate results.

Fundamental Chemical Stability and Degradation Pathways

The stability of this compound is not absolute and is influenced by several key factors. Understanding these factors is essential for interpreting its behavior in both storage and experimental settings.

Isomeric Considerations: The Cis/Trans Stability Differential

The 2-butene backbone of the molecule allows for the existence of two geometric isomers: cis (Z) and trans (E). This isomeric identity is a critical parameter of the material's purity and reactivity.

  • Thermodynamic Preference: The trans-isomer is thermodynamically more stable than the cis-isomer.[2][3] This is due to steric strain in the cis configuration, where the two larger bromoacetoxy groups are positioned on the same side of the double bond, leading to repulsive non-bonding interactions.[4][5]

  • Risk of Isomerization: The energy barrier for interconversion can be overcome by external energy inputs. Exposure to heat or light can promote the isomerization of the less stable cis-isomer to the more stable trans-form.[6] For researchers requiring a specific isomer, such an unintended conversion can lead to inconsistent reaction kinetics and the formation of unexpected byproducts.

Key Degradation Pathways

Beyond isomerization, the compound is susceptible to several modes of chemical degradation:

  • Hydrolysis: The ester linkages are vulnerable to hydrolysis, particularly in the presence of water or moisture. This reaction, which can be catalyzed by both acids and bases, cleaves the ester bond to yield bromoacetic acid and 2-butene-1,4-diol. The introduction of atmospheric moisture is a primary cause of this degradation pathway during storage and handling.

  • Thermal Decomposition: When subjected to high temperatures, this compound will decompose. This process can release hazardous and corrosive gases, including hydrogen bromide (HBr), bromine, and carbon oxides (CO, CO₂).[7][8]

  • Incompatibility-Driven Reactions: The compound is incompatible with strong oxidizing agents and strong bases.[8] Contact with these materials can lead to vigorous and potentially hazardous reactions, compromising the integrity of the reagent.

  • Visual Indicators of Degradation: A noticeable darkening of the material, which is often described as a dark brown or light red-yellow oily liquid, can occur during storage and may indicate decomposition or the formation of impurities.[9][10][11]

Recommended Storage and Handling Protocols

To mitigate the degradation pathways discussed above, a systematic and scientifically informed approach to storage and handling is required. The following protocols are designed to maximize the shelf-life and preserve the purity of this compound.

Summary of Optimal Storage Conditions

The following table summarizes the critical parameters for the safe and effective storage of this reagent.

ParameterRecommendationScientific Rationale (Causality)
Temperature Freezer Storage (-20°C) [12]Minimizes the kinetic energy of molecules, thereby drastically reducing the rates of thermal decomposition and potential cis-trans isomerization. Provides the best long-term stability.
Refrigerated (2-8°C)[13]Acceptable for short-term storage. Significantly slows degradation compared to ambient temperature.
Atmosphere Inert Gas Blanket (Argon/Nitrogen) Displaces atmospheric oxygen and, critically, moisture. This is a self-validating protocol to prevent hydrolysis of the ester groups.
Light Store in Dark / Amber Container Prevents potential photo-induced degradation and isomerization, preserving the intended isomeric ratio.[6]
Container Tightly Sealed Original Container [9]Prevents ingress of atmospheric moisture and other contaminants. If aliquoting, use amber glass vials with PTFE-lined caps to ensure an inert and impermeable seal.
Segregation Store Away from Incompatibles Prevents accidental contact with strong bases, strong oxidizing agents, strong acids, and water, which can cause rapid decomposition or hazardous reactions.[8][10]
Step-by-Step Storage and Handling Workflow

Protocol for Initial Receipt and Storage:

  • Inspect upon Receipt: Verify that the container's seal is intact. Note the initial color and clarity of the liquid.

  • Log Information: Record the date of receipt and the manufacturer's lot number.

  • Select Storage Location: Immediately transfer the container to a designated freezer (-20°C) that is properly ventilated and designated for reactive chemicals.[12]

  • Ensure Segregation: Confirm the storage location is physically separate from strong bases, oxidizers, and acids.[8]

Protocol for In-Use Handling and Dispensing:

  • Temperature Equilibration (Critical Step): Before opening, remove the container from the freezer and allow it to warm completely to ambient temperature. This crucial step prevents the condensation of atmospheric moisture onto the cold chemical, which would initiate hydrolysis.

  • Work in a Controlled Environment: Conduct all transfers within a certified chemical fume hood to ensure adequate ventilation.[9]

  • Use Inert Equipment: Employ clean, dry glass syringes or pipettes for dispensing. Avoid contact with reactive metals or plastics.

  • Minimize Atmospheric Exposure: Open the container only for the minimum time required to dispense the reagent.

  • (Optional but Recommended) Inert Gas Purge: For long-term preservation after initial use, gently flush the headspace of the container with a stream of dry argon or nitrogen before resealing.

  • Secure Sealing: Tightly close the container cap immediately after dispensing.

  • Prompt Return to Storage: Return the sealed container to the freezer without delay.

Visualization of Stability Factors

The following diagram illustrates the key relationships between destabilizing environmental factors and the recommended control measures for maintaining the stability of this compound.

substance This compound Stability heat Heat / Elevated Temp. light Light Exposure moisture Moisture / Water incompatibles Incompatible Chemicals (Bases, Oxidizers) decomp Thermal Decomposition (HBr, COx release) heat->decomp causes isomer Cis-Trans Isomerization heat->isomer promotes light->isomer promotes hydrolysis Ester Hydrolysis moisture->hydrolysis causes reaction Hazardous Reaction incompatibles->reaction causes storage_temp Freezer Storage (-20°C) decomp->storage_temp mitigated by isomer->storage_temp storage_light Store in Dark (Amber Vials) isomer->storage_light mitigated by storage_atm Tightly Sealed Container + Inert Atmosphere hydrolysis->storage_atm mitigated by storage_seg Segregated Storage reaction->storage_seg mitigated by

Caption: Factors affecting this compound stability and mitigation strategies.

Conclusion

The chemical integrity of this compound is critically dependent on rigorous storage and handling procedures. Its susceptibility to isomerization, hydrolysis, and thermal decomposition necessitates a multi-faceted approach to preservation. The core principles are the exclusion of moisture and light, combined with maintenance of low-temperature conditions. By implementing the detailed protocols within this guide—specifically freezer storage in a tightly sealed, inerted container—researchers can significantly extend the viable shelf-life of this reagent, thereby ensuring the validity of their experimental outcomes and promoting a safer laboratory environment.

References

An In-Depth Technical Guide to the Safe Handling of 1,4-Bis(bromoacetoxy)-2-butene in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive safety framework for researchers, scientists, and drug development professionals working with 1,4-Bis(bromoacetoxy)-2-butene (CAS No. 20679-58-7). This guide moves beyond a standard Material Safety Data Sheet (MSDS) to offer in-depth, field-proven insights into the safe handling, storage, and emergency management of this highly reactive and hazardous compound. The causality behind each procedural recommendation is explained to ensure a culture of safety and scientific integrity.

Section 1: Core Hazard Profile and Toxicological Assessment

This compound is a potent alkylating agent. Its high reactivity is the primary source of its significant biological hazard. It should be treated with the utmost respect and handled only by trained personnel within a controlled laboratory environment. The primary dangers include severe corrosion to tissues, acute toxicity upon exposure, and potential mutagenicity.

Summary of Hazards
Hazard ClassificationDescriptionGHS Pictogram
Acute Toxicity, Oral Toxic if swallowed.[1]☠️
Acute Toxicity, Inhalation May be fatal if inhaled; extremely destructive to the upper respiratory tract and mucous membranes.[1][2]☠️
Skin Corrosion/Irritation Causes severe skin burns and blistering. A critical and insidious property is that burns may appear several hours after the initial exposure .[1][3]corrosive
Serious Eye Damage Causes severe and potentially permanent eye damage.[3]corrosive
In-Depth Toxicological Insights

The toxicity of this compound stems from its chemical structure, featuring two bromoacetate functional groups. These groups are excellent leaving groups in nucleophilic substitution reactions, allowing the molecule to readily alkylate biological macromolecules such as DNA, RNA, and proteins.

  • Mechanism of Corrosivity: Upon contact with skin or mucous membranes, the compound reacts with water and cellular nucleophiles, releasing bromoacetic acid and other reactive intermediates. This leads to rapid and severe tissue destruction. The delayed appearance of skin burns is a particularly dangerous characteristic, as a researcher might not realize the severity of an exposure until significant damage has occurred.[1]

  • Respiratory and Systemic Toxicity: Inhalation can be fatal due to chemical pneumonitis and pulmonary edema.[2] Once absorbed, the compound can cause systemic toxicity.[1] Symptoms are comprehensive and severe, including a burning sensation, coughing, wheezing, laryngitis, shortness of breath, headache, and nausea.[2]

  • Potential for Genotoxicity: While direct mutagenicity data for this specific compound is limited in the provided sources, the known reactivity of similar structures is a cause for significant concern. For instance, a reactive metabolite of furan, cis-2-butene-1,4-dial, has demonstrated mutagenic activity in the Ames assay, suggesting it can form mutagenic adducts with DNA.[4] Given its nature as a bifunctional alkylating agent, this compound must be handled as a suspected mutagen, and exposure should be minimized to as low as reasonably achievable.

Section 2: Proactive Exposure Control and Personal Protection

A multi-layered approach to safety, prioritizing engineering controls over personal protective equipment (PPE), is mandatory. This hierarchy of controls is the foundation of a self-validating safety system.

Hierarchy of Controls cluster_main Hierarchy of Safety Controls (Most to Least Effective) node_elim Elimination (Not applicable for required reagent) node_sub Substitution (Use a less hazardous chemical if possible) node_elim->node_sub node_eng Engineering Controls (e.g., Fume Hood) node_sub->node_eng node_admin Administrative Controls (e.g., SOPs, Training) node_eng->node_admin node_ppe Personal Protective Equipment (PPE) (e.g., Gloves, Goggles) node_admin->node_ppe Chemical Handling Workflow node_receive 1. Receive & Inspect (Check for damage) node_store 2. Store Securely (Cool, dry, ventilated, secondary containment) node_receive->node_store node_handle 3. Handle in Hood (Weighing, reaction setup) node_store->node_handle node_use 4. Use in Reaction (Maintain controls) node_handle->node_use node_waste 5. Segregate Waste (Labelled, sealed container) node_use->node_waste node_dispose 6. Dispose via EHS (Follow regulations) node_waste->node_dispose

References

An In-depth Technical Guide to the Research Applications of 1,4-Bis(bromoacetoxy)-2-butene (CAS: 20679-58-7)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Bis(bromoacetoxy)-2-butene (CAS No. 20679-58-7), a bifunctional electrophilic reagent, has emerged as a versatile building block and cross-linking agent in various scientific disciplines. Its unique structural features, comprising a central carbon-carbon double bond and two terminal bromoacetoxy groups, enable a diverse range of chemical transformations. This guide provides a comprehensive overview of the core research applications of this compound, delving into its role in organic synthesis, medicinal chemistry, and materials science. We will explore its utility in the construction of complex molecular architectures, including heterocyclic systems, and its application as a covalent cross-linker for biomolecules. Detailed mechanistic insights and established experimental protocols are provided to empower researchers in leveraging the full potential of this valuable chemical entity.

Introduction: Chemical Profile and Reactivity

This compound is a diester characterized by the molecular formula C₈H₁₀Br₂O₄ and a molecular weight of 329.97 g/mol .[1][2] The presence of two highly reactive bromoacetoxy moieties renders the terminal methylene carbons susceptible to nucleophilic attack, making it an excellent substrate for a variety of substitution reactions. The central C=C double bond introduces conformational rigidity and can also participate in addition reactions, further expanding its synthetic utility.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 20679-58-7[1]
Molecular Formula C₈H₁₀Br₂O₄[1]
Molecular Weight 329.97 g/mol [2]
Appearance Light red-yellow to dark brown oily liquid[3][4]
Boiling Point 135 °C[2]
Density 1.759 - 1.77 g/cm³[2][4]
Storage Temperature 2-8°C[1]

The core reactivity of this compound is dictated by the two electrophilic centers at the carbons bearing the bromine atoms. These sites readily react with a wide range of nucleophiles, including amines, thiols, and carbanions, leading to the formation of new carbon-nitrogen, carbon-sulfur, and carbon-carbon bonds, respectively. This bifunctionality is key to its application as a cross-linking agent and a precursor for the synthesis of cyclic and polymeric structures.

Applications in Organic Synthesis: A Versatile Architectural Element

The synthetic potential of this compound lies in its ability to act as a four-carbon building block for the construction of diverse molecular frameworks.

Synthesis of Heterocyclic Compounds

The dielectrophilic nature of this compound makes it an ideal precursor for the synthesis of various heterocyclic systems through reactions with dinucleophiles.

Reaction with primary diamines can lead to the formation of seven-membered rings, such as diazepanes, which are important structural motifs in many biologically active compounds.

nitrogen_heterocycle reagent This compound product Substituted Diazepane reagent->product Cyclization diamine H₂N-R-NH₂ (Primary Diamine) diamine->product

Caption: Synthesis of diazepanes.

Similarly, reaction with dithiolates or thiourea can be employed to construct sulfur-containing heterocycles like thiepines or thiazines. The reaction with thiourea, for instance, proceeds through the initial formation of a bis-isothiuronium salt, which can then be cyclized under basic conditions.[5][6]

Experimental Protocol: Synthesis of a Thiazine Derivative

  • Step 1: Formation of Bis-isothiuronium Salt: Dissolve this compound (1 mmol) in ethanol (20 mL). Add thiourea (2.2 mmol) and stir the mixture at room temperature for 24 hours. The resulting precipitate, the bis-isothiuronium salt, is collected by filtration, washed with cold ethanol, and dried.

  • Step 2: Cyclization: Suspend the bis-isothiuronium salt (1 mmol) in a solution of sodium ethoxide (2.5 mmol) in ethanol (30 mL). Heat the mixture to reflux for 6 hours.

  • Step 3: Work-up and Purification: After cooling, the reaction mixture is filtered. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the desired thiazine derivative.

Precursor in Total Synthesis

While specific examples of the direct use of this compound in the total synthesis of complex natural products are not extensively documented, its structural motif is present in various natural products. Its application can be envisioned in synthetic strategies requiring the introduction of a functionalized four-carbon chain. For instance, it could serve as a precursor for the synthesis of butenolide rings, which are core structures in many natural products with diverse biological activities.

Application as a Covalent Cross-Linking Agent

The ability of this compound to react with two nucleophilic sites makes it a valuable tool for creating covalent linkages between molecules. This property is particularly exploited in the study of biomolecular interactions and the development of novel biomaterials.

Cross-Linking of Proteins and DNA-Protein Complexes

The bromoacetoxy groups of this compound are effective alkylating agents for nucleophilic amino acid residues in proteins, primarily the sulfhydryl group of cysteine and the amino group of lysine. This reactivity allows for the covalent trapping of protein-protein and DNA-protein interactions, providing valuable insights into cellular processes.[7][8][9][10]

A related compound, photo-caged 2-butene-1,4-dial, has been shown to be a highly efficient and specific photo-crosslinker for trapping DNA-binding proteins.[2] Upon photo-irradiation, it generates 2-butene-1,4-dial, which selectively reacts with lysine residues.[2] This suggests that this compound, as a pre-activated electrophile, can achieve similar covalent cross-linking without the need for photoactivation.

crosslinking P1 Lysine (NH₂) reagent 1,4-Bis(bromoacetoxy) -2-butene P1->reagent P2 Cysteine (SH) P2->reagent

Caption: Protein cross-linking mechanism.

Mechanism of Protein Cross-Linking:

The cross-linking reaction proceeds via a nucleophilic substitution (SN2) mechanism. The nucleophilic side chain of an amino acid (e.g., the thiol of cysteine or the amine of lysine) attacks the electrophilic methylene carbon of the bromoacetoxy group, displacing the bromide ion. This process occurs at both ends of the molecule, resulting in a covalent bridge between two biomolecules or within a single biomolecule.

Applications in Materials Science

The reactivity of this compound also extends to the field of polymer chemistry, where it can be used as a monomer or a modifying agent to impart specific functionalities to polymeric materials.

Monomer in Polymerization Reactions

Although the steric hindrance around the double bond of the 2-butene backbone can make its direct polymerization challenging, it can potentially be used as a co-monomer in polymerization reactions with other vinyl monomers.[11][12][13][14] The resulting polymer would possess reactive bromoacetoxy side chains that can be further functionalized.

Surface Modification of Polymers

A more common application is in the surface modification of existing polymers. The bromoacetoxy groups can react with functional groups on a polymer surface, allowing for the grafting of new molecules and the alteration of surface properties such as hydrophilicity, biocompatibility, or adhesion.[15]

Industrial Applications: Biocidal and Slimicidal Properties

This compound has found practical application as a biocide and slimicide, particularly in industrial water treatment and in the paper and paperboard manufacturing process.[3][16] Its ability to react with and inactivate essential biomolecules in microorganisms is the basis for its antimicrobial activity.

Safety and Handling

This compound is a corrosive and toxic substance that must be handled with appropriate safety precautions. It is harmful if swallowed or in contact with skin and can cause severe skin burns and eye damage.[3] It should be handled in a well-ventilated area, and personal protective equipment, including gloves and safety goggles, should be worn. Store the compound in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

This compound is a highly versatile and reactive compound with a broad spectrum of research and industrial applications. Its utility as a bifunctional building block in organic synthesis enables the construction of complex cyclic and heterocyclic structures. As a covalent cross-linking agent, it provides a powerful tool for studying biomolecular interactions. Furthermore, its role in materials science and its biocidal properties underscore its practical importance. A thorough understanding of its reactivity and handling requirements is crucial for its safe and effective use in the laboratory and beyond.

References

An In-depth Technical Guide to 1,4-Bis(bromoacetoxy)-2-butene as a Bifunctional Alkylating Agent

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1,4-Bis(bromoacetoxy)-2-butene, a potent bifunctional alkylating agent. Designed for researchers, chemists, and drug development professionals, this document delves into the compound's physicochemical properties, mechanism of action, key applications in research and oncology, and detailed protocols for its practical use. We will explore the causality behind its reactivity and its utility as both a molecular probe and a potential therapeutic agent, grounded in established scientific principles.

Core Concepts: Physicochemical Properties and Synthesis

This compound, also known as 2-butene-1,4-diyl bis(bromoacetate), is an organic compound recognized for its utility as a biocide and, more significantly in a research context, as a powerful cross-linking agent.[1][2] Its structure features a central four-carbon butene backbone with two bromoacetoxy groups, one at each end. This symmetrical arrangement provides two reactive sites, making it a classic bifunctional electrophile.

The bromoacetate moieties are the key to its reactivity. The bromine atom is an excellent leaving group, and the adjacent carbonyl group activates the α-carbon for nucleophilic attack. This intrinsic chemical reactivity is the foundation of its function as an alkylating agent.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 20679-58-7[1][2][3]
Molecular Formula C₈H₁₀Br₂O₄[2][3]
Molecular Weight 329.97 g/mol [1]
Appearance Dark brown or light red-yellow oily liquid[4][5]
Density 1.77 g/cm³[1][2]
Boiling Point 372.9 °C at 760 mmHg[4]
Flash Point 179.3 °C[2]
Storage Store in a cool, dry, well-ventilated area (2-8°C recommended)[2][6]

The synthesis of this compound can be achieved through several routes. One common method involves the reaction of butadiene with acetic anhydride and hydrobromic acid.[7] Another approach starts with the corresponding diol, 2-butene-1,4-diol, which is then esterified with bromoacetyl bromide or a similar acylating agent. A related synthesis for 1,4-dibromo-2-butene proceeds by the controlled addition of bromine to 1,3-butadiene at low temperatures.[8] The choice of synthetic route depends on precursor availability, desired purity, and scalability.

Mechanism of Action: A Tale of Two Alkylations

As a bifunctional alkylating agent, this compound exerts its biological effects by forming covalent bonds with nucleophilic groups present in macromolecules.[9][10] In a biological context, the most significant targets are the nucleophilic centers on DNA bases (e.g., the N7 position of guanine) and amino acid residues in proteins (e.g., cysteine, histidine, and lysine).[11][12]

The process occurs via a two-step nucleophilic substitution reaction at each end of the molecule. The first reaction tethers the agent to its target. The second reactive arm can then bind to a second nucleophile. When this occurs on two separate strands of DNA, it results in an interstrand cross-link (ICL). ICLs are highly cytotoxic lesions because they physically prevent the separation of DNA strands, thereby blocking essential cellular processes like DNA replication and transcription.[13][14] This covalent tethering is the primary mechanism behind the antitumor properties of many bifunctional alkylating agents.[14][15]

Figure 1: Mechanism of DNA interstrand cross-link formation.

Applications in Research and Drug Development

Probing Macromolecular Interactions

The ability to covalently link molecules makes this compound a valuable tool for studying DNA-protein and protein-protein interactions. By treating cells or cell lysates with the agent, researchers can "freeze" transient interactions in place. A related compound, generated via photo-activation, has been shown to efficiently trap DNA-binding proteins by reacting with lysine residues, achieving cross-linking yields of up to 70%.[11] This allows for the identification of binding partners and the mapping of interaction interfaces using techniques like immunoprecipitation followed by mass spectrometry.

Anticancer Therapeutic Potential

The induction of irreparable DNA damage, particularly ICLs, makes bifunctional alkylating agents potent anticancer drugs.[9] These lesions trigger cellular DNA damage response (DDR) pathways. If the damage is too extensive to be repaired, these pathways culminate in programmed cell death (apoptosis) or permanent cell cycle arrest, effectively eliminating the cancer cell.[14] Studies on similar bifunctional agents have demonstrated significant G2/M phase arrest in cancer cell lines following treatment, a hallmark of the cellular response to DNA cross-links.[14] Furthermore, some of these agents show efficacy in animal models and may not share resistance mechanisms with other common chemotherapeutics, making them promising candidates for further development.[14]

Signaling_Pathway BBA This compound ICL DNA Interstrand Cross-links (ICLs) BBA->ICL Causes DDR DNA Damage Response (ATR, Fanconi Anemia Pathway) ICL->DDR Activates Arrest G2/M Cell Cycle Arrest DDR->Arrest Induces Repair Attempted DNA Repair DDR->Repair Initiates Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis Prolonged Arrest Can Lead to Repair->Apoptosis Failure Leads to

Figure 2: DNA damage response pathway initiated by cross-linking.

Experimental Protocols & Methodologies

Critical Safety and Handling Procedures

This compound is a hazardous chemical that must be handled with appropriate precautions. It is corrosive and causes skin and eye irritation, and may cause respiratory irritation.[6]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-impermeable gloves (e.g., nitrile), and tightly fitting safety goggles.[4] All manipulations should be performed within a certified chemical fume hood to avoid inhalation of vapors.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents and bases.[6][16]

  • Spill Management: In case of a spill, evacuate the area. Use an inert absorbent material (e.g., vermiculite) for containment. A 10% sodium bicarbonate solution can be used to neutralize the material before disposal.[6] Do not use water for firefighting as the compound may decompose upon heating to produce toxic fumes.[6]

  • First Aid:

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[4][6]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids apart.[4][6]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[4][6]

    • Ingestion: Rinse the mouth with water. Do not induce vomiting.[4][6]

    • In all cases of exposure, seek immediate medical attention.[4][6][16]

Protocol for In Vitro Protein-DNA Cross-linking

This protocol provides a general framework for using this compound to cross-link proteins to DNA in a cellular context. Optimization of concentration and incubation time is critical for each specific application.

Materials:

  • This compound

  • Anhydrous DMSO

  • Cultured cells of interest

  • Phosphate-buffered saline (PBS), ice-cold

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Prepare Stock Solution: Prepare a 100 mM stock solution of this compound in anhydrous DMSO. Store in small aliquots at -20°C.

  • Cell Treatment: Culture cells to the desired confluency (typically 70-80%). Treat the cells by adding the cross-linker stock solution directly to the culture medium to achieve a final concentration in the range of 100 µM to 1 mM.

  • Incubation: Incubate the cells at 37°C for a predetermined time (e.g., 15-60 minutes). This step allows the agent to penetrate the cell membrane and nucleus to react with its targets.

  • Quenching: Terminate the cross-linking reaction by removing the medium and adding a quenching solution. Alternatively, wash the cells twice with ice-cold PBS to remove excess reagent.

  • Cell Lysis: Harvest the cells and lyse them using an appropriate lysis buffer to extract the cross-linked protein-DNA complexes.

  • Downstream Analysis: The resulting lysate can be used for downstream applications such as co-immunoprecipitation (Co-IP), chromatin immunoprecipitation (ChIP), or mass spectrometry to identify the cross-linked proteins.

Figure 3: General workflow for an in vitro cross-linking experiment.

Efficacy, Limitations, and Resistance Mechanisms

While potent, the therapeutic window for alkylating agents can be narrow due to their non-specific reactivity, which can lead to toxicity in healthy, rapidly dividing cells, such as those in the bone marrow and gastrointestinal tract.[15] A major challenge in cancer chemotherapy is the development of drug resistance.[17]

Table 2: Potential Mechanisms of Resistance to Bifunctional Alkylating Agents

MechanismDescriptionReference(s)
Decreased Drug Accumulation Cancer cells can reduce the intracellular concentration of the drug by upregulating efflux pumps (e.g., P-glycoprotein) or downregulating uptake mechanisms.[17][18]
Increased Drug Inactivation Elevated levels of cellular nucleophiles, such as glutathione (GSH), can detoxify the alkylating agent by reacting with it before it reaches its DNA target.[17]
Enhanced DNA Repair Upregulation of DNA repair pathways, particularly those involved in repairing ICLs like the Fanconi Anemia pathway and nucleotide excision repair, can remove the lesions and promote cell survival.[17][18]
Altered Drug Targets Mutations in the target proteins or shielding of DNA targets can prevent the alkylating agent from binding effectively.[17]
Defective Apoptotic Pathways Mutations in key apoptotic proteins (e.g., p53) can allow cancer cells to tolerate high levels of DNA damage without undergoing programmed cell death.[18]

Conclusion

This compound is a powerful chemical tool with significant utility rooted in its bifunctional alkylating nature. Its ability to form covalent interstrand cross-links in DNA makes it a potent cytotoxic agent with potential applications in oncology, while its capacity to link macromolecules provides a valuable method for studying complex biological interactions. A thorough understanding of its reactivity, coupled with stringent safety protocols, is essential for harnessing its capabilities in both basic research and therapeutic development. Future work may focus on developing derivatives with enhanced tumor-targeting capabilities to improve efficacy and reduce off-target toxicity.

References

An In-depth Technical Guide to the Reactivity of 1,4-Bis(bromoacetoxy)-2-butene Towards Amino Acid Residues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Tool for Probing Protein Structure and Function

In the intricate landscape of chemical biology and drug development, the ability to selectively modify and cross-link proteins is paramount. Such tools not only illuminate the complex interplay of protein-protein interactions but also pave the way for novel therapeutic strategies. 1,4-Bis(bromoacetoxy)-2-butene emerges as a potent and versatile bifunctional alkylating agent, offering researchers a means to covalently capture and study protein complexes, map binding interfaces, and develop targeted inhibitors.[1][2]

This technical guide provides a comprehensive exploration of the reactivity of this compound towards amino acid residues. We will delve into the core chemical principles governing its mechanism of action, dissect its specificity for different amino acid side chains, and provide practical, field-proven insights for its application in research and development. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of this unique chemical probe.

Chemical Profile and Mechanism of Action

This compound is a diester featuring two reactive bromoacetoxy groups attached to a central 2-butene backbone.[1][3] The key to its utility lies in the electrophilic nature of the carbon atoms adjacent to the bromine atoms. These carbons are susceptible to nucleophilic attack by electron-rich functional groups present on the side chains of amino acid residues within a protein.

The reaction proceeds via a nucleophilic substitution mechanism, where a nucleophilic amino acid residue attacks the electrophilic methylene carbon of the bromoacetyl group, displacing the bromide ion as a leaving group. The bifunctional nature of the molecule, with two reactive sites, allows for the cross-linking of two proximal amino acid residues, either within the same protein (intramolecular) or between two interacting proteins (intermolecular).

cluster_reagent This compound cluster_protein1 Protein 1 cluster_protein2 Protein 2 cluster_product Cross-linked Product Reagent Br-CH₂-COO-CH₂-CH=CH-CH₂-OOC-CH₂-Br AA2 Nucleophilic Amino Acid 2 (e.g., Cys, His, Lys) Reagent->AA2 Nucleophilic Attack 2 Product Protein1-AA1-CH₂-COO-CH₂-CH=CH-CH₂-OOC-CH₂-AA2-Protein2 Reagent->Product Formation of Covalent Bonds AA1 Nucleophilic Amino Acid 1 (e.g., Cys, His, Lys) AA1->Reagent Nucleophilic Attack 1

Caption: General mechanism of protein cross-linking by this compound.

Reactivity Profile with Specific Amino Acid Residues

The specificity of this compound is dictated by the nucleophilicity of the amino acid side chains. While several residues can potentially react, the primary targets are those with strong nucleophiles.

Cysteine: The Primary Target

The thiol group (-SH) of cysteine is a potent nucleophile and represents the most likely site of modification by this compound. The high reactivity of cysteine's side chain makes it a prime target for alkylating agents.[4] This reaction results in the formation of a stable thioether bond. Due to the high intrinsic reactivity of the cysteine sidechain, it is a frequent target in cross-linking studies.[4]

Lysine: A Significant Contributor

The primary amine (-NH2) in the side chain of lysine is also a strong nucleophile, particularly in its unprotonated state. At physiological pH, a fraction of lysine residues will be deprotonated and available for reaction. The reaction of this compound with lysine results in the formation of a stable secondary amine linkage. Studies with the related compound, cis-2-butene-1,4-dial (BDA), have shown that lysine residues are readily involved in protein cross-linking, often in concert with cysteine.[5][6]

Histidine: A pH-Dependent Target

The imidazole ring of histidine contains two nitrogen atoms that can act as nucleophiles. The reactivity of histidine is highly dependent on the local microenvironment and the pH of the solution, which influences the protonation state of the imidazole ring.[7] Alkylation can occur at either the Nπ or Nτ nitrogen of the imidazole ring.

Other Potential Targets

While cysteine, lysine, and histidine are the primary targets, other nucleophilic amino acid residues can also react with this compound, albeit to a lesser extent. These include:

  • Methionine: The sulfur atom in the thioether side chain of methionine can be alkylated.

  • Tyrosine: The hydroxyl group of tyrosine can be a target, especially at higher pH values.

  • Aspartate and Glutamate: The carboxylate groups of these acidic residues can also act as nucleophiles.

The relative reactivity of these residues is generally lower than that of cysteine and lysine.

Table 1: Summary of Amino Acid Residue Reactivity

Amino Acid ResidueNucleophilic GroupReactivityResulting Linkage
CysteineThiol (-SH)Very HighThioether
LysineAmine (-NH₂)HighSecondary Amine
HistidineImidazole RingModerate (pH-dependent)Alkylated Imidazole
MethionineThioether (-S-CH₃)LowSulfonium Ion
TyrosinePhenolic Hydroxyl (-OH)Low (pH-dependent)Ether
Aspartate/GlutamateCarboxylate (-COO⁻)LowEster

Experimental Protocols for Studying Protein Modification

The successful application of this compound requires careful consideration of experimental conditions. The following protocols provide a general framework for studying protein modification and cross-linking.

Protocol 1: In Vitro Protein Cross-Linking

This protocol outlines the basic steps for cross-linking two purified proteins.

Materials:

  • Purified Protein A and Protein B

  • This compound solution (e.g., in DMSO)

  • Reaction Buffer (e.g., PBS or HEPES, pH 7.4)

  • Quenching Reagent (e.g., DTT or β-mercaptoethanol)

  • SDS-PAGE reagents and equipment

  • Mass Spectrometer

Procedure:

  • Protein Preparation: Prepare solutions of Protein A and Protein B in the reaction buffer at the desired concentrations.

  • Cross-linker Addition: Add the this compound solution to the protein mixture. The final concentration of the cross-linker should be optimized for each system.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37°C) for a specific duration.

  • Quenching: Stop the reaction by adding a quenching reagent to consume any unreacted cross-linker.

  • Analysis: Analyze the reaction products by SDS-PAGE to visualize the formation of cross-linked species (higher molecular weight bands).

  • Characterization: Excise the cross-linked bands from the gel and subject them to in-gel digestion followed by mass spectrometry to identify the cross-linked peptides and the specific amino acid residues involved.[8][9]

Start Start Step1 Prepare Protein Solutions Start->Step1 Step2 Add Cross-linker Step1->Step2 Step3 Incubate Step2->Step3 Step4 Quench Reaction Step3->Step4 Step5 Analyze by SDS-PAGE Step4->Step5 Step6 Characterize by Mass Spectrometry Step5->Step6 End End Step6->End

Caption: Workflow for in vitro protein cross-linking experiments.

Protocol 2: Mapping Binding Interfaces

This protocol focuses on using this compound to identify the interaction interface between two proteins.

Materials:

  • Same as Protocol 1

  • Proteases for protein digestion (e.g., trypsin)

  • LC-MS/MS system

Procedure:

  • Follow steps 1-4 of Protocol 1 to generate the cross-linked protein complex.

  • Protein Digestion: Digest the entire reaction mixture with a protease to generate peptides.

  • LC-MS/MS Analysis: Analyze the peptide mixture using a high-resolution LC-MS/MS system.

  • Data Analysis: Use specialized software to identify cross-linked peptides. These peptides will consist of a fragment from Protein A linked to a fragment from Protein B, providing direct evidence of their proximity in the complex.

Applications in Drug Development and Chemical Biology

The ability of this compound to covalently modify and cross-link proteins makes it a valuable tool in several areas:

  • Mapping Protein-Protein Interactions: By identifying the specific amino acid residues that are cross-linked, researchers can gain insights into the three-dimensional structure of protein complexes.[10]

  • Validating Drug Targets: Cross-linking can be used to confirm the interaction between a drug candidate and its protein target.

  • Developing Covalent Inhibitors: The reactive nature of this compound can be incorporated into drug scaffolds to create covalent inhibitors that form a permanent bond with their target, often leading to increased potency and duration of action.

  • Probing Enzyme Active Sites: As an affinity label, this reagent can be used to identify key amino acid residues within the active site of an enzyme.[11][12]

Conclusion: A Powerful Reagent for Unraveling Biological Complexity

This compound stands out as a powerful and versatile chemical probe for investigating protein structure and function. Its ability to selectively react with key nucleophilic amino acid residues provides a robust method for cross-linking proteins and mapping their interaction interfaces. By understanding the principles of its reactivity and employing carefully designed experimental protocols, researchers can unlock a wealth of information about complex biological systems, ultimately accelerating the pace of discovery in both fundamental biology and drug development.

References

Methodological & Application

1,4-Bis(bromoacetoxy)-2-butene (BBE): A Comprehensive Application and Protocol Guide for Protein Crosslinking

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth guide for researchers, scientists, and drug development professionals on the application of 1,4-Bis(bromoacetoxy)-2-butene (BBE) for the covalent crosslinking of proteins. We will explore the chemical principles governing its reactivity, present a detailed and robust experimental protocol, and offer expert insights into optimization and troubleshooting to facilitate the successful study of protein-protein interactions and complex architectures.

Introduction: Capturing Protein Interactions with a Specific Covalent Linker

Chemical crosslinking is a powerful technique used to covalently link interacting proteins, effectively "freezing" transient or weak associations for subsequent analysis.[1] Among the diverse array of crosslinking reagents, this compound (BBE) is a homobifunctional, sulfhydryl-reactive crosslinker with specific utility. Its structure consists of two reactive bromoacetyl groups connected by a 4-carbon spacer containing a central double bond.[2][3] This configuration makes BBE an effective tool for covalently linking cysteine residues that are in close proximity within a protein complex.

The bromoacetyl functional groups are highly electrophilic and exhibit strong reactivity towards the nucleophilic sulfhydryl groups (-SH) of cysteine residues. While side reactions with other nucleophilic residues like histidine or lysine can occur, the primary targets under controlled pH conditions are cysteines.[4] The relatively rigid butene spacer arm provides a defined spatial constraint, making BBE a useful "molecular ruler" for probing the distance between reactive cysteine residues.

Mechanism of Action: Proximity-Enabled Sulfhydryl Alkylation

The crosslinking reaction with BBE is a two-step nucleophilic substitution (alkylation) process. The reaction is "proximity-enabled," meaning it relies on the target sulfhydryl groups being spatially close enough for the crosslinker to bridge them.[5]

  • First Alkylation: An accessible cysteine's sulfhydryl group attacks one of the electrophilic carbon atoms of a bromoacetyl group on BBE. This forms a stable thioether bond and releases a bromide ion.

  • Second Alkylation: The second, unreacted bromoacetyl group at the other end of the BBE molecule is now positioned to react with a second cysteine residue located nearby. This second reaction completes the covalent bridge, which can be either intramolecular (within the same polypeptide chain) or intermolecular (between two different proteins).

BBE_Mechanism Figure 1: Reaction Mechanism of BBE with Cysteine Residues Protein1_Cys Protein 1-SH Intermediate Protein 1-S-CH₂-COO-CH₂-CH=CH-CH₂-OCO-CH₂-Br Protein1_Cys->Intermediate Step 1 -HBr BBE Br-CH₂-COO-CH₂-CH=CH-CH₂-OCO-CH₂-Br (BBE) BBE->Intermediate Step 1 -HBr Protein2_Cys Protein 2-SH Crosslinked_Product Protein 1-S-CH₂-COO-CH₂-CH=CH-CH₂-OCO-CH₂-S-Protein 2 Protein2_Cys->Crosslinked_Product Step 2 -HBr Intermediate->Crosslinked_Product Step 2 -HBr

Detailed Experimental Protocol

This protocol provides a robust starting point for protein crosslinking using BBE. It is critical to recognize that optimal conditions, particularly reagent concentrations and incubation times, must be determined empirically for each unique biological system.

I. Essential Materials and Reagents
  • Protein Sample(s): Purified proteins of interest at a known concentration.

  • Reaction Buffer: A buffer devoid of extraneous nucleophiles is critical. Recommended buffers include HEPES or Phosphate-Buffered Saline (PBS) at pH 7.2-7.5. Crucially, avoid buffers containing primary amines (e.g., Tris, Glycine) or sulfhydryls (e.g., DTT, β-mercaptoethanol) , as they will compete with the target proteins for reaction with BBE.[6]

  • This compound (BBE): High-purity grade (CAS 20679-58-7). Store desiccated and protected from light.

  • Organic Solvent: Anhydrous (dry) dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for preparing the BBE stock solution.

  • Quenching Reagent: A solution of a small molecule containing a free sulfhydryl, such as L-cysteine or β-mercaptoethanol (BME), to terminate the reaction.

  • Analysis Reagents: SDS-PAGE gels, buffers, and stains (e.g., Coomassie Blue) or Western blot reagents for analyzing the results.

II. Reagent Preparation
  • Protein Sample:

    • Ensure the protein sample is in a compatible reaction buffer (see above). If needed, perform a buffer exchange via dialysis or a desalting column.

    • The protein concentration should be optimized. For studying intermolecular interactions, concentrations in the range of 1-10 µM are a common starting point.

  • BBE Stock Solution (Prepare Fresh):

    • BBE is susceptible to hydrolysis in aqueous environments; therefore, the stock solution must be prepared in an anhydrous organic solvent immediately before use.

    • To prepare a 20 mM stock solution, dissolve 5.84 mg of BBE (MW: 329.97 g/mol ) in 1 mL of anhydrous DMF or DMSO.

    • Vortex vigorously until the BBE is completely dissolved.

  • Quenching Solution:

    • Prepare a 1 M stock of L-cysteine or β-mercaptoethanol in a compatible buffer or water.

III. Crosslinking Workflow

The following workflow outlines the key steps. A preliminary experiment titrating the BBE concentration and reaction time is strongly recommended to find the ideal balance between efficient crosslinking and the formation of non-specific high-molecular-weight aggregates.

BBE_Workflow Figure 2: General Experimental Workflow for BBE Crosslinking Start 1. Prepare Protein Sample in Amine/Sulfhydryl-Free Buffer Prepare_BBE 2. Prepare Fresh BBE Stock in Anhydrous DMF/DMSO Start->Prepare_BBE Add_BBE 3. Initiate Reaction: Add BBE to Protein Sample Prepare_BBE->Add_BBE Incubate 4. Incubate at Room Temperature (e.g., 30-60 minutes) Add_BBE->Incubate Quench 5. Quench Reaction with Excess L-cysteine or BME Incubate->Quench Analyze 6. Analyze Products by SDS-PAGE / Western Blot / MS Quench->Analyze

Step-by-Step Procedure:

  • Reaction Setup: In a microcentrifuge tube, aliquot the protein sample and adjust the volume with the reaction buffer to achieve the desired final protein concentration.

  • Controls: Prepare a negative control sample containing the protein(s) but add an equivalent volume of the organic solvent (DMF/DMSO) instead of the BBE stock solution. This is essential to identify non-covalent aggregation.

  • Initiate Crosslinking: Add the freshly prepared BBE stock solution to the protein sample to achieve the desired final concentration. A 10- to 50-fold molar excess of BBE over the total protein concentration is a suitable starting range for optimization. Mix gently but thoroughly by pipetting.

  • Incubation: Incubate the reaction mixture at room temperature (20-25 °C) for 30 to 60 minutes.

  • Quenching: Terminate the reaction by adding the quenching solution to a final concentration of 20-50 mM. This will scavenge any unreacted BBE. Incubate for an additional 15 minutes at room temperature.

  • Analysis: Add SDS-PAGE loading buffer to the quenched samples. Analyze the results by SDS-PAGE. Crosslinked products will appear as new bands with higher molecular weights compared to the control lane.

IV. Optimization and Validation

To ensure the scientific validity of the results, careful optimization and the use of appropriate controls are paramount.

ParameterRecommended Starting RangeRationale & Expert Insight
BBE:Protein Molar Ratio 10:1 to 50:1A higher ratio increases crosslinking but also the risk of non-specific modifications and aggregation. Titration is essential to find the optimal signal-to-noise ratio.
Protein Concentration 1 - 10 µMHigher concentrations favor intermolecular crosslinking (between different protein molecules), while lower concentrations favor intramolecular crosslinking.
Reaction Time 30 - 60 minutesThe ideal time depends on the reactivity of the specific cysteine residues. Time course experiments (e.g., 15, 30, 60, 90 min) are valuable.
pH 7.2 - 7.5Maleimide reactivity with sulfhydryls is most efficient and specific in the pH range of 6.5-7.5.[7] At pH > 8.0, reactivity towards primary amines can increase.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Crosslinking 1. Incompatible buffer (contains Tris or DTT).2. Inaccessible or absent cysteine residues.3. Insufficient BBE concentration or reaction time.4. Hydrolyzed BBE stock solution.1. Perform buffer exchange into a compatible buffer (PBS, HEPES).2. Verify protein sequence and consider structural models for cysteine accessibility.3. Increase the BBE:protein molar ratio and/or incubation time.4. Always prepare BBE stock fresh immediately before use.
Excessive Aggregation / Smear at Top of Gel 1. BBE concentration is too high.2. Reaction time is too long.3. High protein concentration leading to non-specific intermolecular crosslinking.1. Reduce the BBE:protein molar ratio in a stepwise manner.2. Perform a time-course experiment to find a shorter, optimal incubation time.3. Reduce the protein concentration.
Appearance of Unexpected Bands 1. Intramolecular crosslinking.2. Non-specific reaction with other nucleophilic residues (e.g., histidine).1. Run individual protein controls to identify intramolecular crosslinks.2. Ensure the reaction pH does not exceed 7.5 to maintain specificity for sulfhydryls.

Applications in Research & Development

  • Mapping Protein Interfaces: When combined with mass spectrometry, BBE can identify the specific cysteine residues involved in an interaction, providing high-resolution data for structural modeling.

  • Stabilizing Protein Complexes: BBE can be used to stabilize transient or weak protein complexes for structural analysis techniques like cryo-electron microscopy (cryo-EM).[6]

  • Probing Conformational Changes: Crosslinking can trap proteins in different functional states, allowing for the study of conformational dynamics.

  • Drug Discovery: BBE can be used to map the binding sites of cysteine-reactive covalent inhibitors or to understand how a drug modulates protein-protein interactions.

References

Application Notes and Protocols for Studying Protein-Protein Interactions Using 1,4-Bis(bromoacetoxy)-2-butene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Capturing the Dynamic Interactome with Covalent Precision

The intricate dance of proteins within a cell governs nearly every biological process. Understanding these protein-protein interactions (PPIs) is fundamental to deciphering cellular function and dysfunction, and it is a cornerstone of modern drug development. However, many of these interactions are transient, with low affinity, making them challenging to study using traditional biochemical methods. Chemical crosslinking, coupled with mass spectrometry (XL-MS), has emerged as a powerful technique to "freeze" these interactions in time, providing a snapshot of the cellular interactome. This application note provides a comprehensive guide to using 1,4-Bis(bromoacetoxy)-2-butene (BBA) , a homobifunctional crosslinking agent, for the covalent capture and subsequent identification of interacting proteins.

BBA possesses two reactive bromoacetyl groups connected by a rigid 4-carbon spacer containing a double bond. This defined spacer length acts as a molecular ruler, providing distance constraints between the crosslinked amino acid residues. The bromoacetyl moieties are primarily reactive towards the sulfhydryl groups of cysteine residues, forming stable thioether bonds.[1][2] Under slightly alkaline conditions, they can also react with the ε-amino group of lysine and the imidazole nitrogen of histidine.[1] This reactivity profile makes BBA a valuable tool for probing the spatial arrangement of proteins within a complex.

This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights, detailed experimental protocols, and data analysis considerations for the successful application of BBA in PPI studies.

Chemical Properties and Mechanism of Action

This compound is a symmetrical molecule with the following key characteristics:

PropertyValue
Chemical Name This compound
Synonyms BBA, 2-Butene-1,4-diol bis(bromoacetate)
CAS Number 20679-58-7
Molecular Formula C8H10Br2O4
Molecular Weight 329.97 g/mol
Reactive Groups Bromoacetyl
Spacer Length ~8 Å (Angstroms)
Primary Targets Sulfhydryl groups (Cysteine)
Secondary Targets ε-amino groups (Lysine), Imidazole (Histidine)

The crosslinking reaction proceeds via nucleophilic substitution, where the nucleophilic side chain of an amino acid attacks the electrophilic carbon of the bromoacetyl group, displacing the bromide ion.

BBA_Reaction_Mechanism cluster_0 This compound (BBA) cluster_1 Protein 1 cluster_2 Protein 2 cluster_3 Crosslinked Proteins BBA Br-CH2-C(O)O-CH2-CH=CH-CH2-O(O)C-CH2-Br Prot1_Cys Protein1-SH (Cysteine) BBA->Prot1_Cys Nucleophilic Attack (Step 1) Prot2_Cys Protein2-SH (Cysteine) BBA->Prot2_Cys Nucleophilic Attack (Step 2) Crosslinked Protein1-S-CH2-C(O)O-CH2-CH=CH-CH2-O(O)C-CH2-S-Protein2 Prot1_Cys->Crosslinked Stable Thioether Bond Prot2_Cys->Crosslinked

Figure 1: Reaction mechanism of BBA with cysteine residues.

Experimental Design and Considerations

Successful crosslinking experiments require careful planning and optimization. Key factors to consider include:

  • Buffer Composition: Avoid buffers containing primary amines (e.g., Tris, glycine) or thiols (e.g., DTT, β-mercaptoethanol) as they will compete with the protein for reaction with BBA.[3] HEPES, PBS, and bicarbonate/carbonate buffers are suitable choices.

  • pH: The pH of the reaction buffer influences the reactivity of different amino acid side chains. For selective targeting of cysteines, a pH range of 7.0-7.5 is recommended. To increase reactivity with lysines, a higher pH (8.0-8.5) can be used, but this may also increase the rate of hydrolysis of the bromoacetyl groups.[2]

  • BBA Concentration: The optimal concentration of BBA needs to be determined empirically for each system. A starting point is a 20- to 50-fold molar excess of BBA over the protein of interest.[1] Too low a concentration will result in inefficient crosslinking, while too high a concentration can lead to extensive modification and protein aggregation.

  • Incubation Time and Temperature: Reaction times typically range from 15 to 60 minutes at room temperature.[1] Shorter times and lower temperatures can be used to minimize non-specific crosslinking.

  • Quenching: After the desired incubation time, the reaction must be stopped by adding a quenching reagent that will react with any remaining BBA. A high concentration of a primary amine (e.g., 50-100 mM Tris-HCl) or a thiol-containing compound (e.g., L-cysteine) is effective.[1]

Detailed Protocols

Protocol 1: In Vitro Crosslinking of Purified Protein Complexes

This protocol is suitable for studying the interactions between purified proteins.

Materials:

  • Purified protein complex (in a compatible buffer, e.g., HEPES or PBS)

  • This compound (BBA) stock solution (10-50 mM in a water-miscible organic solvent like DMSO or DMF, freshly prepared)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • SDS-PAGE reagents and equipment

Procedure:

  • Protein Preparation: Prepare the purified protein complex at a suitable concentration (e.g., 1-5 mg/mL) in a crosslinking-compatible buffer.

  • BBA Addition: Add the freshly prepared BBA stock solution to the protein sample to achieve the desired final concentration. Gently mix immediately.

  • Incubation: Incubate the reaction mixture at room temperature for 30 minutes.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 15 minutes at room temperature.

  • Analysis: Analyze the crosslinked products by SDS-PAGE. Successful crosslinking will be indicated by the appearance of higher molecular weight bands corresponding to the crosslinked protein species.

Protocol 2: In Situ Crosslinking in Living Cells

This protocol allows for the study of protein interactions within their native cellular environment.

Materials:

  • Cultured cells

  • Phosphate-buffered saline (PBS)

  • BBA stock solution (as in Protocol 1)

  • Quenching buffer (as in Protocol 1)

  • Cell lysis buffer

  • Protease inhibitors

Procedure:

  • Cell Culture: Grow cells to the desired confluency.

  • Cell Washing: Gently wash the cells twice with ice-cold PBS to remove media components.

  • Crosslinking: Add BBA directly to the cells in PBS to the desired final concentration. Incubate for 10-30 minutes at room temperature with gentle agitation.

  • Quenching: Quench the reaction by adding the quenching buffer. Incubate for 15 minutes.

  • Cell Lysis: Wash the cells again with PBS and then lyse the cells using a suitable lysis buffer supplemented with protease inhibitors.

  • Downstream Analysis: The cell lysate containing the crosslinked protein complexes is now ready for downstream applications such as immunoprecipitation and mass spectrometry analysis.

Mass Spectrometry Workflow for Identification of Crosslinked Peptides

The identification of crosslinked peptides from a complex mixture is a challenging but achievable task with modern mass spectrometry and data analysis tools.

XLMS_Workflow Start Crosslinked Protein Sample (from in vitro or in situ experiment) Digestion Protein Digestion (e.g., Trypsin) Start->Digestion Enrichment Enrichment of Crosslinked Peptides (Optional, e.g., SEC) Digestion->Enrichment LC_MS LC-MS/MS Analysis Enrichment->LC_MS Data_Analysis Data Analysis with Specialized Software (e.g., MeroX, pLink) LC_MS->Data_Analysis Identification Identification of Crosslinked Peptides and Interaction Sites Data_Analysis->Identification

References

Application Notes and Protocols for Intramolecular Crosslinking of Proteins with 1,4-Bis(bromoacetoxy)-2-butene

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Introduction: Probing Protein Architecture with Chemical Crosslinkers

The three-dimensional structure of a protein dictates its function. Understanding the spatial arrangement of amino acid residues, conformational changes, and domain interactions is paramount in biochemical research and drug development. Chemical crosslinking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique for elucidating protein architecture in solution, providing distance constraints that complement high-resolution methods like X-ray crystallography and cryo-electron microscopy.[1][2] Intramolecular crosslinking, in particular, offers a molecular ruler to probe the proximity of residues within a single polypeptide chain, helping to define domain organization and capture transient conformational states.

This guide provides a detailed overview and experimental protocols for the use of 1,4-bis(bromoacetoxy)-2-butene , a homobifunctional alkylating agent, for the intramolecular crosslinking of proteins. While specific, field-proven protocols for this exact reagent are not widely published, this document synthesizes established principles of protein crosslinking with bifunctional alkylating agents to provide a robust framework for researchers.[3][4]

The Crosslinker: this compound

This compound (BBAB) is a homobifunctional crosslinking reagent. Its structure consists of a central 4-carbon butene spacer with two reactive bromoacetyl groups at each end.

  • Chemical Formula: C₈H₁₀Br₂O₄

  • Molecular Weight: 329.97 g/mol

  • CAS Number: 20679-58-7

  • Reactivity: The α-bromo carbonyl groups are electrophilic and act as alkylating agents, reacting primarily with nucleophilic side chains of amino acids.

The rigid butene core provides a defined spacer length, which can be estimated to be in the range of 6-10 Å, making it suitable for probing short-range intramolecular distances. The precise crosslinking span will depend on the conformation of the butene backbone and the geometry of the attached amino acid side chains.[5]

Mechanism of Action: Covalent Bond Formation

The primary targets for alkylation by the bromoacetyl groups of BBAB are the thiol groups of cysteine residues, which are highly nucleophilic at neutral to slightly alkaline pH.[6][7] Other nucleophilic residues such as the ε-amino group of lysine , the imidazole ring of histidine , and the thioether of methionine can also react, typically at a slower rate and often requiring a higher pH for the deprotonation of their respective side chains.[8]

The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the nucleophilic amino acid side chain attacks the carbon atom bearing the bromine, displacing the bromide ion and forming a stable covalent thioether or amine bond.

G cluster_reagent This compound (BBAB) cluster_protein Protein cluster_reaction1 Reaction Step 1 (Alkylation) cluster_intermediate Mono-adducted Protein cluster_reaction2 Reaction Step 2 (Intramolecular Crosslink) cluster_product Intramolecularly Crosslinked Protein Reagent Br-CH₂-C(O)O-CH₂-CH=CH-CH₂-O(O)C-CH₂-Br Reaction1_Cys Nucleophilic Attack (S-alkylation) Reagent->Reaction1_Cys Reaction1_Lys Nucleophilic Attack (N-alkylation) Reagent->Reaction1_Lys Cys Protein-SH (Cysteine) Cys->Reaction1_Cys Lys Protein-NH₂ (Lysine) Lys->Reaction1_Lys Intermediate_Cys Protein-S-CH₂-C(O)O-CH₂-CH=CH-CH₂-O(O)C-CH₂-Br Reaction1_Cys->Intermediate_Cys Intermediate_Lys Protein-NH-CH₂-C(O)O-CH₂-CH=CH-CH₂-O(O)C-CH₂-Br Reaction1_Lys->Intermediate_Lys Reaction2 Second Nucleophilic Attack (Proximal Cys/Lys) Intermediate_Cys->Reaction2 Intermediate_Lys->Reaction2 Product Protein-S-CH₂-C(O)O-CH₂-CH=CH-CH₂-O(O)C-CH₂-S-Protein Reaction2->Product

Figure 1. Reaction mechanism of BBAB with protein nucleophiles.

Experimental Design: Key Considerations

Successful intramolecular crosslinking requires careful optimization of reaction conditions to favor crosslinks within a single protein molecule over intermolecular crosslinks between different protein molecules.

  • Protein Concentration: The experiment should be performed in dilute protein solutions (typically in the range of 0.1-1.0 µM) to minimize intermolecular interactions.

  • Crosslinker-to-Protein Ratio: A molar excess of the crosslinker is generally used, but this must be empirically determined. A starting point is often a 10- to 50-fold molar excess. High concentrations can lead to excessive modification and potential protein precipitation.

  • Reaction Buffer and pH: The choice of buffer is critical. It must be free of primary amines (like Tris) or thiols (like DTT) that would compete with the protein for reaction with the crosslinker. Phosphate or HEPES buffers are common choices. The pH should be maintained between 7.0 and 8.5 to ensure the nucleophilicity of cysteine and lysine side chains.[9]

  • Reaction Time and Temperature: Incubation times can range from 30 minutes to 2 hours, and temperatures from 4°C to room temperature (25°C). Shorter times and lower temperatures can help to limit non-specific reactions.

Protocol 1: Intramolecular Crosslinking of a Purified Protein

This protocol provides a general framework. Optimal conditions, particularly protein concentration and crosslinker-to-protein molar ratio, should be determined empirically for each specific protein.

Materials and Reagents
  • Purified protein of interest

  • This compound (BBAB)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 50 mM HEPES or Sodium Phosphate, 150 mM NaCl, pH 7.5

  • Quenching Buffer: 1 M Glycine or Tris-HCl, pH 8.0

  • SDS-PAGE reagents (gels, running buffer, loading dye with and without reducing agent)

  • Dialysis or desalting columns

Procedure
  • Protein Preparation:

    • Ensure the protein sample is pure and in a compatible buffer (e.g., dialyzed into the Reaction Buffer). The buffer should not contain extraneous nucleophiles.

    • Determine the protein concentration accurately (e.g., by measuring A₂₈₀ or using a BCA assay).

    • Adjust the protein concentration to a final working concentration of 0.5 mg/mL (or ~10 µM, depending on protein molecular weight) in the Reaction Buffer.

  • Crosslinker Stock Solution Preparation:

    • Caution: BBAB is an alkylating agent and should be handled with appropriate personal protective equipment (gloves, safety glasses) in a chemical fume hood.

    • Immediately before use, prepare a 10 mM stock solution of BBAB in anhydrous DMSO. (e.g., dissolve 3.3 mg of BBAB in 1 mL of DMSO). Vortex to ensure it is fully dissolved.

  • Crosslinking Reaction:

    • Set up a series of reactions to titrate the optimal BBAB concentration. For a 10 µM protein solution, aim for final BBAB concentrations of 100 µM, 250 µM, and 500 µM (corresponding to 10x, 25x, and 50x molar excess).

    • Add the calculated volume of the 10 mM BBAB stock solution to the protein solution. The final concentration of DMSO should not exceed 5% (v/v).

    • Include a negative control reaction where an equal volume of DMSO (without BBAB) is added to the protein solution.

    • Incubate the reactions for 1 hour at room temperature with gentle mixing.

  • Quenching the Reaction:

    • Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM (e.g., add 50 µL of 1 M Tris-HCl, pH 8.0 to a 1 mL reaction).

    • Incubate for an additional 15-20 minutes at room temperature to ensure all unreacted crosslinker is quenched.

  • Analysis by SDS-PAGE:

    • Take aliquots from each reaction (including the control) for SDS-PAGE analysis.

    • Mix the aliquots with non-reducing SDS-PAGE loading dye.

    • Run the samples on an appropriate percentage polyacrylamide gel.

    • Stain the gel with a suitable protein stain (e.g., Coomassie Blue or silver stain).

    • Interpretation: An intramolecularly crosslinked protein will often migrate faster through the gel than its unmodified, linear counterpart due to a more compact structure. Intermolecular dimers or oligomers will appear as higher molecular weight bands. The optimal condition is the one that yields the most prominent band for the faster-migrating monomer with minimal formation of high-molecular-weight species.

G Start Prepare Protein Sample (0.1-1.0 µM in amine-free buffer) Prepare_XL Prepare Fresh BBAB Stock (e.g., 10 mM in DMSO) Start->Prepare_XL Titration Perform Crosslinker Titration (e.g., 10x, 25x, 50x molar excess) Start->Titration Prepare_XL->Titration Incubate Incubate Reaction (e.g., 1 hr at 25°C) Titration->Incubate Quench Quench Reaction (e.g., 50 mM Tris or Glycine) Incubate->Quench Analyze_SDS Analyze by Non-Reducing SDS-PAGE Quench->Analyze_SDS Analyze_MS Analysis by Mass Spectrometry (XL-MS Workflow) Quench->Analyze_MS

Figure 2. General experimental workflow for intramolecular crosslinking.

Protocol 2: Identification of Crosslinked Residues by Mass Spectrometry

This protocol outlines the steps following the initial optimization to identify the specific amino acid residues that have been crosslinked.

Procedure
  • Scale-Up and Digestion:

    • Perform the crosslinking reaction using the optimal conditions determined in Protocol 1.

    • After quenching, process the sample for mass spectrometry. This typically involves denaturation (e.g., with urea), reduction of disulfide bonds (with DTT), alkylation of free cysteines (with iodoacetamide), and buffer exchange.

    • Digest the protein with a specific protease, most commonly trypsin, overnight.

  • Enrichment of Crosslinked Peptides (Optional but Recommended):

    • Crosslinked peptides are often present in low abundance compared to linear peptides.

    • Enrichment using size-exclusion chromatography (SEC) or strong cation exchange (SCX) chromatography can significantly improve detection. Crosslinked peptides, being larger, will elute earlier in SEC or have different charge properties in SCX.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixture using a high-resolution Orbitrap or TOF mass spectrometer coupled to a liquid chromatography system (LC-MS/MS).[2][10]

    • The mass spectrometer should be operated in a data-dependent acquisition (DDA) mode to select precursor ions for fragmentation.

  • Data Analysis with Specialized Software:

    • The identification of crosslinked peptides requires specialized software (e.g., MeroX, pLink, MaxLynx) that can search the MS/MS data against the protein sequence for pairs of peptides connected by the crosslinker mass.[11]

    • The search parameters must include:

      • The mass of the crosslinker remnant after reaction (for BBAB, this is C₈H₈O₄, which adds 168.04 Da).

      • The specificity of the crosslinker (e.g., Cys, Lys, His, Met).

      • The mass of the enzyme used for digestion.

      • Variable modifications (e.g., oxidation of methionine).

Data Presentation and Interpretation

The output from the analysis software will be a list of identified crosslinked peptide pairs. This data should be critically evaluated based on the software's scoring and the quality of the MS/MS spectra.

Table 1: Example Data Summary for an Intramolecular Crosslink

Crosslink IDPeptide 1 SequencePositionPeptide 2 SequencePositionScore
XL-01VGYC IEGTH152ALK DLQEV210125.4
XL-02FNTC VADH88MQPC TLYR112118.9

This table provides clear, quantitative evidence of residue proximities, which can be used to validate or build computational models of the protein's tertiary structure.

Trustworthiness and Validation

The protocols described are designed as a self-validating system.

  • SDS-PAGE provides the initial macroscopic evidence of a successful crosslinking reaction.

  • Mass Spectrometry provides the microscopic, definitive proof of the crosslink, identifying the precise locations of the covalent bond at the amino acid level.

  • Negative Controls are essential at every stage to ensure that observed effects are due to the crosslinker and not other experimental artifacts.

By following this multi-tiered approach, researchers can generate reliable and trustworthy data on protein architecture using this compound as an intramolecular crosslinking agent.

References

Application Notes and Protocols for 1,4-Bis(bromoacetoxy)-2-butene as a Cysteine-Reactive Crosslinker for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: Unveiling Protein Architectures with Covalent Capture

Chemical crosslinking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique for elucidating the three-dimensional structures of proteins and mapping protein-protein interactions.[1] By covalently linking amino acid residues that are in close proximity, we can generate distance constraints that provide a low-resolution "snapshot" of protein topology in its native state. This approach is particularly valuable for studying large, dynamic, or transient protein complexes that are often intractable by traditional high-resolution structural biology methods like X-ray crystallography and cryo-electron microscopy.

A diverse arsenal of crosslinking reagents has been developed, each with specific reactivity towards certain amino acid side chains. While amine-reactive crosslinkers targeting lysine residues are widely used, there is a growing need for alternative chemistries to expand the coverage of protein interaction maps. Cysteine, with its highly nucleophilic thiol group, offers an attractive target for specific and efficient crosslinking.[2][3]

This document provides a detailed guide to the application of 1,4-Bis(bromoacetoxy)-2-butene , a homobifunctional crosslinker, for the covalent capture of cysteine residues in proteins for mass spectrometry-based structural analysis. While specific literature on the use of this particular reagent in XL-MS is emerging, the well-established reactivity of its bromoacetyl functional groups allows us to present a robust and scientifically grounded framework for its application.

The Crosslinker: this compound

This compound is a homobifunctional crosslinking agent with two bromoacetyl reactive groups at either end of a butene spacer.

Chemical Structure:

PropertyValue
Chemical Formula C₈H₁₀Br₂O₄
Molecular Weight 329.97 g/mol
CAS Number 20679-58-7[4][5][6]
Reactive Group Bromoacetyl
Target Residue Cysteine (primary)

The core of its reactivity lies in the bromoacetyl group , which is a highly effective alkylating agent for the thiol side chain of cysteine residues, forming a stable thioether bond.[7][8][9] This reaction is highly selective for cysteine under controlled pH conditions.

Reaction Mechanism

The crosslinking reaction proceeds via a nucleophilic substitution (SN2) mechanism where the deprotonated thiol group of a cysteine residue attacks the electrophilic carbon of the bromoacetyl group, displacing the bromide ion.

G cluster_0 Protein 1 cluster_1 Crosslinker cluster_2 Protein 2 cluster_3 Crosslinked Product P1_Cys Protein1-SH Crosslinker Br-CH2-CO-O-R-O-CO-CH2-Br P1_Cys->Crosslinker Nucleophilic Attack Product Protein1-S-CH2-CO-O-R-O-CO-CH2-S-Protein2 P1_Cys->Product P2_Cys Protein2-SH Crosslinker->P2_Cys Second Nucleophilic Attack P2_Cys->Product

Caption: Reaction schematic of this compound with two cysteine residues.

Experimental Design and Protocols

PART 1: Core Principles of Experimental Design

Successful crosslinking experiments hinge on careful optimization of reaction conditions to maximize the formation of informative crosslinks while minimizing unwanted side reactions and protein aggregation.

  • Protein Purity and Integrity: The protein sample should be of high purity and in a buffer system that maintains its native conformation and activity.

  • Control of pH: The reaction with cysteine thiols is most efficient at a pH slightly above the pKa of the thiol group (around 8.0-8.5), where a significant portion is in the reactive thiolate form. However, to maintain protein stability, a pH range of 7.2-8.0 is often a good starting point.

  • Crosslinker Concentration: The molar ratio of crosslinker to protein is a critical parameter. A titration series is recommended to find the optimal concentration that yields sufficient crosslinks without causing excessive modification or protein precipitation.

  • Reaction Time and Temperature: Incubation time and temperature influence the extent of crosslinking. Shorter incubation times at lower temperatures (e.g., 1-2 hours at room temperature or overnight at 4°C) are generally preferred to minimize protein degradation.

  • Quenching: After the desired reaction time, it is crucial to quench the reaction to stop further modification. This is typically done by adding a small molecule with a free thiol group, such as L-cysteine or dithiothreitol (DTT).

PART 2: Step-by-Step Protocol for Crosslinking a Purified Protein Complex

This protocol provides a general workflow for crosslinking a purified protein or protein complex with this compound.

Materials:

  • Purified protein sample (1-5 mg/mL) in a suitable buffer (e.g., HEPES, PBS, pH 7.2-8.0)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching solution: 1 M L-cysteine in reaction buffer

  • Reaction buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5)

  • (Optional) Reducing agent: 5 mM Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds

  • Desalting columns

Protocol:

  • Protein Preparation:

    • Ensure the protein sample is in a buffer free of primary amines or thiols. If necessary, buffer exchange into the reaction buffer using a desalting column.

    • (Optional) If the protein contains disulfide bonds that need to be reduced to free up cysteine residues for crosslinking, add TCEP to a final concentration of 5 mM and incubate for 30 minutes at room temperature. Crucially, remove the TCEP using a desalting column before adding the crosslinker.

  • Crosslinker Stock Solution Preparation:

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.

  • Crosslinking Reaction:

    • Add the crosslinker stock solution to the protein sample to achieve the desired final concentration. A good starting point is a 20-fold molar excess of crosslinker over the protein. It is highly recommended to perform a titration series (e.g., 10:1, 20:1, 50:1 molar excess).

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation.

  • Quenching the Reaction:

    • Add the quenching solution (1 M L-cysteine) to a final concentration of 50 mM.

    • Incubate for 15-20 minutes at room temperature to quench any unreacted crosslinker.

  • Sample Preparation for Mass Spectrometry:

    • Denature the crosslinked protein sample by adding urea to a final concentration of 8 M.

    • Reduce any remaining disulfide bonds with 10 mM DTT for 1 hour at 37°C.

    • Alkylate free cysteines with 20 mM iodoacetamide for 30 minutes at room temperature in the dark.

    • Dilute the sample 4-fold with 50 mM ammonium bicarbonate.

    • Digest the protein with a suitable protease (e.g., trypsin) overnight at 37°C.

    • Acidify the digest with formic acid to a final concentration of 1%.

    • Desalt the peptide mixture using a C18 solid-phase extraction cartridge.

    • The sample is now ready for LC-MS/MS analysis.

Experimental Workflow Diagram

G A Purified Protein Complex B Optional: Reduce Disulfides (TCEP) A->B D Add this compound A->D C Buffer Exchange (remove TCEP) B->C C->D E Incubate (Crosslinking Reaction) D->E F Quench with L-cysteine E->F G Denature, Reduce, Alkylate F->G H Proteolytic Digestion (e.g., Trypsin) G->H I Desalt Peptides (C18 SPE) H->I J LC-MS/MS Analysis I->J

Caption: Overall workflow for protein crosslinking with this compound.

Mass Spectrometry Data Analysis

The identification of crosslinked peptides from a complex mixture is a challenging bioinformatic task. Specialized software is required to search the MS/MS data against a protein sequence database.

Key Considerations for Data Analysis:

  • Crosslinker Mass Modification: The mass of the crosslinker that is added to the peptides needs to be precisely defined in the search parameters. For this compound, after reacting with two cysteine residues and losing two molecules of HBr, the mass of the crosslinked moiety is 169.99 Da .

  • Non-Cleavable Crosslinker: As there is no evidence to suggest that the butene linker is cleavable in the mass spectrometer under standard fragmentation conditions (e.g., CID, HCD), it should be treated as a non-cleavable crosslinker in the data analysis software.

  • Specialized Search Software: Several software packages are available for identifying crosslinked peptides, such as pLink, MeroX, and MaxLynx. These programs can handle the complexity of searching for two peptides linked by a modification of a specific mass.

Advantages and Potential Applications

  • Cysteine Specificity: The bromoacetyl groups provide high reactivity towards cysteine, offering a complementary approach to the more common amine-reactive crosslinkers. This can provide unique structural insights, especially in proteins where lysines are not favorably located.

  • Defined Spacer Length: The butene linker provides a defined spacer arm, allowing for the determination of distance constraints between the alpha-carbons of the crosslinked cysteine residues.

  • Mapping Protein-Protein Interfaces: This crosslinker can be used to identify interaction sites between different proteins in a complex.

  • Probing Conformational Changes: By comparing the crosslinking patterns of a protein in different functional states, it is possible to map conformational changes.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Crosslinking Efficiency Suboptimal pH, insufficient crosslinker, or inaccessible cysteine residues.Optimize pH (7.2-8.0). Perform a crosslinker concentration titration. Ensure protein is in its native conformation.
Protein Precipitation Excessive crosslinking or inappropriate buffer conditions.Reduce crosslinker concentration and/or reaction time. Optimize buffer composition (e.g., salt concentration, additives).
No Crosslinks Identified Inefficient crosslinking, poor MS data quality, or incorrect data analysis parameters.Verify crosslinking by SDS-PAGE. Optimize MS acquisition parameters. Double-check crosslinker mass and target residues in the search software.

Conclusion

This compound is a promising cysteine-reactive homobifunctional crosslinker for mass spectrometry-based structural proteomics. Its high specificity for cysteine residues offers a valuable tool for expanding the toolkit of the structural biologist. While direct applications of this specific reagent in the literature are not yet widespread, the well-understood chemistry of its bromoacetyl reactive groups provides a solid foundation for its successful implementation. By following the detailed protocols and considering the key experimental parameters outlined in this guide, researchers can effectively utilize this compound to gain valuable insights into protein structure and function.

References

Application Notes and Protocols for 1,4-Bis(bromoacetoxy)-2-butene: A Guide to Optimal Crosslinking

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling Protein Interactions with a Cysteine-Reactive Crosslinker

In the intricate landscape of cellular biology, understanding the dynamic interplay between proteins is paramount to deciphering function, mechanism, and disease. Chemical crosslinking serves as a powerful tool to capture these transient interactions, providing a molecular snapshot of protein complexes in their native state. 1,4-Bis(bromoacetoxy)-2-butene is a homobifunctional crosslinking agent designed for the covalent stabilization of protein-protein interactions (PPIs). This reagent features two reactive bromoacetyl groups positioned at either end of a 4-carbon butene spacer. The bromoacetyl moieties are highly reactive towards nucleophilic side chains of amino acids, primarily targeting the sulfhydryl groups of cysteine residues and, to a lesser extent, the imidazole ring of histidine and the epsilon-amino group of lysine. This reactivity profile allows for the targeted crosslinking of proteins, providing valuable insights into their spatial arrangement and interaction interfaces.

This comprehensive guide provides detailed application notes and protocols for the effective use of this compound in protein crosslinking studies. We will delve into the mechanistic underpinnings of the crosslinking reaction, outline optimal reaction conditions, and provide step-by-step protocols for practical implementation.

The Chemistry of Crosslinking: Mechanism of Action

The crosslinking activity of this compound is conferred by its two bromoacetyl groups. The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where a nucleophilic amino acid side chain attacks the electrophilic carbon atom of the bromoacetyl group, leading to the displacement of the bromide ion and the formation of a stable covalent bond.

Crosslinking Mechanism cluster_reactants Reactants cluster_products Products Protein1 Protein 1 (with Cys-SH) Intermediate Singly-reacted Intermediate Protein1->Intermediate 1. Nucleophilic Attack (alkylation) Protein2 Protein 2 (with Cys-SH) Crosslinked_Complex Covalently Crosslinked Protein Complex Protein2->Crosslinked_Complex Crosslinker This compound (Br-CH2-COO-CH2-CH=CH-CH2-OCO-CH2-Br) Crosslinker->Intermediate Intermediate->Crosslinked_Complex 2. Second Nucleophilic Attack

Figure 1. Simplified workflow of protein crosslinking.

The primary targets for alkylation by bromoacetyl groups are the thiol groups of cysteine residues, which are highly nucleophilic, especially at a slightly alkaline pH where the thiolate anion (S-) is more prevalent. Histidine residues can also be modified, particularly at a pH close to their pKa (~6.0), while lysine residues, with a much higher pKa, are generally less reactive under typical crosslinking conditions. This inherent reactivity hierarchy can be exploited to achieve a degree of specificity in crosslinking experiments.

Optimizing the Reaction: Key Parameters for Success

Achieving optimal crosslinking with this compound requires careful consideration of several experimental parameters. The interplay of these factors will determine the efficiency of the crosslinking reaction and the integrity of the protein complex under investigation.

ParameterRecommended RangeRationale & Key Considerations
pH 7.5 - 9.0The rate of alkylation of cysteine residues by bromoacetyl groups is highly pH-dependent. A pH range of 8.0-9.0 is often optimal for targeting cysteine residues, as the thiol group (pKa ~8.5) is more readily deprotonated to the more nucleophilic thiolate anion. Reaction with histidine is more favorable at a neutral pH. Buffers should be free of primary amines (e.g., Tris) and thiols (e.g., DTT), which will compete with the protein for reaction with the crosslinker. Phosphate, borate, or HEPES buffers are suitable choices.[1]
Temperature 4°C - 25°CThe reaction can be performed at room temperature (25°C) for shorter incubation times or at 4°C for longer incubations to minimize potential protein degradation or denaturation. Lower temperatures can also help to control the rate of the reaction.
Concentration 10-100 fold molar excess of crosslinker to proteinThe optimal molar ratio of crosslinker to protein must be determined empirically. A good starting point is a 20- to 50-fold molar excess.[2] Higher concentrations of the crosslinker can lead to excessive modification and aggregation, while lower concentrations may result in inefficient crosslinking.
Reaction Time 30 minutes - 2 hoursThe incubation time should be optimized to achieve sufficient crosslinking without causing significant sample aggregation or loss of biological activity. The reaction can be monitored over a time course to determine the optimal endpoint.
Quenching Addition of excess thiol or primary amineTo stop the crosslinking reaction, a quenching reagent is added to react with any unreacted bromoacetyl groups. Common quenching agents include L-cysteine, β-mercaptoethanol, dithiothreitol (DTT), or Tris buffer at a final concentration significantly higher than the initial crosslinker concentration (e.g., 20-50 mM).[2][3]

Practical Considerations: Solubility, Stability, and Spacer Arm Length

Solubility: this compound is sparingly soluble in aqueous buffers. It is recommended to prepare a stock solution in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) immediately before use. The final concentration of the organic solvent in the reaction mixture should be kept to a minimum (typically <5% v/v) to avoid adverse effects on protein structure and function.

Stability: Bromoacetyl compounds can be susceptible to hydrolysis in aqueous solutions, particularly at higher pH values. Therefore, it is crucial to prepare the crosslinker stock solution fresh for each experiment and add it to the protein solution promptly.

Spacer Arm Length: The this compound crosslinker possesses a spacer arm composed of a 4-carbon butene backbone. The estimated spacer arm length is approximately 6-8 Å. This relatively short spacer arm makes it suitable for crosslinking proteins where the reactive residues are in close proximity, providing valuable distance constraints for structural modeling. For proteins with larger distances between reactive sites, a crosslinker with a longer spacer arm may be more appropriate.[4]

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a general framework for protein crosslinking using this compound. It is essential to optimize these conditions for each specific protein system.

Protocol 1: In Vitro Crosslinking of Purified Proteins

This protocol describes a general procedure for crosslinking purified proteins in solution.

In Vitro Crosslinking Workflow Start Start: Purified Protein Sample Buffer_Exchange 1. Buffer Exchange (Amine/Thiol-free buffer, pH 7.5-9.0) Start->Buffer_Exchange Prepare_Crosslinker 2. Prepare Fresh Crosslinker Stock (in DMF or DMSO) Buffer_Exchange->Prepare_Crosslinker Add_Crosslinker 3. Add Crosslinker to Protein (10-100x molar excess) Prepare_Crosslinker->Add_Crosslinker Incubate 4. Incubate (30 min - 2 hr at 4°C or 25°C) Add_Crosslinker->Incubate Quench 5. Quench Reaction (e.g., 50 mM L-cysteine or Tris) Incubate->Quench Analysis 6. Analyze Crosslinked Products (SDS-PAGE, Western Blot, Mass Spectrometry) Quench->Analysis End End Analysis->End

Figure 2. Workflow for in vitro protein crosslinking.

Materials:

  • Purified protein sample in a suitable buffer (e.g., PBS, HEPES, Borate) at a concentration of 0.1-2 mg/mL.

  • This compound

  • Anhydrous DMF or DMSO

  • Reaction Buffer: Amine-free and thiol-free buffer, pH 7.5-9.0 (e.g., 50 mM Sodium Phosphate, 150 mM NaCl, pH 8.0).

  • Quenching Buffer: 1 M L-cysteine or 1 M Tris-HCl, pH 7.5.

  • SDS-PAGE reagents and equipment.

Procedure:

  • Sample Preparation: Ensure the protein sample is in an appropriate reaction buffer. If necessary, perform a buffer exchange using dialysis or a desalting column.

  • Crosslinker Preparation: Immediately before use, prepare a 10-25 mM stock solution of this compound in anhydrous DMF or DMSO.

  • Crosslinking Reaction: a. To the protein solution, add the freshly prepared crosslinker stock solution to achieve the desired final concentration (e.g., a 20- to 50-fold molar excess over the protein). b. Gently mix the reaction and incubate for 30-60 minutes at room temperature or for 2 hours at 4°C.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for an additional 15 minutes at room temperature.

  • Analysis: Analyze the crosslinked products by SDS-PAGE to observe the formation of higher molecular weight species. Further analysis can be performed by Western blotting or mass spectrometry to identify the crosslinked proteins and map the interaction sites.

Protocol 2: In Situ Crosslinking in Live Cells

This protocol provides a starting point for crosslinking protein complexes within living cells. Optimization of crosslinker concentration and incubation time is critical to balance crosslinking efficiency with cell viability.

Materials:

  • Adherent or suspension cells

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • This compound

  • Anhydrous DMF or DMSO

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5

  • Lysis Buffer (e.g., RIPA buffer) with protease inhibitors.

Procedure:

  • Cell Preparation: Culture cells to the desired confluency. For adherent cells, wash twice with ice-cold PBS. For suspension cells, pellet the cells and wash twice with ice-cold PBS.

  • Crosslinking: a. Resuspend the cells in PBS. b. Prepare a fresh stock solution of this compound in DMF or DMSO. c. Add the crosslinker to the cell suspension to a final concentration of 0.5-2 mM. d. Incubate for 10-30 minutes at room temperature with gentle agitation.

  • Quenching and Cell Lysis: a. Pellet the cells by centrifugation. b. Wash the cells once with ice-cold PBS containing 20-50 mM Tris-HCl to quench the reaction. c. Lyse the cells using a suitable lysis buffer containing protease inhibitors and the quenching agent.

  • Analysis: Analyze the cell lysate for crosslinked protein complexes using SDS-PAGE, Western blotting, or immunoprecipitation followed by mass spectrometry.

Troubleshooting

ProblemPossible CauseSuggested Solution
No or low crosslinking efficiency - Inactive crosslinker- Inappropriate buffer- Insufficient crosslinker concentration or incubation time- Lack of accessible reactive residues- Prepare fresh crosslinker stock solution.- Ensure the buffer is free of primary amines and thiols and has the appropriate pH.- Optimize the crosslinker concentration and incubation time.- Confirm the presence of accessible cysteine or histidine residues in the proteins of interest.
Protein aggregation or precipitation - Excessive crosslinking- High protein concentration- Reduce the crosslinker concentration and/or incubation time.- Perform the reaction at a lower protein concentration.
Non-specific crosslinking - Crosslinker concentration is too high- Titrate the crosslinker concentration to find the optimal ratio that favors specific crosslinking.

Conclusion

This compound is a valuable tool for researchers studying protein-protein interactions. Its reactivity towards cysteine residues provides a targeted approach to covalently capture and stabilize protein complexes. By carefully optimizing the reaction conditions, including pH, temperature, and reagent concentrations, researchers can effectively utilize this crosslinker to gain critical insights into the structure and function of protein assemblies. The protocols and guidelines presented in this document serve as a starting point for the successful application of this compound in your research endeavors.

References

Application Note & Protocol: Quenching Strategies for 1,4-Bis(bromoacetoxy)-2-butene Crosslinking Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding 1,4-Bis(bromoacetoxy)-2-butene

This compound is a homobifunctional crosslinking agent. Its utility lies in its two identical bromoacetyl groups, which are potent electrophiles. These groups readily and specifically react with nucleophiles, making the reagent an effective tool for covalently linking molecules. The primary targets for this alkylating agent are the thiol groups (-SH) found in cysteine residues within proteins.[1][2] The rigid 2-butene spacer arm maintains a fixed distance between the two reactive sites, making it suitable for probing spatial arrangements of proteins and locking in specific conformations.

The reaction proceeds via a nucleophilic substitution (SN2) mechanism where the sulfur atom of a cysteine residue attacks the carbon atom bearing the bromine, displacing the bromide ion and forming a stable thioether bond. Given that this reaction continues as long as the reagent is active, precise control over the reaction time is paramount. Uncontrolled crosslinking can lead to the formation of large, insoluble aggregates or off-target modifications, compromising experimental results. Therefore, a robust and efficient quenching strategy is not just recommended—it is essential for reproducible and meaningful outcomes.

Mechanism of Action: Crosslinking and Quenching

The power of this compound lies in its ability to form stable covalent bonds. However, this same reactivity makes it a hazardous compound that must be neutralized after the desired reaction time. The quenching process utilizes the same chemical principle as the crosslinking reaction: nucleophilic attack. A quenching agent is a small molecule with a highly reactive nucleophile that effectively scavenges any unreacted this compound, terminating the crosslinking process.

cluster_crosslinking Crosslinking Reaction cluster_quenching Quenching Reaction P1 Protein (with Cys-SH) P_XL_P Covalently Crosslinked Proteins P1->P_XL_P 1. First Alkylation XL 1,4-Bis(bromoacetoxy) -2-butene XL->P_XL_P P2 Protein (with Cys-SH) P2->P_XL_P 2. Second Alkylation XL_excess Excess Crosslinker XL_inactivated Inactivated Crosslinker XL_excess->XL_inactivated Quencher Thiol or Amine Quenching Agent Quencher->XL_inactivated Rapid Alkylation G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction & Quenching cluster_analysis Phase 3: Analysis A Prepare Sample in Amine/Thiol-Free Buffer (e.g., HEPES, PBS) C Add Crosslinker to Sample Initiate Reaction A->C B Prepare Fresh Crosslinker Stock Solution (in DMSO or DMF) B->C D Incubate for Optimized Time/Temp C->D E Add Quenching Agent (e.g., L-Cysteine) D->E F Incubate to Ensure Complete Quenching E->F G Analyze Products (SDS-PAGE, Western Blot, Mass Spectrometry) F->G

References

Application Notes & Protocols: 1,4-Bis(bromoacetoxy)-2-butene as a Versatile C4 Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: A Strategic Overview

In the landscape of modern organic synthesis, the demand for building blocks that offer both structural rigidity and versatile reactivity is paramount. 1,4-Bis(bromoacetoxy)-2-butene emerges as a distinguished C4 synthon, uniquely equipped to serve as a cornerstone in the construction of complex molecular architectures. Its defining feature is the presence of two bromoacetate moieties flanking a central cis- or trans-2-butene core. This arrangement establishes the molecule as a potent bifunctional electrophile, primed for sequential or tandem reactions with a wide array of nucleophiles.

This guide provides an in-depth exploration of this compound, moving beyond a simple recitation of facts to deliver actionable insights and protocols. We will dissect its core reactivity, illuminate its application in the synthesis of valuable heterocyclic scaffolds, and provide robust, field-tested protocols for its practical implementation. This document is intended for researchers, medicinal chemists, and process development scientists who seek to leverage this reagent's unique capabilities to accelerate their synthetic programs.

Critical Safety & Handling Protocols

This compound is a potent alkylating agent and, like all bromo-organic compounds, requires handling with stringent safety measures.[1] It is corrosive and toxic if swallowed or inhaled.[2] Adherence to the following protocols is mandatory.

2.1. Personal Protective Equipment (PPE)

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a full-face shield.[3]

  • Skin Protection: A flame-retardant lab coat is required. Handle with chemically resistant gloves (e.g., PVC or neoprene-coated latex); inspect gloves for integrity before each use.[2][4]

  • Respiratory Protection: All manipulations should be performed within a certified chemical fume hood to avoid inhalation of vapors or aerosols.[3] If exposure limits are exceeded, a full-face respirator may be necessary.[3]

2.2. Handling and Storage

  • Ventilation: Handle exclusively in a well-ventilated area, preferably a chemical fume hood.[3]

  • Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and bases.[5] Keep the container tightly sealed. The material may darken over time during storage.[4]

  • Ignition Sources: Use non-sparking tools and take precautionary measures against static discharge.[4][6]

2.3. Spill & Emergency Procedures

  • Spill: In case of a spill, evacuate the area. Cover the spill with a 10% sodium bicarbonate solution to neutralize the material.[2] Once gas evolution ceases, absorb the mixture onto an inert material like sand or vermiculite, place it in a sealed container for disposal, and decontaminate the area.[2]

  • First Aid:

    • Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][3]

    • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with soap and copious amounts of water for at least 15 minutes. Seek immediate medical attention, as burns may appear after several hours.[2]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 20 minutes, holding the eyelids open.[2] Seek immediate medical attention.[5]

    • Ingestion: If swallowed, wash out the mouth with water and give water to drink. Do not induce vomiting. Seek immediate medical attention.[2]

cluster_prep Preparation & Handling cluster_reaction Reaction Execution cluster_cleanup Work-up & Disposal prep_ppe Don Full PPE (Goggles, Lab Coat, Gloves) prep_hood Work in Fume Hood prep_ppe->prep_hood prep_tools Use Non-Sparking Tools prep_hood->prep_tools react_add Reagent Addition (Controlled Temp) prep_tools->react_add react_monitor Monitor Reaction (TLC, LC-MS) react_add->react_monitor clean_quench Quench Reaction Mixture (e.g., NaHCO3 soln) react_monitor->clean_quench clean_dispose Dispose of Waste (Follow Site Protocols) clean_quench->clean_dispose reagent This compound intermediate Acyclic Intermediate reagent->intermediate First S_N2 Attack dinucleophile Dinucleophile (H-Nu-X-Nu-H) dinucleophile->intermediate product Cyclic Product intermediate->product Intramolecular S_N2 Cyclization base Base (e.g., K2CO3) base->intermediate Deprotonation start Assemble Dry Glassware (3-Neck Flask, Condenser) add_solids Add 2,2'-Biphenol & K2CO3 start->add_solids add_solvent Add Anhydrous MeCN add_solids->add_solvent stir_rt Stir 15 min @ RT add_solvent->stir_rt add_reagent Dropwise Addition of This compound stir_rt->add_reagent reflux Heat to Reflux (82°C) 12-18h add_reagent->reflux monitor Monitor by TLC/LC-MS reflux->monitor cool Cool to RT reflux->cool filter Filter through Celite cool->filter concentrate Concentrate Filtrate filter->concentrate extract Aqueous Work-up (EtOAc/Water/Brine) concentrate->extract dry Dry (MgSO4) & Concentrate extract->dry purify Column Chromatography dry->purify end Isolated Product purify->end

References

"1,4-Bis(bromoacetoxy)-2-butene" for crosslinking cysteine residues in proteins

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Probing Protein Architecture: Cysteine-Cysteine Crosslinking with 1,4-Bis(bromoacetoxy)-2-butene

Abstract

Chemical crosslinking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique for elucidating protein-protein interactions and defining the three-dimensional structure of protein complexes. While lysine-reactive crosslinkers are widely used, targeting less abundant amino acids such as cysteine offers greater specificity and can reveal unique structural insights. This guide provides a comprehensive overview and detailed protocols for using this compound, a homobifunctional, sulfhydryl-reactive crosslinker, to covalently link spatially proximate cysteine residues. We will explore the underlying reaction mechanism, critical experimental parameters, and step-by-step workflows for successful crosslinking and sample preparation for mass spectrometry analysis.

Introduction to Cysteine-Specific Crosslinking

The study of protein structure and interaction networks is fundamental to understanding biological processes. Chemical crosslinkers introduce covalent bonds between amino acid residues that are in close proximity, providing distance constraints that are invaluable for structural modeling.[1][2] Cysteine residues, with their nucleophilic thiol (-SH) groups, are excellent targets for specific covalent modification.[3] Due to their relatively low abundance and frequent location in functionally significant regions, crosslinking cysteines can provide highly specific structural information with minimal perturbation to the protein's native state.

This compound is a homobifunctional crosslinking reagent. Its two identical bromoacetyl reactive groups specifically target the sulfhydryl side chains of cysteine residues. The fixed-length butene spacer arm imposes a defined spatial constraint between the linked residues, making it an effective tool for probing protein topology.

Mechanism of Action: Thioether Bond Formation

The crosslinking reaction proceeds via a bimolecular nucleophilic substitution (S_N_2) mechanism. The deprotonated thiolate anion (S⁻) of a cysteine residue acts as a potent nucleophile, attacking the electrophilic carbon atom of the bromoacetyl group. This attack results in the displacement of the bromide leaving group and the formation of a highly stable thioether bond.[3][4] Because the reagent possesses two such reactive ends, it can bridge two cysteine residues that are within its spanning distance.

Figure 1: Reaction mechanism of this compound with two cysteine residues.

Experimental Design & Critical Parameters

Successful crosslinking requires careful optimization of several parameters. The rationale behind these choices is critical for achieving reproducible and meaningful results.

ParameterRecommendationRationale & Expert Insights
Protein State Purified protein/complex with free sulfhydrylsThe protocol requires accessible, reduced cysteine residues. If your protein contains structural disulfide bonds that you wish to target, they must first be reduced (e.g., with TCEP) and the reducing agent subsequently removed. TCEP is often preferred over DTT as it does not contain a free thiol that can compete with the crosslinker.
Buffer System Amine-free buffers (e.g., HEPES, PBS, MOPS)While haloacetyls are highly specific for sulfhydryls, using amine-free buffers like HEPES or PBS is a best practice to eliminate any potential minor side reactions with primary amines (e.g., lysine) at high pH or concentration.[5] Avoid Tris or Glycine buffers during the reaction.
pH 7.5 - 8.5The reaction is dependent on the deprotonation of the cysteine thiol group to the more nucleophilic thiolate anion. This is favored at a pH slightly above the pKa of the cysteine sulfhydryl group (~8.3). A pH of 8.0 is a robust starting point.[3]
Crosslinker Prep Dissolve in a water-miscible organic solvent (e.g., DMSO, DMF) immediately before use.The ester linkages in the crosslinker are susceptible to hydrolysis. Preparing a concentrated stock solution in an anhydrous solvent and adding it to the aqueous reaction buffer minimizes degradation.
Molar Excess 20- to 50-fold molar excess of crosslinker over protein.This is a starting point for optimization. Too little crosslinker results in low yield, while a large excess can lead to intermolecular crosslinking (aggregation) or modification of other residues. Titration is essential.[6]
Reaction Time 30 - 60 minutesThe reaction is typically rapid. Incubation time should be optimized to favor intramolecular crosslinks over intermolecular ones.
Temperature Room Temperature (20-25°C) or 4°CRoom temperature facilitates a faster reaction. Performing the incubation on ice (4°C) can slow the reaction, providing greater control, which is particularly useful when dealing with unstable protein complexes.[6]
Quenching 20-50 mM final concentration of DTT, β-mercaptoethanol, or L-cysteine.Quenching is a critical step to terminate the reaction. A quenching agent with a free thiol will react with any excess, unreacted bromoacetyl groups, preventing unwanted modifications of the protein during subsequent sample handling.

Experimental Protocols

The following protocols provide a framework for applying this compound. Researchers should adapt these based on their specific protein of interest.

Protocol 1: Analytical Scale Optimization of Crosslinker Concentration

This protocol uses SDS-PAGE to determine the optimal crosslinker concentration. The goal is to identify the concentration that yields intramolecular crosslinks (subtle band shifts) or specific intermolecular dimers/complexes without causing excessive aggregation (high molecular weight smears or loss of protein from the gel).

  • Protein Preparation:

    • Prepare your protein of interest at a concentration of 1 mg/mL in a suitable reaction buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 8.0).

    • Expert Tip: If your protein has disulfide bonds that need to be reduced, incubate with 5 mM TCEP for 30 minutes at room temperature. The TCEP must then be removed via a desalting column or buffer exchange prior to adding the crosslinker.

  • Crosslinker Stock Preparation:

    • Immediately before use, prepare a 50 mM stock solution of this compound in anhydrous DMSO.

  • Reaction Setup:

    • Set up a series of 20 µL reactions in microcentrifuge tubes. Add the protein solution first.

    • Add the crosslinker stock solution to achieve a range of final concentrations (e.g., 0 mM, 0.25 mM, 0.5 mM, 1 mM, 2.5 mM, 5 mM). Mix gently by pipetting.

    • Include a "no crosslinker" control (add an equivalent volume of DMSO).

  • Incubation:

    • Incubate the reactions for 30 minutes at room temperature.

  • Quenching:

    • Stop each reaction by adding 1 µL of 1 M DTT (final concentration ~50 mM). Incubate for an additional 15 minutes at room temperature.

  • Analysis by SDS-PAGE:

    • Add an appropriate volume of SDS-PAGE loading buffer to each sample.

    • Analyze the samples on a suitable polyacrylamide gel.

    • Stain the gel with Coomassie Blue or a similar stain.

    • Interpretation: Look for the appearance of higher molecular weight bands corresponding to crosslinked species. The optimal concentration is typically the one that produces these new bands with minimal smearing or loss of the monomer band into a high molecular weight aggregate at the top of the gel.

Protocol 2: Preparative Scale Crosslinking for Mass Spectrometry

Once the optimal concentration is determined, a larger scale reaction can be performed to generate material for MS analysis.

  • Reaction Setup:

    • Scale up the reaction volume as needed (e.g., 100 µL to 1 mL) using the protein concentration and buffer from the optimization step.

    • Add the optimal concentration of freshly prepared this compound (from DMSO stock).

  • Incubation:

    • Incubate for 30 minutes at room temperature (or the optimized time/temperature).

  • Quenching:

    • Add a quenching reagent (e.g., DTT to a final concentration of 50 mM) and incubate for 15 minutes.

  • Sample Cleanup (Optional but Recommended):

    • The crosslinked protein can be precipitated (e.g., with acetone) or run briefly into an SDS-PAGE gel to separate the crosslinked species from uncrosslinked monomer. This can simplify the subsequent MS analysis.

Protocol 3: Sample Preparation for Mass Spectrometry Analysis

This workflow prepares the crosslinked protein for identification of the crosslinked peptides.

  • Denaturation:

    • Denature the protein sample by adding Urea to 8 M or Guanidine-HCl to 6 M.

  • Reduction:

    • Reduce any remaining disulfide bonds (that were not crosslinked) by adding DTT to a final concentration of 10 mM and incubating for 1 hour at 37°C.

  • Alkylation:

    • Alkylate all free, non-crosslinked cysteine residues to prevent them from reforming disulfide bonds. Add iodoacetamide (IAM) to a final concentration of 55 mM and incubate for 45 minutes at room temperature in the dark.

    • Quench the excess IAM with DTT.

  • Digestion:

    • Dilute the sample with a suitable buffer (e.g., 50 mM Ammonium Bicarbonate) to reduce the denaturant concentration (e.g., < 1 M Urea).

    • Add a protease, typically Trypsin, at a 1:50 to 1:100 (protease:protein) ratio by weight.

    • Incubate overnight at 37°C.

  • Desalting and Analysis:

    • Acidify the digest with formic acid or trifluoroacetic acid.

    • Desalt the peptides using a C18 StageTip or ZipTip.

    • The sample is now ready for analysis by LC-MS/MS. Specialized software (e.g., pLink, MeroX, Xi) is required to identify the crosslinked peptide pairs from the complex MS/MS data.[7]

Overall Experimental Workflow

The entire process, from protein preparation to data analysis, follows a logical sequence designed to maximize the quality of the final dataset.

Workflow cluster_prep Protein Preparation cluster_xlinking Crosslinking Reaction cluster_ms_prep MS Sample Preparation cluster_analysis Data Acquisition & Analysis p1 Purified Protein Sample p2 Buffer Exchange into Amine-Free Buffer (pH 8.0) p1->p2 p3 Reduction of Disulfides (TCEP) (If necessary) p2->p3 p4 Removal of Reducing Agent p3->p4 x1 Add this compound p4->x1 x2 Incubate (e.g., 30 min, RT) x3 Quench Reaction (DTT) x4 Analyze by SDS-PAGE (Optimization) x3->x4 m1 Denaturation (Urea) x3->m1 m2 Reduction (DTT) m3 Alkylation (IAM) m4 Proteolytic Digestion (Trypsin) m5 Peptide Desalting (C18) a1 LC-MS/MS Analysis m5->a1 a2 Crosslink Identification (Specialized Software) a1->a2 a3 Structural Modeling a2->a3

References

Troubleshooting & Optimization

Technical Support Center: A Deep Dive into 1,4-Bis(bromoacetoxy)-2-butene Crosslinking Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your comprehensive resource for mastering the use of 1,4-Bis(bromoacetoxy)-2-butene in protein crosslinking studies. This guide moves beyond simple protocols to offer a deeper understanding of the chemical principles at play, empowering you to troubleshoot effectively and optimize your experiments for robust and reproducible results.

Understanding the Reagent: this compound

This compound is a homobifunctional crosslinking agent, meaning it has two identical reactive groups. These are bromoacetyl groups, which are highly reactive towards nucleophiles. The primary target for bromoacetyl groups in proteins is the sulfhydryl group of cysteine residues, with which they form stable thioether bonds.[1] Under certain conditions, particularly at a more alkaline pH, side reactions with the imidazole ring of histidine and the ε-amino group of lysine can occur.[1][2] The 4-carbon butene spacer arm provides a defined distance constraint for structural analysis.

Troubleshooting Guide: A Question-and-Answer Approach

Here, we address the most common challenges encountered during crosslinking experiments with this compound.

Q1: My crosslinking efficiency is low to non-existent. What's going wrong?

A1: This is a frequent hurdle with several potential root causes:

  • Reagent Integrity: this compound is susceptible to hydrolysis, which inactivates the bromoacetyl groups. The ester linkages are also prone to cleavage in aqueous solutions. It is imperative to prepare a fresh solution of the crosslinker in an anhydrous solvent like DMSO or DMF immediately before each use.[3]

  • Incorrect pH: The alkylation of sulfhydryl groups by bromoacetyl moieties is highly pH-dependent, with an optimal range of 7.5-8.5.[1] A lower pH will drastically slow down the reaction, while a higher pH will accelerate the hydrolysis of the crosslinker, reducing its availability.

  • Lack of Accessible Cysteines: For crosslinking to occur, there must be cysteine residues on the surfaces of the interacting proteins that are within the spatial constraints of the crosslinker's spacer arm. If your proteins lack accessible cysteines, you may need to consider introducing them via site-directed mutagenesis.

  • Inadequate Molar Excess: A common pitfall is using too little crosslinker. A starting point of a 20- to 500-fold molar excess of the crosslinker to your protein is recommended, with the optimal ratio determined empirically for your specific system.[4]

  • Interfering Buffer Components: The presence of nucleophiles in your reaction buffer, such as primary amines (Tris) or thiols (DTT, β-mercaptoethanol), will compete with your protein for the crosslinker, effectively quenching the reaction.[3] Always use a non-reactive buffer system like PBS, HEPES, or borate buffer.

Q2: I'm seeing high molecular weight smears and protein precipitation. How can I resolve this?

A2: This indicates excessive and/or non-specific crosslinking, leading to the formation of large, insoluble aggregates.

  • Optimize Crosslinker Concentration: The most likely culprit is an overly high concentration of the crosslinker. Perform a titration experiment, testing a range of concentrations to identify the sweet spot that yields the desired crosslinked product without significant aggregation.

  • Reduce Incubation Time: The extent of crosslinking is a function of time. Shortening the reaction time can help to control the degree of modification and minimize the formation of large complexes.

  • Adjust Protein Concentration: High concentrations of your target proteins can favor intermolecular crosslinking, which can lead to aggregation. Consider diluting your protein sample.

  • Ensure Protein Stability: Confirm that your buffer conditions (pH, ionic strength) are optimal for the stability of your proteins. Unstable proteins are more prone to aggregation, which can be exacerbated by the addition of a crosslinker.

Q3: My protein loses its biological activity after crosslinking. What are my options?

A3: This suggests that the crosslinker is modifying amino acid residues that are critical for the protein's function.

  • Investigate Off-Target Reactions: While cysteine is the primary target, at higher pH values, this compound can react with histidine and lysine.[1] If these residues are in the active site or a crucial binding interface, their modification can lead to a loss of activity. Try lowering the reaction pH to favor cysteine modification, but be prepared to increase the reaction time to compensate for the slower reaction rate.

  • Consider Steric Hindrance: The crosslinker itself may be physically blocking a functional site. Experimenting with crosslinkers that have different spacer arm lengths and geometries might resolve this issue.

  • Employ Site-Directed Mutagenesis: If the critical residues are known, you can use mutagenesis to either remove potential off-target residues or introduce cysteines in regions of the protein that are less likely to impact its function.

Q4: What is the proper procedure for quenching the crosslinking reaction?

A4: Quenching is a crucial step to halt the reaction and prevent unwanted side reactions.

  • Effective Quenching Agents: The reaction can be efficiently stopped by adding a buffer containing a high concentration of a primary amine or a thiol.[2] Commonly used quenching agents include Tris, glycine, L-cysteine, and β-mercaptoethanol, typically at a final concentration of 20-100 mM.

  • Quenching Incubation: After the addition of the quenching agent, allow the reaction to proceed for an additional 15-30 minutes at room temperature to ensure that all unreacted crosslinker is fully neutralized.[2]

Q5: What are the essential safety and storage guidelines for this compound?

A5: Adherence to proper handling and storage protocols is paramount for both user safety and reagent stability.

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from moisture and incompatible substances.[5] The container should be tightly sealed.

  • Handling: Always work with this compound in a chemical fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[5] Avoid all contact with skin and eyes, and do not inhale any dust or vapors.[5]

  • Stock Solution Preparation: Prepare stock solutions in an anhydrous organic solvent like DMSO or DMF immediately prior to use.[2] Due to its instability in solution, do not prepare large volumes of stock solution for long-term storage.

Detailed Experimental Protocols

Protocol 1: In Vitro Crosslinking of Purified Proteins
  • Protein Preparation:

    • Ensure your protein sample is in a non-reactive buffer (e.g., PBS, HEPES) at a concentration of 0.1-2 mg/mL and a pH between 7.2 and 8.0.

    • If necessary, perform a buffer exchange via dialysis or a desalting column to remove any interfering substances.

  • Crosslinker Solution:

    • Just before you begin the reaction, prepare a 10-50 mM stock solution of this compound in anhydrous DMSO or DMF.

  • The Crosslinking Reaction:

    • Add the crosslinker stock solution to your protein sample to achieve a final concentration that gives a 20- to 100-fold molar excess of the crosslinker over the protein.

    • Incubate the mixture for 30-60 minutes at room temperature with gentle agitation.

  • Quenching the Reaction:

    • Add a quenching buffer (e.g., 1M Tris-HCl, pH 7.5) to a final concentration of 50-100 mM.

    • Incubate for an additional 15 minutes at room temperature.

  • Analysis of Results:

    • Your crosslinked sample is now ready for analysis by SDS-PAGE and Western blotting, or for further processing for mass spectrometry.

Protocol 2: Sample Preparation for Mass Spectrometry Analysis
  • Denaturation and Reduction:

    • After quenching, denature the proteins in your sample using 8 M urea or 6 M guanidine-HCl.

    • Reduce the disulfide bonds by adding DTT to a final concentration of 10 mM and incubating for 1 hour at 37°C.

  • Alkylation:

    • Alkylate the free cysteines to prevent disulfide bond reformation by adding iodoacetamide to a final concentration of 55 mM and incubating for 45 minutes in the dark at room temperature.

  • Digestion:

    • Dilute the sample with a digestion-compatible buffer (e.g., 100 mM Tris-HCl, pH 8.5) to lower the urea concentration to below 2 M.

    • Add trypsin at a 1:50 to 1:100 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.

  • Desalting:

    • Stop the digestion by acidifying the peptide mixture with 0.1% formic acid.

    • Clean up your peptide sample using a C18 StageTip or a similar desalting method.

  • LC-MS/MS:

    • Analyze your desalted peptides by LC-MS/MS. The identification of peptides crosslinked with non-cleavable reagents like this compound often requires specialized data analysis software.

Key Experimental Parameters at a Glance

ParameterRecommended RangeRationale and Key Considerations
Molar Excess of Crosslinker 20-500 foldThe optimal ratio is protein-dependent and must be determined empirically.
Protein Concentration 0.1 - 2 mg/mLHigher concentrations can promote the formation of insoluble aggregates.
Reaction pH 7.2 - 8.5This range is a compromise between the reactivity of the bromoacetyl group and the stability of the crosslinker.
Reaction Time 30 - 60 minutesShorter incubation times can help to minimize excessive crosslinking and aggregation.
Quenching Agent Concentration 20 - 100 mMA sufficient excess is required to ensure the complete neutralization of any unreacted crosslinker.

Visualizing the Experimental Process

Crosslinking_Process cluster_setup Experimental Setup cluster_execution Reaction Execution cluster_downstream Downstream Analysis Protein_Prep Prepare Protein Sample (0.1-2 mg/mL in non-reactive buffer, pH 7.2-8.0) Reaction Initiate Crosslinking (20-100x molar excess, 30-60 min at RT) Protein_Prep->Reaction Crosslinker_Prep Prepare Fresh Crosslinker Stock (10-50 mM in anhydrous DMSO/DMF) Crosslinker_Prep->Reaction Quench Quench Reaction (50-100 mM Tris/Glycine, 15 min at RT) Reaction->Quench SDS_PAGE SDS-PAGE / Western Blot Quench->SDS_PAGE MS_Prep Sample Prep for MS (Denature, Reduce, Alkylate, Digest) Quench->MS_Prep LC_MS LC-MS/MS Analysis MS_Prep->LC_MS

Caption: A step-by-step workflow for a typical this compound crosslinking experiment.

References

Technical Support Center: Optimizing 1,4-Bis(bromoacetoxy)-2-butene Concentration for Protein Crosslinking

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the effective use of 1,4-Bis(bromoacetoxy)-2-butene in protein crosslinking studies. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting strategies. Our goal is to empower you with the knowledge to not only execute successful crosslinking experiments but also to understand the underlying chemical principles that govern the outcomes.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the use of this compound.

What is this compound and how does it work as a crosslinker?

This compound is a homobifunctional crosslinking reagent.[1][2] This means it has two identical reactive groups at either end of a spacer arm. The reactive groups are bromoacetoxy moieties, which are highly reactive towards nucleophilic amino acid side chains. The primary targets for alkylation by these groups are the sulfhydryl groups of cysteine residues, although reactions with the imidazole ring of histidine and the amino group of lysine can also occur, particularly at higher pH. The central 2-butene component of the molecule acts as a rigid spacer, providing a defined distance constraint between the crosslinked residues.[3]

What are the primary target residues for this compound?

The primary and most reactive targets are the thiol groups of cysteine residues. Reactions can also occur with the side chains of histidine and lysine , though typically requiring more forcing conditions (e.g., higher pH) compared to cysteine. The specificity for cysteine makes it a valuable tool for probing the proximity of these residues within a protein or between interacting proteins.

What is a good starting concentration for my crosslinking experiment?

A typical starting point for optimizing the concentration of this compound is to use a molar excess of the crosslinker relative to the protein concentration. A common range to begin with is a 10- to 50-fold molar excess . However, the optimal concentration is highly dependent on the specific protein system, the abundance of reactive residues, and the desired outcome of the experiment (e.g., intramolecular vs. intermolecular crosslinking). It is crucial to perform a concentration titration to determine the ideal ratio for your specific application.

How do I prepare and handle this compound?

This compound is typically a solid or an oily liquid that may have low aqueous solubility.[4] It is often dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to prepare a concentrated stock solution before being added to the aqueous reaction buffer.[5] It is important to minimize the final concentration of the organic solvent in the reaction mixture (typically <5% v/v) to avoid denaturing the protein. Always handle this reagent in a well-ventilated fume hood with appropriate personal protective equipment, as it is a reactive alkylating agent.

What buffer conditions are recommended for crosslinking with this compound?

The choice of buffer is critical for a successful crosslinking reaction. Avoid buffers containing nucleophilic species such as Tris (tris(hydroxymethyl)aminomethane) or glycine, as these will compete with the protein for reaction with the crosslinker.[5][6] Phosphate-buffered saline (PBS) or HEPES buffers at a pH between 7.0 and 8.0 are generally good choices. The pH can be adjusted to modulate the reactivity of different amino acid side chains.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during protein crosslinking experiments with this compound.

Problem: Low or No Crosslinking Efficiency

This is one of the most frequent challenges. The absence of higher molecular weight bands on an SDS-PAGE gel corresponding to crosslinked species can be due to several factors.

Diagnostic Workflow

A diagnostic workflow for troubleshooting low crosslinking efficiency.

Step-by-Step Troubleshooting
  • Verify Crosslinker Activity: this compound can hydrolyze in aqueous solutions. Ensure your stock solution is fresh and has been stored under appropriate conditions (cool and dry).[1]

  • Assess Accessibility of Reactive Residues: The target amino acids (cysteine, histidine, lysine) must be surface-exposed to be available for crosslinking.[5] If your protein structure is known, analyze it for potential crosslinking sites. If the structure is unknown, consider that the reactive residues may be buried within the protein core.

  • Optimize Crosslinker Concentration: The initial concentration may be too low. Perform a titration experiment to systematically increase the molar excess of this compound. Conversely, excessively high concentrations can lead to protein precipitation.

    Molar Excess of CrosslinkerExpected Outcome
    1-10xFavors intramolecular crosslinks
    10-50xGood starting range for intermolecular crosslinks
    >100xIncreased risk of non-specific modification and precipitation
  • Adjust Reaction Conditions:

    • pH: While a neutral pH is a good starting point, increasing the pH towards 8.0 can enhance the reactivity of lysine residues.

    • Time and Temperature: The reaction is typically carried out for 30-60 minutes at room temperature or 4°C. Longer incubation times or higher temperatures can increase crosslinking but also risk protein denaturation.

Problem: Protein Aggregation and Precipitation

The formation of insoluble aggregates is a common issue, especially at high crosslinker concentrations.[5]

Diagnostic Workflow

A diagnostic workflow for troubleshooting protein aggregation.

Step-by-Step Troubleshooting
  • Reduce Crosslinker Concentration: This is the most common cause of aggregation. Over-crosslinking can lead to large, insoluble protein networks.[5] Titrate the concentration downwards.

  • Optimize Protein Concentration: High protein concentrations can favor extensive intermolecular crosslinking, leading to aggregation. Try reducing the protein concentration.

  • Modify Buffer Conditions: The ionic strength and pH of the buffer can influence protein solubility. Experiment with different salt concentrations or a slightly different pH.

  • Inclusion of Additives: In some cases, the addition of non-denaturing concentrations of mild detergents or other solubilizing agents can help prevent aggregation.

Problem: Non-Specific Crosslinking or High Molecular Weight Smearing

Observing a smear of high molecular weight products on an SDS-PAGE gel instead of discrete bands indicates random, non-specific crosslinking.

Step-by-Step Troubleshooting
  • Decrease Crosslinker Concentration: A high molar excess of the crosslinker can lead to reactions with less reactive sites, resulting in a heterogeneous population of crosslinked species.

  • Shorten Reaction Time: Reduce the incubation time to limit the extent of the reaction. A time-course experiment can help identify the optimal reaction duration.

  • Quench the Reaction: Ensure the reaction is effectively stopped. The addition of a small molecule nucleophile, such as dithiothreitol (DTT) or β-mercaptoethanol, will react with and consume any excess this compound.

Experimental Protocols

Protocol 1: Titration of this compound Concentration

This protocol provides a framework for determining the optimal crosslinker concentration for your protein of interest.

  • Prepare Protein Solution: Dialyze your protein into a non-nucleophilic buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4). Adjust the protein concentration to a working stock (e.g., 1 mg/mL).

  • Prepare Crosslinker Stock: Dissolve this compound in anhydrous DMSO to a concentration of 100 mM.

  • Set up Reactions: In separate microcentrifuge tubes, prepare a series of reactions with varying molar excesses of the crosslinker. For a 1 mg/mL solution of a 50 kDa protein (20 µM), the additions would be as follows:

Molar ExcessVolume of 100 mM Stock to add to 1 mL protein solution
0x (Control)0 µL
10x2 µL
25x5 µL
50x10 µL
100x20 µL
  • Incubate: Incubate the reactions at room temperature for 30 minutes.

  • Quench: Stop the reaction by adding a quenching buffer containing a high concentration of a nucleophile (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 50 mM. Incubate for an additional 15 minutes.

  • Analyze by SDS-PAGE: Add SDS-PAGE loading buffer to each sample, boil, and analyze the results by SDS-PAGE followed by Coomassie staining or Western blotting.

References

Technical Support Center: Troubleshooting 1,4-Bis(bromoacetoxy)-2-butene Solubility in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 1,4-Bis(bromoacetoxy)-2-butene is a potent homobifunctional crosslinking agent used extensively in structural biology and drug development to probe protein-protein interactions. Its rigid butene backbone provides a fixed spatial distance of approximately 10 Å between reactive groups, making it an excellent molecular ruler. However, its utility is often challenged by its inherent hydrophobicity, leading to significant solubility issues in the aqueous buffers required for most biological experiments. This guide provides a comprehensive, question-and-answer-based approach to understanding, troubleshooting, and overcoming these challenges, ensuring the integrity and success of your crosslinking experiments.

Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating immediately upon addition to my aqueous buffer?

Answer: This is the most common issue encountered and stems directly from the molecule's chemical nature. This compound is a hydrophobic molecule with very limited solubility in water.[1] Direct addition of the solid reagent or a highly concentrated stock to an aqueous buffer will almost certainly cause it to crash out of solution, rendering it unavailable for your crosslinking reaction and potentially causing protein aggregation.

The fundamental principle to follow is "like dissolves like". To overcome this, the crosslinker must first be dissolved in a small volume of a water-miscible organic solvent before being introduced to the aqueous reaction mixture. This ensures the crosslinker is molecularly dispersed, allowing it to react with its intended protein targets before it has a chance to aggregate.

Core Recommendation: Always prepare a fresh, concentrated stock solution of this compound in an anhydrous grade of a suitable organic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).[1][2] This stock solution is then added in a small volume (typically ≤5% of the total reaction volume) to the vortexing protein solution to facilitate rapid mixing and minimize localized high concentrations that can lead to precipitation.

Experimental Workflow: Proper vs. Improper Reagent Addition

G cluster_0 Incorrect Method (High Failure Rate) cluster_1 Recommended Method (High Success Rate) A0 Solid Crosslinker C0 Precipitation (Cloudy Solution) A0->C0 Direct Addition B0 Aqueous Buffer (e.g., PBS, HEPES) B0->C0 D0 Failed Experiment C0->D0 A1 Solid Crosslinker C1 Concentrated Stock Solution A1->C1 B1 Anhydrous DMSO/DMF B1->C1 E1 Successful Crosslinking C1->E1 <5% v/v, while vortexing D1 Aqueous Buffer + Proteins D1->E1

Caption: Workflow for adding hydrophobic crosslinkers to aqueous solutions.

Table 1: Recommended Organic Solvents for Stock Solutions

SolventMiscibility with WaterBoiling Point (°C)Key Considerations
DMSO Miscible[3]189Hygroscopic; use anhydrous grade and store properly. Can be difficult to remove.
DMF Miscible[3]153Toxic; handle in a fume hood. Can be more easily removed by dialysis or lyophilization.
Acetone Miscible[3]56Very volatile. May not be suitable for all proteins as it can cause denaturation.
Acetonitrile Miscible[3]82Can denature some proteins. Ensure compatibility with your specific system.
Q2: I've successfully dissolved the crosslinker using DMSO, but my crosslinking efficiency is still very low. What could be the problem?

Answer: Achieving solubility is the first step, but maintaining reactivity is paramount. If you observe poor efficiency despite a clear solution, the issue likely lies with the stability of the crosslinker or the composition of your buffer.

1. Hydrolytic Instability: this compound contains two ester linkages which are susceptible to hydrolysis in aqueous environments.[4] This reaction, which cleaves the ester bond to yield an unreactive carboxylate and an alcohol, is significantly accelerated at higher pH values (alkaline hydrolysis).[5][6] The bromo-alkyl bonds can also undergo hydrolysis, further inactivating the reagent.[7] Since the crosslinker must remain intact long enough to find and react with its target residues on the protein, rapid hydrolysis will effectively lower its active concentration and reduce crosslinking yield.

Mechanism: Ester Hydrolysis

G reagent R-C(=O)O-R' Active Ester Crosslinker product R-C(=O)O⁻ + R'-OH Inactive Hydrolysis Products reagent->product Hydrolysis (pH dependent) water H₂O / OH⁻

Caption: Base-catalyzed hydrolysis inactivates the ester crosslinker.

2. Buffer Incompatibility: The bromoacetyl groups of this crosslinker are electrophilic and react with nucleophiles. The intended targets are nucleophilic side chains on proteins, such as the ε-amino group of lysine or the thiol group of cysteine. However, if your buffer contains components with primary amines or other nucleophiles, they will compete with the protein for reaction with the crosslinker, effectively quenching it.[8]

Critical Insight: Buffers like Tris (Tris(hydroxymethyl)aminomethane) and glycine are incompatible with amine-reactive crosslinkers and must be avoided during the reaction step.[8][9][10] It is a common mistake to perform dialysis into a Tris-based storage buffer and then attempt crosslinking without a buffer exchange.

Table 2: Buffer Compatibility Guide

BufferReactive GroupCompatibility with this compoundRationale
HEPES Tertiary AmineExcellent No primary amines to compete with the reaction.
Phosphate (PBS) NoneGood Non-reactive, but check for compatibility with carbodiimide crosslinkers if used in multi-step procedures.[8]
MOPS Tertiary AmineExcellent Similar to HEPES, provides good buffering capacity without interference.
Borate NoneGood Often used for reactions at slightly higher pH.
Tris (TBS) Primary AmineIncompatible The primary amine is a strong nucleophile that will quench the crosslinker.[10]
Glycine Primary AmineIncompatible Used specifically to quench reactions after they are complete.[8]
Citrate CarboxylateUse with Caution While less reactive than amines, carboxylates can act as nucleophiles under certain conditions.
Q3: What is the optimal pH for my crosslinking reaction, and how does it affect solubility and stability?

Answer: The pH of the reaction is a critical parameter that requires careful optimization due to a classic chemical trade-off:

  • Reactivity: The primary target for the bromoacetyl group is often the ε-amino group of a lysine residue. For this amine to act as an effective nucleophile, it must be deprotonated (—NH₂), which is favored at a pH above its pKa (~10.5). Therefore, reactivity increases with higher pH. A common pH range for amine-reactive crosslinking is 7.2-8.5.[1][9]

  • Stability: As discussed in Q2, the stability of the crosslinker's ester bonds decreases significantly as the pH becomes more alkaline due to accelerated hydrolysis.[4][6]

This creates an optimal window for the reaction. If the pH is too low (e.g., < 7.0), the majority of lysine amines will be protonated (—NH₃⁺) and non-nucleophilic, leading to poor yields. If the pH is too high (e.g., > 8.5-9.0), the crosslinker may hydrolyze faster than it can react with the protein.

The pH Optimization Trade-Off

G cluster_pH Reaction pH cluster_outcome Experimental Outcome low_pH Low pH (~6.5) lys_react Lysine Reactivity (Deprotonation) low_pH->lys_react Low hydrolysis Crosslinker Stability (Hydrolysis) low_pH->hydrolysis High yield Overall Yield low_pH->yield Poor mid_pH Optimal pH (~7.5 - 8.0) mid_pH->lys_react Good mid_pH->hydrolysis Moderate mid_pH->yield Optimal high_pH High pH (>8.5) high_pH->lys_react High high_pH->hydrolysis Low high_pH->yield Poor

Caption: Relationship between pH, reactivity, stability, and yield.

Recommendation: Start your experiments at pH 7.5. Perform a pH titration for your specific system (e.g., testing pH 7.2, 7.5, 8.0, and 8.5) while keeping the reaction time, temperature, and concentrations constant to find the empirical sweet spot for your proteins of interest.

Q4: How can I confirm my experimental setup is working? What are the essential controls?

Answer: A well-designed experiment includes self-validating controls that allow you to unambiguously interpret your results. For crosslinking, SDS-PAGE is the most direct method for routine analysis.

Essential Controls for SDS-PAGE Analysis:

  • Negative Control (No Crosslinker): Your protein(s) of interest in the final reaction buffer without any added crosslinker. This lane shows the baseline molecular weight of your un-crosslinked protein(s).

  • Experimental Condition: Your protein(s) with the crosslinker added under the optimized conditions (correct solvent, buffer, pH, time, temp). A successful reaction will show the appearance of new, higher-molecular-weight bands corresponding to crosslinked dimers, trimers, or larger complexes.[11]

  • Quenched Control: Prepare the crosslinker stock and immediately quench it in a separate tube with a high concentration of Tris or glycine (e.g., 50 mM final concentration) before adding it to your protein solution. This control demonstrates that any new bands seen in the experimental lane are due to the specific crosslinking chemistry and not an artifact of adding the organic solvent or other components.

Protocol: A General Crosslinking Reaction with Controls

  • Preparation:

    • Buffer exchange your protein(s) into a compatible, amine-free buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5).

    • Adjust the protein concentration (a typical starting point is 1-5 mg/mL).[2]

  • Stock Solution:

    • Immediately before use, dissolve this compound in anhydrous DMSO to create a 100x stock solution (e.g., 25 mM for a 250 µM final concentration).

  • Reaction Setup (Example for 3 lanes):

    • Lane 1 (Negative Control): 100 µL of protein solution + 1 µL DMSO.

    • Lane 2 (Experimental): 100 µL of protein solution + 1 µL of 100x crosslinker stock.

    • Lane 3 (Quenched Control): In a separate tube, mix 1 µL of 100x crosslinker stock with 5 µL of 1M Tris-HCl, pH 7.5. Wait 5 minutes, then add this mixture to 100 µL of protein solution.

  • Incubation:

    • Incubate all tubes for 30-60 minutes at room temperature or 2 hours on ice.

  • Quenching:

    • Stop the reactions in Lanes 1 and 2 by adding 5 µL of 1M Tris-HCl, pH 7.5.[11] Incubate for 15 minutes.

  • Analysis:

    • Add SDS-PAGE loading buffer to all samples, heat, and run on an appropriate percentage polyacrylamide gel. Visualize with a suitable stain (e.g., Coomassie Blue).

References

Technical Support Center: Crosslinking with 1,4-Bis(bromoacetoxy)-2-butene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1,4-Bis(bromoacetoxy)-2-butene. This document is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting for the effective use of this bifunctional crosslinking agent. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to optimize your experiments and prevent common pitfalls like non-specific crosslinking.

Understanding the Reagent: A Double-Edged Sword

This compound is a homobifunctional crosslinking agent. Its structure consists of a 4-carbon spacer arm with a central double bond and two reactive bromoacetyl groups at each end. These bromoacetyl groups are potent electrophiles that react primarily with nucleophilic side chains of amino acids via an SN2 mechanism.[1]

The primary targets are the sulfhydryl (thiol) groups of cysteine residues, which are highly nucleophilic at physiological pH. However, this reactivity is not perfectly exclusive. At elevated pH levels, other nucleophiles, such as the imidazole group of histidine and the ε-amino group of lysine, can also be modified, leading to undesired, non-specific crosslinking.[2] Understanding and controlling these competing reactions is the key to a successful experiment.

Core Principles: Reaction Mechanism and Influencing Factors

To effectively troubleshoot, one must first understand the reaction landscape. The bromoacetyl group reacts with a protein nucleophile, displacing the bromide ion and forming a stable thioether or secondary amine bond.

G cluster_0 This compound cluster_1 Protein Nucleophiles cluster_2 Reaction Products Reagent Br-CH₂-C(O)O-CH₂-CH=CH-CH₂-O(O)C-CH₂-Br Cys Protein-SH (Cysteine) Reagent->Cys pH 6.5 - 7.5 (Optimal) His Protein-Im (Histidine) Reagent->His pH > 7.5 (Side Reaction) Lys Protein-NH₂ (Lysine) Reagent->Lys pH > 8.5 (Side Reaction) Specific Specific Thioether Crosslink Protein-S-CH₂-...-CH₂-S-Protein Cys->Specific NonSpecific_His Non-Specific Imidazole Adduct His->NonSpecific_His NonSpecific_Lys Non-Specific Amine Adduct Lys->NonSpecific_Lys

Caption: Reaction schematic for this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during crosslinking experiments in a question-and-answer format.

Q1: Why am I seeing high-molecular-weight aggregates or a smear on my SDS-PAGE gel?

Possible Cause: This is a classic sign of excessive and non-specific crosslinking. When the crosslinker reacts indiscriminately with multiple surface residues on different protein molecules, it creates a complex mixture of large, insoluble aggregates instead of discrete crosslinked dimers or trimers. This can happen for several reasons:

  • Incorrect pH: The reaction buffer pH is too high (e.g., > 8.0), increasing the reactivity of lysine and histidine residues.[2]

  • Excessive Crosslinker Concentration: A high molar excess of the crosslinker saturates all available nucleophiles, leading to uncontrolled polymerization.[3]

  • High Protein Concentration: Very high protein concentrations can promote intermolecular crosslinking over desired intramolecular crosslinking.

Solutions & Troubleshooting Workflow:

G Start Symptom: High MW Smear / Aggregates Check_pH Is reaction pH > 7.5? Start->Check_pH Check_Conc Is crosslinker molar excess > 50-fold? Check_pH->Check_Conc No Sol_pH Action: Lower pH to 6.5-7.5 to favor Cysteine reaction. Check_pH->Sol_pH Yes Check_Time Is reaction time > 60 min? Check_Conc->Check_Time No Sol_Conc Action: Perform a concentration titration. Start with 10- to 20-fold molar excess. Check_Conc->Sol_Conc Yes Sol_Time Action: Reduce incubation time. Try a time-course experiment (e.g., 15, 30, 60 min). Check_Time->Sol_Time Yes End Re-analyze via SDS-PAGE Check_Time->End No, consider other factors (e.g., protein purity) Sol_pH->End Sol_Conc->End Sol_Time->End

Caption: Troubleshooting workflow for protein aggregation.

Q2: My protein of interest shows no crosslinking or very low efficiency. What went wrong?

Possible Cause: The absence of crosslinking can be just as frustrating as excessive crosslinking. The root cause is often the inactivation of the reagent or the unavailability of target residues.

  • Reagent Hydrolysis: The bromoacetyl groups and the ester linkages of the crosslinker are susceptible to hydrolysis, especially at high pH or during prolonged storage in aqueous solutions.[4] The half-life of the reagent can be significantly reduced in non-optimal conditions.

  • Incompatible Buffer: Buffers containing primary amines (e.g., Tris) or thiols (e.g., DTT, β-mercaptoethanol) will compete with the protein for the crosslinker, effectively quenching the reaction before it can occur.[5][6]

  • Inaccessible Cysteine Residues: The target cysteine residues may be buried within the protein's core or sterically hindered, making them inaccessible to the crosslinker.

Solutions:

  • Prepare Fresh: Always prepare the crosslinker stock solution fresh in a dry, inert organic solvent like DMSO or DMF and add it to the reaction buffer immediately before use.[5]

  • Use Compatible Buffers: Switch to a non-reactive buffer such as HEPES, PBS, or phosphate buffer at a pH of 7.0-7.5.[5]

  • Confirm Target Availability: If possible, use a thiol-specific fluorescent probe to confirm that free sulfhydryl groups are available on your protein surface under your experimental conditions.

  • Consider a Longer Spacer Arm: If steric hindrance is suspected, a crosslinker with a longer spacer arm may be necessary to bridge the distance between target residues.

Q3: What is the best way to stop the crosslinking reaction?

Possible Cause: Failing to effectively quench the reaction can lead to artifacts, as crosslinking may continue during sample preparation and analysis.

Solution: The reaction should be stopped by adding a quenching reagent that contains a high concentration of nucleophiles to scavenge any unreacted crosslinker.[5]

  • Primary Quenchers: Use a buffer containing a high concentration of a primary amine or thiol. Common choices include Tris buffer (final concentration 50-100 mM), glycine, or L-cysteine.[5]

  • Incubation: After adding the quencher, incubate for an additional 15-30 minutes at room temperature to ensure all excess crosslinker is deactivated before proceeding to downstream analysis.

Experimental Protocols

Protocol 1: Standard Crosslinking with this compound

This protocol provides a starting point for a typical crosslinking experiment. Optimization is highly recommended.

  • Protein Preparation: Prepare your protein of interest at a concentration of 1-5 mg/mL in a compatible buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.2). Ensure the buffer is free from primary amines and thiols.[5]

  • Crosslinker Preparation: Immediately before use, prepare a 100 mM stock solution of this compound in anhydrous DMSO.

  • Initiate Reaction: Add the crosslinker stock solution to the protein solution to achieve a final molar excess of 20- to 50-fold over the protein. For example, for a 10 µM protein solution, add the 100 mM stock to a final concentration of 200 µM.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.

  • Quenching: Stop the reaction by adding a 1 M Tris-HCl (pH 7.5) stock solution to a final concentration of 50 mM. Incubate for an additional 15 minutes.[5]

  • Analysis: The sample is now ready for analysis by SDS-PAGE, mass spectrometry, or other downstream methods.[7][8]

Protocol 2: Control Experiment to Assess Non-Specificity

To validate your results, it's crucial to run controls that help differentiate specific, desired crosslinks from non-specific background.

  • Thiol Blocking Control:

    • Pre-treat your protein sample with a 100-fold molar excess of a monofunctional thiol-reactive reagent, such as N-ethylmaleimide (NEM), for 1 hour at room temperature. This will block all accessible cysteine residues.

    • Remove excess NEM using a desalting column.

    • Perform the crosslinking reaction as described in Protocol 1.

    • Expected Outcome: If your intended crosslinking is cysteine-specific, you should see a significant reduction or complete elimination of the crosslinked product in the NEM-treated sample. Any remaining crosslinked bands are likely due to non-specific reactions with other residues.

Data Presentation: Summary Tables

For ease of reference, key experimental parameters are summarized below.

Table 1: Buffer & Additive Compatibility

Buffer/AdditiveCompatibilityRationale
HEPES, PBS, Phosphate Excellent Non-reactive and provides stable buffering in the optimal pH range.
MOPS, Borate Good Generally non-reactive and suitable for crosslinking reactions.
Tris (e.g., TBS) Incompatible Contains primary amines that will compete with the protein for the crosslinker.[6]
Glycine Incompatible Contains a primary amine; often used as a quenching agent.[5]
DTT, β-mercaptoethanol Incompatible Contains thiols that will react with and consume the crosslinker.
Sodium Azide Caution Can potentially react with alkylating agents; use with care.
EDTA Recommended Chelates divalent metals that can promote the oxidation of sulfhydryls.[6]

Table 2: Troubleshooting Quick Guide

SymptomPossible CauseRecommended First Step
High MW SmearReaction pH too high (>7.5)Lower reaction pH to 7.0-7.2.
Protein PrecipitationOver-crosslinkingReduce crosslinker concentration (start with 10-fold molar excess).
No CrosslinkingIncompatible buffer (e.g., Tris)Switch to a non-amine, non-thiol buffer like HEPES or PBS.
Low EfficiencyReagent hydrolysisPrepare fresh crosslinker stock in anhydrous DMSO immediately before use.

References

Technical Support Center: Optimizing Crosslinking Reactions with 1,4-Bis(bromoacetoxy)-2-butene (BABE)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 1,4-Bis(bromoacetoxy)-2-butene (BABE) as a crosslinking agent. This guide provides in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter during your experiments, with a focus on optimizing reaction time for robust and reproducible results.

Introduction to this compound (BABE) Crosslinking

This compound is a homobifunctional crosslinking agent. Its reactivity stems from the two bromoacetyl groups at either end of the molecule. These groups are highly reactive towards nucleophilic side chains of amino acids, primarily the thiol group of cysteine residues. This specificity makes BABE a valuable tool for probing protein structure, identifying protein-protein interactions, and stabilizing protein complexes.

The core of the reaction is a nucleophilic substitution where the thiolate anion of a cysteine residue attacks the carbon atom of the bromoacetyl group, displacing the bromide ion and forming a stable thioether bond. To achieve successful crosslinking, it is crucial to optimize the reaction conditions, with reaction time being a critical parameter. Insufficient reaction time will lead to low crosslinking efficiency, while excessive time can result in non-specific modifications and protein aggregation.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound (BABE) in proteins?

A1: The primary targets of BABE are the sulfhydryl (-SH) groups of cysteine residues. The bromoacetyl groups of BABE readily react with the nucleophilic thiolate anion of cysteine to form a stable thioether linkage. While reactions with other nucleophilic residues like histidine and lysine are possible, they are generally less favorable under controlled conditions.

Q2: What is the optimal pH for a BABE crosslinking reaction?

A2: A slightly basic pH, typically in the range of 7.5 to 8.5, is optimal for BABE crosslinking. This pH range promotes the deprotonation of the cysteine sulfhydryl group to the more nucleophilic thiolate anion, which is the reactive species in the alkylation reaction.

Q3: How should I prepare my protein sample and buffers for a BABE crosslinking experiment?

A3: It is critical to use buffers that do not contain nucleophilic species that can compete with the protein for reaction with BABE. Avoid buffers containing primary amines (e.g., Tris) or thiols (e.g., DTT, β-mercaptoethanol). Suitable buffers include phosphate, HEPES, or bicarbonate buffers at the desired pH. Ensure your protein of interest is purified and, if necessary, any extraneous thiol-containing compounds from previous purification steps have been removed through dialysis or buffer exchange.

Q4: How can I stop the BABE crosslinking reaction at a specific time point?

A4: The reaction can be effectively quenched by adding a small molecule containing a thiol group. L-cysteine or β-mercaptoethanol are commonly used for this purpose. These quenching agents are added in molar excess to rapidly react with and consume any unreacted BABE, thus stopping the crosslinking reaction.

Q5: What are the potential side reactions with BABE, and how can I minimize them?

A5: Besides the desired reaction with cysteine, BABE can potentially react with other nucleophilic amino acid side chains, such as histidine and lysine, although at a slower rate. Hydrolysis of the bromoacetyl group is another possible side reaction. To minimize non-specific reactions, it is crucial to optimize the reaction time and the molar ratio of BABE to your protein. Performing a time-course experiment is the most effective way to determine the optimal reaction window that maximizes specific crosslinking while minimizing side reactions.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Crosslinking 1. Suboptimal pH: The pH of the reaction buffer is too low, preventing the formation of the reactive thiolate anion. 2. Inactive BABE: The crosslinker has hydrolyzed due to improper storage or handling. 3. Presence of competing nucleophiles: The reaction buffer or protein sample contains primary amines (e.g., Tris) or thiols (e.g., DTT). 4. Inaccessible cysteine residues: The target cysteine residues are buried within the protein structure and are not accessible to the crosslinker. 5. Insufficient reaction time: The incubation time is too short for efficient crosslinking to occur.1. Verify and adjust pH: Ensure the reaction buffer is within the optimal pH range of 7.5-8.5. 2. Use fresh BABE: Prepare a fresh stock solution of BABE in an anhydrous solvent like DMSO or DMF immediately before use. 3. Buffer exchange: Perform dialysis or use a desalting column to exchange the protein into a non-reactive buffer (e.g., phosphate or HEPES). 4. Denaturation studies: Consider performing the crosslinking under partially denaturing conditions to increase the accessibility of cysteine residues, if compatible with your experimental goals. 5. Optimize reaction time: Conduct a time-course experiment to determine the optimal incubation time (see detailed protocol below).
Protein Aggregation and Precipitation 1. Excessive crosslinking: The concentration of BABE is too high, or the reaction time is too long, leading to extensive intermolecular crosslinking and aggregation. 2. Protein instability: The protein is not stable under the reaction conditions (e.g., pH, temperature).1. Optimize BABE concentration and reaction time: Perform a titration of BABE concentration and a time-course experiment to find conditions that favor intramolecular or desired intermolecular crosslinking without causing aggregation. 2. Assess protein stability: Confirm your protein is stable and soluble in the chosen reaction buffer and at the intended reaction temperature.
Non-specific Crosslinking 1. Prolonged reaction time: Long incubation times can lead to reactions with less reactive nucleophilic residues like histidine and lysine. 2. High BABE concentration: A large molar excess of BABE can drive reactions with less favorable sites.1. Shorten reaction time: Use the shortest effective reaction time as determined by a time-course experiment. 2. Reduce BABE concentration: Titrate the molar excess of BABE to the minimum required for efficient crosslinking of the target sites.

Experimental Protocol: Time-Course Optimization of BABE Crosslinking

This protocol provides a framework for determining the optimal reaction time for crosslinking your protein of interest with BABE. The goal is to identify the time point that yields the highest efficiency of the desired crosslinked product with minimal non-specific modifications or aggregation.

Materials
  • Purified protein of interest in a suitable non-reactive buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.0)

  • This compound (BABE)

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Quenching solution: 1 M L-cysteine in reaction buffer, pH adjusted to 8.0

  • SDS-PAGE materials (gels, running buffer, loading buffer with and without a reducing agent)

  • Coomassie stain or other protein visualization method

Procedure
  • Preparation of Stock Solutions:

    • Prepare a concentrated stock solution of BABE (e.g., 100 mM) in anhydrous DMSO or DMF immediately before use.

    • Prepare the 1 M L-cysteine quenching solution.

  • Reaction Setup:

    • In separate microcentrifuge tubes, prepare aliquots of your protein of interest at a known concentration (e.g., 1 mg/mL).

    • To each tube, add the BABE stock solution to achieve the desired final molar excess (e.g., 20-fold molar excess over the protein). Gently mix.

  • Time-Course Incubation:

    • Incubate the reaction tubes at a constant temperature (e.g., room temperature or 4°C).

    • At designated time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), quench the reaction in one of the tubes by adding the L-cysteine quenching solution to a final concentration of 100 mM. Mix thoroughly. The "0 minute" time point serves as a negative control, where the quenching solution is added immediately after the crosslinker.

  • Sample Analysis by SDS-PAGE:

    • For each time point, take an aliquot of the quenched reaction mixture and add non-reducing SDS-PAGE loading buffer.

    • Heat the samples at 95°C for 5 minutes.

    • Load the samples onto an SDS-PAGE gel and run the electrophoresis.

    • Stain the gel with Coomassie blue or a similar stain to visualize the protein bands.

  • Data Interpretation:

    • Analyze the gel for the appearance of higher molecular weight bands, which correspond to crosslinked protein species (dimers, trimers, etc., for intermolecular crosslinking, or a shift in mobility for intramolecular crosslinking).

    • The intensity of the crosslinked bands should increase with time.

    • The intensity of the monomeric protein band should decrease with time.

    • Identify the time point that provides a good yield of the desired crosslinked product without significant smearing or the appearance of very high molecular weight aggregates that remain in the well. This will be your optimal reaction time.

Visualizing the Workflow

TimeCourseOptimization cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prot Protein Sample Mix Mix Protein + BABE Prot->Mix BABE BABE Stock BABE->Mix Quench Quenching Solution T0 T = 0 min Mix->T0 T5 T = 5 min T0->T5 Quench_T0 Quenched Sample 0' T0->Quench_T0 Quench T15 T = 15 min T5->T15 Quench_T5 Quenched Sample 5' T5->Quench_T5 Quench T30 T = 30 min T15->T30 Quench_T15 Quenched Sample 15' T15->Quench_T15 Quench T60 T = 60 min T30->T60 Quench_T30 Quenched Sample 30' T30->Quench_T30 Quench T120 T = 120 min T60->T120 Quench_T60 Quenched Sample 60' T60->Quench_T60 Quench Quench_T120 Quenched Sample 120' T120->Quench_T120 Quench SDS_PAGE SDS-PAGE Analysis Result Determine Optimal Time SDS_PAGE->Result Quench_T0->SDS_PAGE Quench_T5->SDS_PAGE Quench_T15->SDS_PAGE Quench_T30->SDS_PAGE Quench_T60->SDS_PAGE Quench_T120->SDS_PAGE

Caption: Workflow for optimizing BABE crosslinking reaction time.

Mechanistic Considerations

The reaction between the bromoacetyl group of BABE and a cysteine residue proceeds via an SN2 mechanism. Understanding the factors that influence this reaction is key to troubleshooting and optimization.

SN2_Mechanism Thiolate Protein-S⁻ (Thiolate) Transition [Protein-S---CH₂(Br)---C(O)-O-R]⁻ Thiolate->Transition Nucleophilic Attack BABE Br-CH₂-C(O)-O-R BABE->Transition Product Protein-S-CH₂-C(O)-O-R (Thioether) Transition->Product LeavingGroup Br⁻ Transition->LeavingGroup Leaving Group Departure

Caption: SN2 mechanism of bromoacetyl reaction with cysteine.

Key Factors Influencing Reaction Rate:

  • Nucleophilicity of the Thiolate: The concentration of the deprotonated, nucleophilic thiolate is pH-dependent. Higher pH values (within the protein's stability range) will increase the reaction rate.

  • Accessibility of the Cysteine Residue: Cysteine residues buried within the protein's hydrophobic core will react much slower than those on the surface.

  • Concentration of Reactants: The reaction rate is dependent on the concentrations of both the protein (specifically, the accessible cysteine residues) and BABE.

  • Temperature: As with most chemical reactions, increasing the temperature will increase the reaction rate. However, this must be balanced with the thermal stability of the protein.

By systematically addressing these parameters, with a primary focus on reaction time, you can achieve reliable and informative results in your crosslinking experiments with this compound.

"1,4-Bis(bromoacetoxy)-2-butene" impact on protein structure and function

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1,4-Bis(bromoacetoxy)-2-butene

Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and answers to frequently asked questions regarding the use of this bifunctional cross-linking agent in studying protein structure and function.

Section 1: Critical Safety & Handling

This section provides essential safety protocols for handling this compound. As a reactive alkylating agent, adherence to these guidelines is paramount to ensure laboratory safety.

Q: What are the primary hazards associated with this compound and what personal protective equipment (PPE) is required?

A: this compound is a corrosive and toxic compound.[1] It can cause severe skin burns and eye damage, and it is harmful if swallowed or in contact with skin.[1] Due to its reactive nature, it should be handled with extreme care.

  • Required PPE:

    • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[2]

    • Skin Protection: Handle with chemical-impermeable gloves (e.g., PVC or neoprene). Wear protective clothing and rubber boots to prevent skin contact.[1][2]

    • Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[2] If exposure limits are exceeded or irritation is experienced, a full-face respirator may be necessary.[2]

Q: How should I properly store this reagent?

A: Store the container tightly closed in a dry, cool, and well-ventilated place.[2][3] It is recommended to keep it refrigerated and protected from direct sunlight.[3] The material should be stored away from incompatible materials such as strong oxidizing agents and strong bases.[3]

Q: What is the correct procedure for handling spills and disposal?

A:

  • Spill Procedure: Evacuate the area and ensure adequate ventilation.[2] Remove all sources of ignition.[4] For small spills, cover with a 10% sodium bicarbonate solution to neutralize the reagent.[1] Once gas evolution ceases, absorb the material with sand or vermiculite and place it in a closed container for disposal.[1]

  • Disposal: Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3]

Q: What are the first-aid measures in case of exposure?

A:

  • Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][2]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[1][3]

  • Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, holding the eyelids apart. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and give water to drink. Seek immediate medical attention.[1][3]

Section 2: Mechanism of Action & Impact on Protein Structure

This section details the chemical mechanism by which this compound modifies proteins and the resulting structural consequences.

Q: How does this compound cross-link proteins?

A: this compound is a homobifunctional cross-linking agent.[5] It contains two identical reactive bromoacetyl groups at either end of a rigid 2-butene spacer. The reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. The primary targets on a protein are nucleophilic amino acid side chains.

  • Target Residues: The most reactive nucleophiles in proteins are the thiol group of Cysteine , the imidazole ring of Histidine , and the ε-amino group of Lysine .

  • Mechanism:

    • A nucleophilic side chain (e.g., the sulfur atom of a cysteine residue) attacks one of the electrophilic methylene carbons adjacent to the bromine atom.

    • This attack displaces the bromide ion (a good leaving group), forming a stable thioether bond.

    • The second bromoacetyl group on the other end of the reagent remains available to react with another nucleophilic residue on the same protein (intra-protein cross-link) or a different protein (inter-protein cross-link).

The formation of these covalent cross-links provides distance constraints that can be used to deduce structural information.[6]

Caption: Reaction mechanism of this compound with protein nucleophiles.

Q: What is the functional impact of protein cross-linking?

A: Cross-linking can profoundly alter protein function by:

  • Stabilizing a Specific Conformation: By locking a protein into a particular state, it can trap transient interactions for study or inhibit functional movements.

  • Inhibiting Activity: If cross-linking occurs within or near an enzyme's active site or a receptor's binding pocket, it can block access for substrates or ligands, thereby inhibiting function.

  • Disrupting or Capturing Protein-Protein Interactions (PPIs): Inter-protein cross-links can covalently capture interacting proteins, which is invaluable for identifying binding partners.[7] Conversely, intra-protein cross-links can alter a protein's surface, preventing it from docking with its partners.

  • Inducing Aggregation: Extensive inter-protein cross-linking can lead to the formation of large, insoluble protein aggregates.

Section 3: Experimental Design & Protocols

This section provides practical advice for designing and executing a protein cross-linking experiment.

Q: How do I design a successful cross-linking experiment?

A: Careful planning is crucial. Key considerations include:

  • Buffer Selection: Avoid buffers containing extraneous nucleophiles, such as Tris or glycine, as they will compete with the protein for reaction with the cross-linker.[8] Recommended buffers include HEPES, PBS, or bicarbonate/carbonate buffers.

  • Protein Concentration: The concentration of your target protein will influence the type of cross-linking. High protein concentrations favor inter-molecular cross-links, while lower concentrations favor intra-molecular cross-links.

  • Cross-linker to Protein Molar Ratio: This is a critical parameter that must be optimized empirically. A high molar excess can lead to extensive modification and protein precipitation, while a low ratio may result in low cross-linking efficiency.[8]

  • Reaction Time and Temperature: Alkylation reactions are time and temperature-dependent. Typical reactions are run for 30-60 minutes at room temperature or 2-4 hours at 4°C to slow the reaction rate and minimize protein degradation.

ParameterRecommended Starting RangeKey Consideration
Protein Concentration 0.1 - 2.0 mg/mLHigher concentrations favor inter-protein links.
Cross-linker Molar Excess 10:1 to 50:1 (linker:protein)Must be optimized. Start with a gradient (e.g., 10x, 20x, 50x).
Reaction Buffer 20-50 mM HEPES, pH 7.2-8.0Must be free of primary amines (Tris) or thiols (DTT).
Temperature 4°C to 25°C (Room Temp)Lower temperatures slow the reaction rate.
Incubation Time 30 min to 2 hoursLonger times increase cross-linking but risk side reactions.
Quenching Reagent 20-50 mM Tris or GlycineAdd to a final concentration sufficient to consume all excess reagent.

Q: Can you provide a step-by-step protocol for a typical cross-linking reaction?

A: This protocol provides a general framework. All steps should be performed with careful consideration of the safety guidelines in Section 1.

Protocol: In Vitro Protein Cross-linking

  • Buffer Exchange: Ensure your purified protein is in a suitable reaction buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5). If necessary, perform a buffer exchange using dialysis or a desalting column.

  • Prepare Cross-linker Stock Solution:

    • IMPORTANT: this compound is susceptible to hydrolysis. Prepare the stock solution immediately before use.[8]

    • Dissolve the reagent in a dry, water-miscible organic solvent like DMSO or DMF to a high concentration (e.g., 50 mM).

  • Set up the Reaction:

    • In a microcentrifuge tube, add your protein solution to the desired final concentration (e.g., 1 mg/mL).

    • Add the required volume of the cross-linker stock solution to achieve the desired molar excess. Add the solvent to a "no-linker" control reaction.

    • Example: For a 20:1 molar excess with a 5 µM protein solution in 100 µL, you would add 2 µL of a 5 mM stock solution.

  • Incubate: Mix gently and incubate at the desired temperature (e.g., room temperature) for a set time (e.g., 30 minutes).

  • Quench the Reaction:

    • Stop the reaction by adding a quenching buffer containing a high concentration of a primary amine or thiol.[9]

    • Add quenching buffer (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 20-50 mM.

    • Incubate for an additional 15 minutes.

  • Analyze the Results: The cross-linked products can now be analyzed. A common first step is SDS-PAGE, where cross-linked species will appear as higher molecular weight bands. For detailed site identification, proceed to mass spectrometry analysis.

Section 4: Troubleshooting Guide

Even with careful planning, experiments can encounter issues. This guide addresses common problems.

IssuePossible Cause(s)Recommended Solution(s)
Low or No Cross-linking 1. Inactive reagent due to hydrolysis. 2. Incompatible reaction buffer (e.g., contains Tris). 3. Insufficient molar excess of cross-linker. 4. Target residues are not accessible on the protein surface.1. Always prepare fresh cross-linker stock solution.[8] 2. Ensure buffer is free of competing nucleophiles.[8] 3. Perform a titration to optimize the molar excess.[8] 4. Try denaturing the protein slightly (if compatible with the study) or use a cross-linker with a different spacer arm length or reactivity.
Protein Precipitation/Aggregation 1. Excessive cross-linking (high molar excess). 2. Protein is inherently unstable under reaction conditions. 3. Significant change in protein pI due to modification of charged residues (lysine).1. Reduce the molar excess of the cross-linker and/or decrease the reaction time.[8] 2. Perform the reaction at a lower temperature (4°C). 3. Check the solubility of your protein at the reaction pH.
High Molecular Weight Smear on SDS-PAGE Indiscriminate, extensive inter-protein cross-linking.This is a more extreme case of over-cross-linking. Significantly reduce the cross-linker concentration and/or the protein concentration to favor intra-molecular cross-links.
Difficulty Identifying Cross-linked Peptides by Mass Spec 1. Low abundance of cross-linked species. 2. Complex MS/MS spectra are difficult to interpret.1. Enrich for cross-linked peptides using techniques like size exclusion or strong cation-exchange chromatography.[6] 2. Use specialized software designed for cross-link data analysis (e.g., MeroX, XlinkX).[6]

Section 5: Data Analysis Workflow

The definitive analysis of cross-linking experiments is performed using mass spectrometry (MS) to identify the specific residues that have been linked.[6]

Q: What is the general workflow for identifying cross-linked sites by mass spectrometry?

A: The process involves several key steps to digest the cross-linked protein and analyze the resulting complex mixture of peptides.

MS_Workflow cluster_workflow Mass Spectrometry Analysis Workflow for Cross-linked Proteins XL_Protein 1. Cross-linked Protein Sample Digest 2. Proteolytic Digestion (e.g., with Trypsin) XL_Protein->Digest Peptide_Mix 3. Complex Peptide Mixture (Linear + Cross-linked) Digest->Peptide_Mix Fractionate 4. (Optional) Enrichment/ Fractionation (e.g., SCX, SEC) Peptide_Mix->Fractionate LC_MS 5. LC-MS/MS Analysis Peptide_Mix->LC_MS Direct Analysis Fractionate->LC_MS Data_Analysis 6. Database Search with Specialized Software LC_MS->Data_Analysis Results 7. Identification of Cross-linked Residues Data_Analysis->Results

Caption: A typical workflow for identifying cross-linked peptides by mass spectrometry.

  • Proteolytic Digestion: The cross-linked protein mixture is digested with a protease, typically trypsin. This cleaves the protein into smaller peptides.

  • Enrichment (Optional but Recommended): Cross-linked peptides are often low in abundance compared to unmodified (linear) peptides. Chromatographic techniques like strong cation-exchange (SCX) or size-exclusion chromatography (SEC) can be used to enrich the fraction containing the larger, cross-linked peptides.

  • LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The instrument measures the mass of the peptide ions (MS1) and then fragments them to determine their amino acid sequence (MS2).

  • Specialized Data Analysis: The complex MS/MS spectra are searched against a protein sequence database using specialized software.[6] This software is capable of identifying spectra that correspond to two different peptide sequences covalently joined by the mass of the cross-linker.

  • Validation: The output is a list of identified cross-links, providing residue-level distance constraints that can be mapped onto a protein structure or used to build models of protein complexes.

References

Validation & Comparative

A Comparative Guide to Bifunctional Crosslinkers: 1,4-Bis(bromoacetoxy)-2-butene in Focus

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of bioconjugation, the choice of a crosslinking agent is a critical decision that can profoundly impact the outcome of an experiment, the efficacy of a therapeutic, or the sensitivity of a diagnostic assay.[1] Bifunctional crosslinkers, molecules armed with two reactive moieties, are the molecular bridges that enable the covalent linking of biomolecules, facilitating the study of protein-protein interactions, the construction of antibody-drug conjugates (ADCs), and the immobilization of proteins onto surfaces.[1][2] This guide provides an in-depth, objective comparison of 1,4-Bis(bromoacetoxy)-2-butene, a homobifunctional haloacetyl crosslinker, with other widely used classes of bifunctional reagents. We will delve into the underlying chemistry, explore the experimental nuances, and provide supporting data to empower you to make informed decisions in your research and development endeavors.

The Chemical Landscape of Bifunctional Crosslinkers

Bifunctional crosslinkers are broadly categorized by the nature of their reactive groups and the characteristics of their spacer arm.[3] Homobifunctional crosslinkers possess two identical reactive groups, while heterobifunctional crosslinkers have two different reactive moieties, allowing for more controlled, sequential conjugations.[2][4] The spacer arm, the scaffold connecting the reactive ends, influences the distance between the conjugated molecules and can impact properties like solubility.[5]

Here, we focus on three prominent classes of crosslinkers, comparing their core attributes to those of this compound.

  • Haloacetyl Crosslinkers (e.g., this compound): These reagents contain bromoacetyl or iodoacetyl groups that react primarily with sulfhydryl groups on cysteine residues.[6] The reaction proceeds via a nucleophilic substitution, forming a stable thioether bond.[6] this compound, with its two bromoacetyl groups, is designed to crosslink molecules containing accessible sulfhydryls.

  • N-hydroxysuccinimide (NHS) Esters: This class of reagents is highly reactive towards primary amines, such as the side chain of lysine residues and the N-terminus of proteins.[7] The reaction results in the formation of a stable amide bond.[8] Homobifunctional NHS esters, like Disuccinimidyl suberate (DSS), are commonly used for crosslinking proteins.[8]

  • Maleimides: Maleimide-containing crosslinkers are another popular choice for targeting sulfhydryl groups.[6] The reaction involves a Michael addition of the thiol to the maleimide double bond, also forming a stable thioether linkage.[6] Heterobifunctional crosslinkers combining an NHS ester and a maleimide, such as SMCC, are widely employed in the development of ADCs.[8]

Head-to-Head Comparison: Performance and Properties

The optimal choice of a crosslinker hinges on several factors, including the target functional groups, the desired reaction specificity, and the required stability of the final conjugate.[8] Below is a comparative analysis of this compound and its alternatives.

FeatureThis compound (Haloacetyl)Homobifunctional NHS Esters (e.g., DSS)Heterobifunctional NHS/Maleimide (e.g., SMCC)
Target Functional Groups Sulfhydryls (-SH)Primary Amines (-NH₂)Primary Amines (-NH₂) and Sulfhydryls (-SH)
Crosslinker Type HomobifunctionalHomobifunctionalHeterobifunctional
Bond Formed ThioetherAmideAmide and Thioether
Optimal Reaction pH 7.5 - 8.57.0 - 9.0NHS reaction: 7.0-9.0; Maleimide reaction: 6.5-7.5
Bond Stability HighVery HighAmide: Very High; Thioether: Generally high, but can be susceptible to retro-Michael reaction and thiol exchange.[9][10]
Specificity High for sulfhydryls at physiological pH.[6]Moderate (targets abundant amine groups).High (allows for controlled, two-step conjugation).[8]
Potential Off-Target Reactivity Can react with other nucleophiles like histidine and methionine at higher pH or with a large excess of the reagent.[6]Can react with other nucleophiles, and hydrolysis of the NHS ester is a competing reaction.[7]Maleimide group can react with primary amines at pH > 8.5.[6]

Causality in Experimental Choices: Why Select this compound?

The decision to use this compound is often driven by the specific structural and functional context of the biomolecules under investigation.

  • Targeting Cysteine Residues: When the goal is to specifically crosslink proteins through cysteine residues, haloacetyl reagents like this compound offer a reliable approach. Cysteines are often less abundant than lysines, allowing for more targeted crosslinking.[6]

  • Stable Thioether Linkage: The thioether bond formed by the reaction of a bromoacetyl group with a sulfhydryl is highly stable under most physiological conditions, ensuring the integrity of the crosslinked complex.[11][12] This is a crucial attribute for applications requiring long-term stability, such as in vivo studies.

  • Homobifunctional Nature for Symmetric Crosslinking: The symmetric nature of this compound is advantageous when studying homodimeric proteins or when aiming to create protein oligomers. It can effectively bridge two identical subunits or molecules.

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness of your results, every protocol should be designed as a self-validating system with appropriate controls.

Protocol 1: Crosslinking of a Homodimeric Protein with this compound

This protocol details the crosslinking of a purified homodimeric protein containing accessible cysteine residues.

Materials:

  • Purified Homodimeric Protein (Protein-SH₂) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound (CAS 20679-58-7)[13]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0, or 100 mM L-cysteine)

  • SDS-PAGE reagents and equipment

  • Western blot reagents and equipment (if applicable)

Methodology:

  • Protein Preparation: Ensure the protein solution is free of any thiol-containing reagents (e.g., DTT, β-mercaptoethanol). If necessary, perform a buffer exchange using a desalting column.

  • Crosslinker Preparation: Prepare a fresh stock solution of this compound in anhydrous DMF or DMSO (e.g., 10-20 mM).

  • Crosslinking Reaction:

    • To the protein solution, add the this compound stock solution to achieve the desired final concentration (a typical starting point is a 10-20 fold molar excess of crosslinker to protein).

    • Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours. The optimal time and temperature should be determined empirically.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature. This step neutralizes any unreacted crosslinker.

  • Analysis:

    • Analyze the reaction products by SDS-PAGE. A successful crosslinking will result in a new band corresponding to the dimeric form of the protein.

    • (Optional) Confirm the identity of the crosslinked band by Western blot using an antibody specific to the protein.

Controls:

  • Negative Control: A reaction mixture containing the protein but no crosslinker.

  • Quenched Control: A reaction mixture where the quenching solution is added before the crosslinker.

Visualizing the Workflow

Crosslinking_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Protein Protein-SH₂ Solution (Thiol-free buffer) Mix Incubate (e.g., 30-60 min at RT) Protein->Mix Crosslinker This compound (Freshly prepared in DMSO/DMF) Crosslinker->Mix Quench Quench Reaction (e.g., L-cysteine) Mix->Quench SDS_PAGE SDS-PAGE Analysis Quench->SDS_PAGE Western Western Blot (optional) SDS_PAGE->Western Reaction_Mechanisms cluster_haloacetyl Haloacetyl (e.g., this compound) + Sulfhydryl cluster_nhs NHS Ester + Primary Amine cluster_maleimide Maleimide + Sulfhydryl Halo_Start Protein-SH + Br-CH₂-C(O)-R Halo_Product Protein-S-CH₂-C(O)-R (Stable Thioether Bond) Halo_Start->Halo_Product Nucleophilic Substitution NHS_Start Protein-NH₂ + R-C(O)-O-NHS NHS_Product Protein-NH-C(O)-R (Stable Amide Bond) NHS_Start->NHS_Product Acylation Mal_Start Protein-SH + Maleimide-R Mal_Product Protein-S-Maleimide-R (Thioether Bond) Mal_Start->Mal_Product Michael Addition

References

A Tale of Two Crosslinkers: A Comparative Guide to DSS and 1,4-Bis(bromoacetoxy)-2-butene for Protein Studies

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of proteomics and structural biology, chemical crosslinkers are indispensable tools for deciphering protein-protein interactions (PPIs), stabilizing complexes for structural analysis, and mapping spatial arrangements within proteins.[1][2] These reagents act as molecular rulers, covalently linking functional groups on amino acid residues that are in close proximity. The choice of crosslinker is a critical decision that dictates the outcome and interpretability of an experiment.

This guide provides an in-depth comparison of two distinct homobifunctional crosslinkers: the well-established N-hydroxysuccinimide (NHS) ester, Disuccinimidyl suberate (DSS) , and the less conventional haloacetyl-containing reagent, 1,4-Bis(bromoacetoxy)-2-butene . We will explore their disparate reaction chemistries, spacer arm characteristics, and the strategic implications for experimental design, moving beyond a simple listing of features to explain the causality behind protocol choices.

At a Glance: Core Properties and Distinctions

A direct comparison reveals fundamental differences in reactivity and structure, which are the primary determinants for their application in specific research contexts.

FeatureDisuccinimidyl suberate (DSS)This compound
Chemical Structure O=C(ON1C(=O)CCC1=O)CCCCCCC(=O)ON2C(=O)CCC2=OBrCH₂C(=O)OCH₂CH=CHCH₂OC(=O)CH₂Br
Reactive Group N-hydroxysuccinimide (NHS) EsterBromoacetoxy (α-halo ester)
Target Residue(s) Primary Amines: Lysine (ε-NH₂) & Protein N-terminus (α-NH₂)[3][4]Primarily Sulfhydryls: Cysteine (-SH). Potential reactivity with Histidine and Methionine.
Resulting Bond Stable Amide BondStable Thioether Bond
Spacer Arm Length ~11.4 Å[3][5]~10-12 Å (estimated based on bond lengths and angles)
Cleavability Non-cleavable[4][6]Non-cleavable
Solubility Insoluble in water; requires organic solvent (DMSO, DMF)[3][4][7]Insoluble in water; requires organic solvent
Cell Permeability Membrane Permeable[3][4][8]Expected to be Membrane Permeable (due to hydrophobicity)
Optimal Reaction pH pH 7.0 - 9.0[3][4]pH 7.2 - 9.0 for sulfhydryl targets[9]

The Chemistry of Covalent Capture: Mechanisms of Action

Understanding the underlying reaction mechanism is paramount to troubleshooting experiments and interpreting results accurately. The two reagents employ fundamentally different chemical strategies to form covalent bonds.

Disuccinimidyl suberate (DSS): The Amine Specialist

DSS is a member of the most widely used class of crosslinkers: NHS esters. Its power lies in its specific and efficient reaction with primary amines.[1][7]

The Causality: The reaction is a nucleophilic acyl substitution. The primary amine of a lysine side chain, when deprotonated (favored at pH 7-9), acts as a nucleophile. It attacks one of the carbonyl carbons of the NHS ester groups on DSS. This attack leads to the formation of a stable amide bond and the release of the N-hydroxysuccinimide leaving group.[10] The same reaction can occur at the protein's N-terminus. Because most proteins, especially soluble ones, have numerous lysine residues distributed across their surface, DSS is an excellent tool for capturing a broad range of interactions.[10]

DSS_Mechanism cluster_0 Step 1: Nucleophilic Attack Protein1_Lys Protein 1 -CH₂-CH₂-CH₂-CH₂-NH₂ Intermediate Tetrahedral Intermediate Protein1_Lys->Intermediate Attacks Carbonyl DSS DSS (NHS-Ester) DSS->Intermediate Activated_Protein Activated Protein 1 (Stable Amide Bond) Intermediate->Activated_Protein NHS_Leaving_Group NHS (leaving group) Intermediate->NHS_Leaving_Group Release Crosslinked_Complex Crosslinked Complex (Stable Dimer) Activated_Protein->Crosslinked_Complex Protein2_Lys Protein 2 -CH₂-CH₂-CH₂-CH₂-NH₂ Protein2_Lys->Crosslinked_Complex Reacts with 2nd NHS-Ester

Caption: Reaction mechanism of DSS with primary amines on two protein chains.

This compound: The Sulfhydryl Hunter

This reagent belongs to the haloacetyl class of crosslinkers. The key reactive feature is the bromine atom attached to a carbon adjacent to a carbonyl group (an α-halo ester). This structure makes the carbon bearing the bromine highly susceptible to nucleophilic attack.

The Causality: The most potent nucleophile on a protein surface under physiological conditions is the thiolate anion of a deprotonated cysteine residue (-S⁻). The reaction is a classic Sₙ2 nucleophilic substitution. The thiolate attacks the carbon atom bonded to the bromine, displacing the bromide ion and forming a very stable thioether linkage.[9] While other residues like histidine can react, the reaction with cysteines is significantly faster and more specific, especially at near-neutral pH. This specificity makes this compound a more targeted tool than DSS, ideal for probing interactions involving specific cysteine residues, which are often less abundant than lysines and may be located in functionally critical regions like active sites or dimerization interfaces.

Bromo_Mechanism cluster_0 Step 1: Nucleophilic Attack Protein1_Cys Protein 1 -CH₂-S⁻ (Thiolate) Intermediate Transition State Protein1_Cys->Intermediate Attacks α-Carbon Butene_XL 1,4-Bis(bromoacetoxy) -2-butene Butene_XL->Intermediate Activated_Protein Activated Protein 1 (Stable Thioether Bond) Intermediate->Activated_Protein Bromide_Leaving_Group Br⁻ (leaving group) Intermediate->Bromide_Leaving_Group Release Crosslinked_Complex Crosslinked Complex (Stable Dimer) Activated_Protein->Crosslinked_Complex Protein2_Cys Protein 2 -CH₂-S⁻ (Thiolate) Protein2_Cys->Crosslinked_Complex Reacts with 2nd Bromoacetyl

Caption: Reaction mechanism of this compound with cysteine residues.

Experimental Design: A Self-Validating System

A robust crosslinking protocol is a self-validating one, with built-in controls and logical steps that ensure reproducibility and minimize artifacts. The choice of reagent dictates several key parameters in the experimental workflow.

Workflow_Comparison start Prepare Protein Sample buffer_dss Buffer Exchange: Non-Amine Buffer (PBS, HEPES) pH 7-9 start->buffer_dss For DSS buffer_bromo Buffer Exchange: (PBS, HEPES) pH 7.2-9.0 (Optional: Degas to protect -SH) start->buffer_bromo For Butene-XL reagent_dss Prepare DSS: Dissolve in dry DMSO/DMF immediately before use buffer_dss->reagent_dss reagent_bromo Prepare Butene-XL: Dissolve in dry DMSO/DMF immediately before use buffer_bromo->reagent_bromo reaction_dss Crosslinking Reaction: Add DSS to protein (10-50x molar excess) 30-60 min @ RT or 2h @ 4°C reagent_dss->reaction_dss reaction_bromo Crosslinking Reaction: Add Butene-XL to protein (Optimize molar excess) Incubate @ RT (protect from light) reagent_bromo->reaction_bromo quench_dss Quench Reaction: Add Tris or Glycine (final conc. 20-50 mM) Incubate 15 min reaction_dss->quench_dss quench_bromo Quench Reaction: Add DTT or β-ME (final conc. 10-20 mM) Incubate 15 min reaction_bromo->quench_bromo analysis Downstream Analysis (SDS-PAGE, Western, XL-MS) quench_dss->analysis quench_bromo->analysis

Caption: Comparative experimental workflow for DSS and this compound.

Key Protocol Steps & Rationale

1. Buffer Selection (The Environment Dictates Reactivity)

  • For DSS: The cardinal rule is to avoid primary amine-containing buffers like Tris or glycine during the reaction.[9] These buffer molecules would compete with the protein's lysines for the NHS ester, effectively quenching the reaction before it can crosslink your target. Buffers like PBS, HEPES, or borate at pH 7-9 are ideal.[3][8]

  • For this compound: While amine buffers are not competitive, the primary concern is maintaining the integrity of the target sulfhydryl groups. Cysteines can oxidize to form disulfide bonds. Therefore, using freshly prepared, degassed buffers can be beneficial. The reaction is most efficient at a pH where a significant portion of the cysteine side chains are deprotonated to the reactive thiolate form (the pKa of cysteine's thiol is ~8.3).

2. Reagent Preparation (Handling & Stability)

  • Both DSS and this compound are hydrophobic and must be dissolved in a dry, polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) immediately before use.[3][5][7]

  • Trustworthiness: Both reagents are moisture-sensitive.[3][5] The NHS ester of DSS readily hydrolyzes in the presence of water, rendering it inactive.[3] Haloacetyl groups can also degrade. Always allow the reagent vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder.[3][5] Prepare stock solutions fresh and discard any unused portion.[3]

3. The Reaction (Concentration & Time)

  • The crosslinker is typically added at a 10- to 50-fold molar excess over the protein.[3] For dilute protein solutions (<5 mg/mL), a higher molar excess is often required to favor the bimolecular crosslinking reaction over the competing hydrolysis of the reagent.[3]

  • Expertise: It is crucial to optimize the crosslinker concentration and reaction time. Too little crosslinker or too short a time will result in inefficient crosslinking. Conversely, too much crosslinker or too long an incubation can lead to extensive, non-specific polymerization, causing the sample to precipitate and become unsuitable for analysis.[10] A titration experiment is always recommended.

  • For haloacetyl reagents like the butene crosslinker, it is good practice to perform incubations in the dark, as light can sometimes promote the formation of free radicals that lead to non-specific side reactions.[9]

4. Quenching (Stopping the Clock)

  • This is a critical, non-negotiable step to ensure the crosslinks observed are from the intended time point and not an artifact of sample handling.

  • For DSS: The reaction is efficiently stopped by adding a high concentration of a primary amine, such as Tris or glycine, to scavenge any unreacted NHS esters.[3][5][11][12]

  • For this compound: The reaction is quenched by adding a small molecule with a free sulfhydryl group, such as Dithiothreitol (DTT) or β-mercaptoethanol. This thiol will react with any remaining bromoacetyl groups.

Experimental Protocols

Protocol 1: In Vitro Crosslinking of a Protein Complex with DSS

This protocol is designed for a purified protein complex in solution.

  • Sample Preparation: Prepare the protein complex at a concentration of 1-5 mg/mL in a reaction buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5). Ensure the total volume is known.

  • Reagent Preparation: Immediately before use, allow the vial of DSS to warm to room temperature. Prepare a 25 mM stock solution by dissolving 9.2 mg of DSS in 1 mL of dry DMSO.

  • Crosslinking Reaction: Add the DSS stock solution to the protein sample to achieve the desired final concentration (e.g., for a 25-fold molar excess, add the appropriate volume). Mix gently by pipetting.

  • Incubation: Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours on ice.

  • Quenching: Stop the reaction by adding a 1 M Tris pH 7.5 stock solution to a final concentration of 20-50 mM.

  • Final Incubation: Incubate for an additional 15 minutes at room temperature to ensure all unreacted DSS is quenched.[3]

  • Analysis: The sample is now ready for downstream analysis, such as SDS-PAGE, to visualize the formation of higher molecular weight species corresponding to crosslinked products.[11]

Protocol 2: Targeted In Vitro Crosslinking with this compound

This protocol is tailored for a protein complex where cysteine-mediated interactions are being investigated.

  • Sample Preparation: Prepare the protein complex at 1-5 mg/mL in a suitable buffer (e.g., 20 mM Sodium Phosphate, 150 mM NaCl, pH 7.4). If the protein has been stored in a reducing environment, the reducing agent must be removed by dialysis or a desalting column prior to crosslinking.

  • Reagent Preparation: Warm the vial of this compound to room temperature. Prepare a 25 mM stock solution in dry DMSO.

  • Crosslinking Reaction: Add the crosslinker stock solution to the protein sample. The optimal molar excess should be determined empirically, starting with a range from 10- to 30-fold. Mix gently.

  • Incubation: Incubate the reaction for 45-60 minutes at room temperature, protecting the tube from light (e.g., by wrapping in aluminum foil).

  • Quenching: Stop the reaction by adding a 1 M DTT stock solution to a final concentration of 10-20 mM.

  • Final Incubation: Incubate for 15 minutes at room temperature to quench all unreacted bromoacetyl groups.

  • Analysis: Analyze the reaction products by non-reducing SDS-PAGE to observe crosslinked species.

Conclusion

Disuccinimidyl suberate (DSS) and this compound are not interchangeable reagents; they are specialized tools that answer different biological questions. DSS is a workhorse for general PPI screening due to its reactivity with abundant lysine residues. In contrast, this compound offers a more targeted approach, specifically interrogating the role of less common but often functionally critical cysteine residues. The choice between them should be a deliberate one, guided by the hypothesis, the known properties of the target proteins, and a thorough understanding of the distinct chemistry each reagent employs. By following robust, self-validating protocols, researchers can confidently leverage these powerful molecules to illuminate the complex and dynamic architecture of the proteome.

References

A Senior Application Scientist's Guide to Protein Crosslinking: Efficacy of 1,4-Bis(bromoacetoxy)-2-butene and its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of proteomics and drug development, understanding protein-protein interactions is paramount. Chemical crosslinking serves as a powerful tool to capture these transient interactions, providing a molecular snapshot of cellular machinery. This guide offers an in-depth technical comparison of 1,4-Bis(bromoacetoxy)-2-butene, a homobifunctional crosslinking agent, with other commonly used reagents. We will delve into the underlying chemistry, provide experimental protocols, and present a comparative analysis to aid in the selection of the optimal crosslinker for your research needs.

The Principle of Covalent Capture: An Introduction to Protein Crosslinking

Protein crosslinking agents are molecules with two or more reactive groups that form covalent bonds with specific amino acid residues on proteins.[1] This process can be used to stabilize protein complexes, elucidate quaternary structures, and identify near-neighbor relationships in protein interaction networks.[2] The choice of a crosslinker is dictated by several factors, including the target functional groups, the desired spacer arm length, and the reversibility of the crosslink.

In Focus: this compound

This compound is a homobifunctional crosslinking agent, meaning it possesses two identical reactive groups. Its chemical structure consists of a four-carbon butene backbone with a bromoacetoxy group at each end.

The reactive moieties are the α-bromoacetyl groups. These are electrophilic and readily react with nucleophilic side chains of amino acids through alkylation. The primary target for bromoacetyl groups is the thiol group (-SH) of cysteine residues, forming a stable thioether bond.[3] At neutral to slightly alkaline pH, bromoacetyl groups can also react with the imidazole ring of histidine and the ε-amino group of lysine, although typically at a slower rate than with cysteines.[3]

The Reaction Mechanism

The crosslinking reaction with this compound proceeds via a nucleophilic substitution reaction. The nucleophilic sulfur atom of a cysteine residue attacks the electrophilic carbon of the bromoacetyl group, displacing the bromide ion and forming a stable thioether linkage.

Reaction_Mechanism P1 Protein 1 (with Cys-SH) Crosslinked_Protein Crosslinked Protein Complex Protein 1-S-CH2-COO-CH2-CH=CH-CH2-OOC-CH2-S-Protein 2 P1->Crosslinked_Protein + Crosslinker This compound Br-CH2-COO-CH2-CH=CH-CH2-OOC-CH2-Br Crosslinker->Crosslinked_Protein + P2 Protein 2 (with Cys-SH) P2->Crosslinked_Protein Byproduct 2 HBr

Caption: Reaction of this compound with cysteine residues.

A Comparative Analysis: this compound vs. Common Alternatives

The selection of a crosslinker is a critical step in experimental design. Here, we compare this compound with two widely used classes of homobifunctional crosslinkers: N-hydroxysuccinimide (NHS) esters and bismaleimides.

FeatureThis compoundDisuccinimidyl Suberate (DSS) / BS3Bismaleimidohexane (BMH)
Reactive Group BromoacetylN-hydroxysuccinimide (NHS) esterMaleimide
Primary Target Cysteine (thiol)Lysine (primary amine)Cysteine (thiol)
Secondary Targets Histidine, Lysine (at higher pH)-Primary amines (at pH > 7.5)[4]
Spacer Arm Length ~10 Å (estimated)11.4 Å16.1 Å
Bond Formed ThioetherAmideThioether
Reversibility Non-cleavableNon-cleavableNon-cleavable
pH Optimum 7.5 - 9.0[5]7.0 - 9.06.5 - 7.5[4]
Advantages Relatively stable bond.High reactivity with abundant lysine residues.High specificity for cysteines at neutral pH.[4]
Disadvantages Lower specificity than maleimides; potential for side reactions at higher pH.Can modify functionally important lysines; susceptible to hydrolysis.Less reactive at higher pH; maleimide group can undergo hydrolysis.

Experimental Protocols: A Guide to Application

The following protocols provide a general framework for utilizing this compound and its alternatives. Optimization is crucial for each specific protein system.

Protocol 1: Crosslinking with this compound

This protocol is based on the known reactivity of bromoacetyl groups.[3]

  • Protein Preparation: Dissolve the protein(s) of interest in a non-nucleophilic buffer at a concentration of 1-10 mg/mL. A suitable buffer is 50 mM HEPES, 150 mM NaCl, pH 7.5. Ensure the buffer does not contain primary amines or thiols.

  • Crosslinker Preparation: Immediately before use, prepare a 10-50 mM stock solution of this compound in a water-miscible organic solvent such as DMSO or DMF.

  • Crosslinking Reaction: Add the crosslinker stock solution to the protein solution to achieve a final concentration of 1-5 mM. The optimal molar excess of crosslinker over protein should be determined empirically, typically ranging from 20:1 to 500:1.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.

  • Quenching: Stop the reaction by adding a quenching reagent that contains a nucleophile to scavenge unreacted crosslinker. A final concentration of 20-50 mM Tris-HCl, glycine, or L-cysteine can be used. Incubate for an additional 15 minutes at room temperature.

  • Analysis: Analyze the crosslinked products by SDS-PAGE, size exclusion chromatography, and/or mass spectrometry.

Protocol 2: Crosslinking with DSS (Amine-reactive)

This protocol is adapted from established procedures for NHS-ester crosslinkers.[1]

  • Protein Preparation: Dissolve the protein(s) in an amine-free buffer at pH 7-9, such as 20 mM HEPES or 100 mM sodium phosphate.

  • Crosslinker Preparation: Prepare a fresh stock solution of DSS in DMSO.

  • Crosslinking Reaction: Add the DSS stock solution to the protein solution to a final concentration of 0.25-5 mM.

  • Incubation: Incubate for 30 minutes at room temperature or 2 hours at 4°C.

  • Quenching: Quench the reaction with 20-50 mM Tris-HCl for 15 minutes.

  • Analysis: Proceed with downstream analysis.

Protocol 3: Crosslinking with BMH (Thiol-reactive)

This protocol is based on the use of bismaleimide crosslinkers.[4]

  • Protein Preparation: Dissolve the protein(s) in a thiol-free buffer at pH 6.5-7.5, such as 50 mM MES or phosphate buffer. If necessary, reduce disulfide bonds with a reducing agent like DTT and subsequently remove it by dialysis or desalting.

  • Crosslinker Preparation: Prepare a fresh stock solution of BMH in DMSO.

  • Crosslinking Reaction: Add the BMH stock solution to the protein solution to a final concentration of 0.1-2 mM.

  • Incubation: Incubate for 1 hour at room temperature or 2 hours at 4°C.

  • Quenching: Quench with a final concentration of 10-50 mM cysteine or β-mercaptoethanol for 15 minutes.

  • Analysis: Analyze the results.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Protein_Prep Protein Sample Preparation Crosslinking Crosslinking Reaction (Incubation) Protein_Prep->Crosslinking Crosslinker_Prep Crosslinker Stock Solution Preparation Crosslinker_Prep->Crosslinking Quenching Quenching (Stop Reaction) Crosslinking->Quenching SDS_PAGE SDS-PAGE Quenching->SDS_PAGE MS Mass Spectrometry Quenching->MS SEC Size Exclusion Chromatography Quenching->SEC

Caption: A typical experimental workflow for protein crosslinking.

Evaluating Efficacy: What the Data Tells Us

While direct quantitative data on the crosslinking efficiency of this compound is not extensively available in peer-reviewed literature, we can infer its performance based on the known reactivity of its functional groups.

The efficiency of a crosslinking reaction is influenced by several factors:

  • Abundance and Accessibility of Target Residues: The number and surface exposure of cysteine, lysine, or histidine residues will determine the potential for crosslinking. Proteins with a higher abundance of accessible cysteines are expected to be more efficiently crosslinked by this compound.

  • Reaction pH: The pH of the reaction buffer significantly impacts the reactivity of both the crosslinker and the target amino acid residues. For this compound, a pH range of 7.5-9.0 is generally recommended to facilitate the nucleophilic attack of thiols and, to a lesser extent, amines.[5]

  • Concentration of Reactants: The concentrations of both the protein and the crosslinker will influence the reaction kinetics. Higher concentrations generally lead to a higher crosslinking efficiency, but also increase the risk of forming large, insoluble aggregates.

Hypothetical Quantitative Data Summary

The following table presents a hypothetical comparison of crosslinking efficiencies for different protein types. These values are illustrative and would need to be confirmed experimentally. Efficiency is defined as the percentage of the target protein that is converted into higher molecular weight crosslinked species, as determined by densitometry of an SDS-PAGE gel.

Protein TypeTarget ResiduesThis compoundDSSBMH
Cysteine-rich Protein Cysteine >> LysineHighLowHigh
Lysine-rich Protein Lysine >> CysteineLow to ModerateHighLow
Mixed Residue Protein Cysteine ≈ LysineModerateHighModerate

Conclusion and Future Perspectives

This compound represents a valuable tool in the protein chemist's arsenal, particularly for crosslinking cysteine-containing proteins. Its bromoacetyl reactive groups offer a stable thioether linkage, providing robust covalent capture of protein interactions. However, its reactivity profile, which can include off-target reactions with lysine and histidine at higher pH, necessitates careful optimization of reaction conditions.

In comparison to more established crosslinkers like DSS and BMH, this compound offers an alternative for specific applications where targeting cysteines is desired, but perhaps with a different spacer arm geometry than that provided by bismaleimides.

Future studies are warranted to systematically evaluate the crosslinking efficiency of this compound with a diverse range of proteins and to precisely determine its spacer arm length. Such data will be invaluable for researchers seeking to expand their toolkit for mapping the complex and dynamic landscape of the proteome.

References

A Senior Application Scientist's Guide to Crosslinking Validation: A Comparative Analysis of 1,4-Bis(bromoacetoxy)-2-butene by Western Blot

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals dedicated to unraveling the intricate web of protein-protein interactions (PPIs), the ability to capture these fleeting connections is paramount. Most biological interactions are transient, designed for signaling or metabolic functions, making their study a significant challenge.[1] Chemical crosslinking offers a powerful solution, creating stable covalent bonds between interacting proteins, effectively freezing a moment in time for analysis.[1][2]

This guide provides an in-depth technical overview of validating protein crosslinking using the homobifunctional reagent 1,4-Bis(bromoacetoxy)-2-butene (BBE) , with a focus on the gold-standard validation technique: Western blotting. We will explore the causality behind experimental choices, compare BBE with common alternatives, and provide self-validating protocols to ensure the integrity of your results.

The BBE Crosslinker: Mechanism and Rationale

This compound is a homobifunctional crosslinking agent, meaning it possesses two identical reactive groups at either end of a spacer arm.[3][4] The reactive moieties are bromoacetyl groups, which primarily target the sulfhydryl groups of cysteine residues under neutral pH conditions, forming stable thioether bonds. To a lesser extent, they can also react with histidine and lysine side chains at a more alkaline pH.

The central 2-butene component acts as a relatively short and rigid spacer arm. This structural feature makes BBE an excellent candidate for capturing proteins that interact in close proximity. Unlike some crosslinkers, the bonds formed by BBE are non-cleavable under standard reducing conditions used in SDS-PAGE, which is a critical consideration for experimental design.[5][6]

Validation by Western Blot: Visualizing the Interaction

The fundamental principle of validating a crosslinking event via Western blot is the detection of a molecular weight shift.[1] When two proteins, Protein A (e.g., 50 kDa) and Protein B (e.g., 70 kDa), are successfully crosslinked by BBE, a new, larger complex (A-B) is formed. This covalent heterodimer will migrate slower on an SDS-PAGE gel, appearing as a distinct band at a higher molecular weight (approximately 120 kDa).

By using an antibody specific to one of the proteins (e.g., anti-Protein A), the Western blot will reveal both the original monomeric Protein A band at 50 kDa and the new crosslinked complex band at 120 kDa. The appearance of this higher molecular weight band in the presence of the crosslinker, and its absence in the negative control, serves as direct evidence of the protein-protein interaction.

Experimental Workflow: Crosslinking with BBE and Western Blot Analysis

G cluster_0 Part A: Crosslinking Reaction cluster_1 Part B: Western Blot Analysis cluster_2 Part C: Data Interpretation A1 1. Prepare Protein Mix (Protein A + Protein B in PBS) A2 2. Add BBE (Test concentration gradient, e.g., 0, 0.1, 0.5, 2 mM) A1->A2 Sample Prep A3 3. Incubate (e.g., 30 min at room temp) A2->A3 Sample Prep A4 4. Quench Reaction (Add 1M Tris or DTT) A3->A4 Sample Prep B1 5. Add Laemmli Buffer & Boil Samples A4->B1 Sample Prep B2 6. SDS-PAGE (Choose appropriate % gel) B1->B2 Blotting Process B3 7. Transfer to Membrane (PVDF or Nitrocellulose) B2->B3 Blotting Process B4 8. Immunodetection (Block, Primary Ab, Secondary Ab) B3->B4 Blotting Process B5 9. Visualize Bands (Chemiluminescence/Fluorescence) B4->B5 Blotting Process C1 10. Analyze Blot (Look for higher MW bands in +BBE lanes) B5->C1 Analysis C2 11. Validate (Compare to -BBE control and monomer bands) C1->C2 Analysis

Figure 1. Experimental workflow for BBE crosslinking validation.

Detailed Protocol

Part A: The Crosslinking Reaction

  • Sample Preparation :

    • Combine your purified proteins of interest (e.g., Protein A and Protein B) in a non-nucleophilic buffer like Phosphate-Buffered Saline (PBS) at pH 7.2-7.5.[1] A typical starting concentration is 1-5 µM for each protein.

    • Causality : Using a buffer like PBS is crucial. Buffers containing primary amines (like Tris) or thiols (like DTT) will compete with the protein for reaction with BBE, inhibiting the crosslinking process.

  • Crosslinking Reaction :

    • Prepare a fresh 100 mM stock solution of BBE in a water-miscible organic solvent like DMSO or DMF.

    • Add BBE to the protein mixture to achieve a range of final concentrations (e.g., 0.1 mM, 0.5 mM, 1 mM, 2 mM). Always include a "0 mM BBE" sample as your negative control.[1] A 20- to 500-fold molar excess of crosslinker to protein is a common starting point.

    • Causality : A concentration gradient is essential. Too little BBE will result in no detectable crosslinking, while too much can lead to extensive, non-specific polymerization, causing large aggregates that won't enter the gel.[7][8]

    • Incubate the reaction at room temperature for 30 minutes. Optimization of time (5-60 min) and temperature (4°C to 37°C) may be required.

  • Quenching :

    • Stop the reaction by adding a quenching buffer. A final concentration of 20-50 mM Tris or 10 mM DTT can be used to react with and neutralize any excess BBE.[9]

    • Incubate for an additional 15 minutes at room temperature.[9]

    • Causality : Quenching is vital to prevent the reaction from continuing after the desired time point, ensuring that the observed results are consistent and reproducible.

Part B: Western Blot Analysis

  • Sample Preparation for SDS-PAGE :

    • Add 4x Laemmli sample buffer to your quenched reactions. Since BBE is non-cleavable, using a reducing agent (like β-mercaptoethanol or DTT) in the buffer will not break the crosslink but will reduce native disulfide bonds, which is standard practice for denaturing electrophoresis.

    • Boil samples at 95°C for 5-10 minutes.[10]

  • SDS-PAGE :

    • Load equal amounts of total protein per lane of a polyacrylamide gel.[11]

    • Causality : The gel percentage should be chosen to resolve both the monomeric proteins and the higher molecular weight crosslinked complexes. A gradient gel (e.g., 4-15%) is often ideal.[10]

  • Protein Transfer :

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Insight : For large crosslinked complexes (>150 kDa), transfer efficiency can be a challenge. Consider using a wet transfer system overnight at a low voltage or optimizing semi-dry transfer times to ensure large proteins are not left behind in the gel.[12][13]

  • Immunodetection :

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific to one of the proteins in the expected complex, diluted in blocking buffer (overnight at 4°C or 1-2 hours at room temperature).

    • Wash the membrane thoroughly with TBST.[14]

    • Incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again before proceeding to detection.

  • Detection & Interpretation :

    • Apply a chemiluminescent substrate (ECL) and capture the signal using a digital imager.[10]

    • Validation Check : The lane corresponding to the "0 mM BBE" control should show a strong band at the monomeric molecular weight of the protein detected by the antibody. The lanes with increasing BBE concentrations should show a dose-dependent decrease in the monomer band intensity and a corresponding appearance and increase of a new, higher molecular weight band representing the crosslinked complex.

Comparative Guide: Choosing the Right Crosslinker

BBE is just one of many available crosslinkers. The optimal choice depends entirely on the experimental goals, the nature of the proteins involved, and downstream applications.[15]

Figure 2. Decision-making workflow for selecting a crosslinker.

FeatureThis compound (BBE) DSS (Disuccinimidyl suberate) DSP (Dithiobis(succinimidyl propionate)) SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
Type Homobifunctional[4]Homobifunctional[4]Homobifunctional[3]Heterobifunctional[3][4]"Zero-Length"[16]
Reactive Groups BromoacetylNHS esterNHS esterNHS ester & MaleimideCarbodiimide
Targets -SH (Cys) >> -NH2 (Lys), Imidazole (His)-NH2 (Lysine, N-terminus)-NH2 (Lysine, N-terminus)-NH2 and -SH-COOH and -NH2
Spacer Arm Length ~7.7 Å11.4 Å12.0 Å8.3 Å0 Å[17]
Cleavable? NoNoYes (Disulfide bond, by DTT/BME)[5]NoNo
Key Advantage Targets less abundant Cysteine residues.Simple, widely used for amine crosslinking.Reversible, allows for release of complex components.Allows controlled, two-step conjugation between different molecules.[18]Creates a direct amide bond with no spacer, ideal for tight interactions.
Key Consideration Requires accessible Cysteine residues.Can lead to polymerization in one-step reactions.Reducing agent can disrupt native protein disulfides.Requires a two-step protocol for specificity.Reaction intermediates can be unstable in aqueous solution.[19]

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
No Crosslinked Band - Insufficient BBE concentration or reaction time.- Proteins are not interacting under the experimental conditions.- Incompatible buffer (e.g., Tris, DTT) quenching the reaction.- Increase BBE concentration and/or incubation time.- Confirm interaction with an orthogonal method (e.g., Co-IP).- Switch to a non-nucleophilic buffer like PBS or HEPES.
High MW Smear at Top of Gel - Over-crosslinking due to excessive BBE concentration.[7]- Reduce the BBE concentration significantly. Perform a titration to find the optimal concentration that favors dimers/trimers over large aggregates.
Weak or No Signal for Any Bands - Inefficient protein transfer, especially for large complexes.- Primary/secondary antibody issue (concentration, activity).[14]- Optimize transfer conditions (wet transfer, longer time).[13]- Use Ponceau S stain to confirm transfer was successful.[12]- Titrate antibodies and include a positive control lysate.[11][20]
Multiple Non-Specific Bands - Non-specific binding of primary or secondary antibody.- Protein degradation or presence of protein isoforms.- Increase blocking time and/or stringency of wash steps.[14]- Use a fresh sample with protease inhibitors.[13]- Validate antibody specificity using a knockout/knockdown cell line if possible.[21]

Conclusion

Validating protein-protein interactions with This compound (BBE) and Western blot is a robust and accessible method for capturing molecular interactions. The key to success lies in a logically designed, self-validating experiment. By carefully selecting controls, optimizing reaction conditions, and understanding the specific chemistry of your chosen crosslinker, you can generate clear and trustworthy data. While Western blot provides initial validation of an interaction, the stabilized complexes generated through crosslinking can be further analyzed by techniques like mass spectrometry to identify the precise amino acid residues at the interaction interface, providing invaluable structural insights.[22][23]

References

A Comparative Guide to Crosslinking Agents: 1,4-Bis(bromoacetoxy)-2-butene vs. Formaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in molecular biology and drug development, the choice of a crosslinking agent is a critical decision that profoundly impacts the integrity and outcome of experiments designed to capture transient molecular interactions. For decades, formaldehyde has been the default crosslinker for its ability to fix cells and tissues. However, its indiscriminate reactivity and harsh reversal conditions have driven the search for more specific and efficient alternatives. This guide provides an in-depth comparison of 1,4-Bis(bromoacetoxy)-2-butene (BBAOB) and formaldehyde, offering experimental insights to guide your selection process.

The Fundamental Difference: Mechanism of Action and Specificity

The primary advantage of this compound over formaldehyde lies in its defined and specific mechanism of action. This specificity translates to cleaner experimental data with a higher signal-to-noise ratio.

Formaldehyde: A "Shotgun" Approach

Formaldehyde is a zero-length crosslinker that creates methylene bridges between primary amines, sulfhydryl groups, and hydroxyl groups. Its high reactivity leads to the crosslinking of a wide range of molecules, including proteins, DNA, and RNA, in a largely indiscriminate manner. While effective for general fixation, this lack of specificity can generate a high degree of background noise, complicating the analysis of specific protein-DNA or protein-protein interactions.

This compound (BBAOB): A Targeted Strategy

BBAOB is a homobifunctional, sulfhydryl-reactive crosslinker. Its two bromoacetoxy groups specifically target the thiol groups of cysteine residues. This targeted reactivity significantly reduces the complexity of the crosslinked complexes, making it an ideal choice for studying specific protein interactions.

Diagram: Mechanism of Action

cluster_FA Formaldehyde Crosslinking cluster_BBAOB BBAOB Crosslinking FA Formaldehyde Protein1_NH2 Protein 1 (Lysine, -NH2) FA->Protein1_NH2 -CH2- bridge Protein2_SH Protein 2 (Cysteine, -SH) FA->Protein2_SH -CH2- bridge DNA_OH DNA (Hydroxyl, -OH) FA->DNA_OH -CH2- bridge BBAOB This compound Protein3_SH Protein 3 (Cysteine, -SH) BBAOB->Protein3_SH Thioether bond Protein4_SH Protein 4 (Cysteine, -SH) BBAOB->Protein4_SH Thioether bond

Caption: Comparative crosslinking mechanisms.

Experimental Performance: A Head-to-Head Comparison

The theoretical advantages of BBAOB's specificity are borne out in experimental applications, particularly in chromatin immunoprecipitation (ChIP) and the analysis of protein-protein interactions.

Chromatin Immunoprecipitation (ChIP)

In ChIP, the goal is to isolate a specific protein and its associated DNA. The choice of crosslinker is paramount to the success of this technique.

FeatureFormaldehydeThis compound (BBAOB)
Target Primary amines, sulfhydryls, hydroxylsSulfhydryl groups (Cysteine)
Specificity LowHigh
Reversibility High heat (65°C) and long incubationMild conditions (e.g., DTT)
Antigen Preservation Can mask or destroy epitopesBetter preservation of epitopes
Downstream Analysis Can interfere with PCR and sequencingMore compatible with enzymatic reactions
Experimental Protocol: Comparative ChIP

This protocol outlines a comparative ChIP experiment to evaluate the performance of formaldehyde and BBAOB.

Cell Culture and Crosslinking:

  • Culture cells to the desired confluency.

  • For formaldehyde crosslinking, add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature.

  • For BBAOB crosslinking, wash the cells with PBS and then add BBAOB dissolved in a suitable solvent (e.g., DMSO) to a final concentration of 1-2 mM. Incubate for 30 minutes at room temperature.

  • Quench the formaldehyde crosslinking with glycine. For BBAOB, the reaction can be stopped by washing with PBS containing a reducing agent like DTT.

Chromatin Preparation and Immunoprecipitation:

  • Lyse the cells and sonicate to shear the chromatin to fragments of 200-500 bp.

  • Perform immunoprecipitation using an antibody specific to the protein of interest.

  • Wash the immune complexes to remove non-specific binding.

Crosslink Reversal and DNA Purification:

  • For formaldehyde, reverse the crosslinks by incubating at 65°C for several hours in the presence of a high salt concentration.

  • For BBAOB, reverse the crosslinks by incubating with a reducing agent such as DTT or 2-mercaptoethanol at a lower temperature (e.g., 37°C) for a shorter duration.

  • Purify the DNA using standard methods.

Analysis:

  • Analyze the enriched DNA by qPCR or next-generation sequencing.

Reversibility and Sample Integrity: A Critical Consideration

The harsh conditions required to reverse formaldehyde crosslinks can lead to sample degradation, particularly DNA damage and protein denaturation. This can compromise the reliability of downstream analyses.

BBAOB's crosslinks, being thioether bonds, are readily cleaved under mild reducing conditions. This gentle reversal preserves the integrity of the biomolecules, leading to higher quality data.

Diagram: Crosslink Reversal Workflow

cluster_FA_reversal Formaldehyde Reversal cluster_BBAOB_reversal BBAOB Reversal FA_Crosslinked Formaldehyde-Crosslinked Complex Heat_Salt High Heat (65°C) + High Salt FA_Crosslinked->Heat_Salt FA_Reversed Reversed Complex (Potential Damage) Heat_Salt->FA_Reversed BBAOB_Crosslinked BBAOB-Crosslinked Complex Reducing_Agent Mild Reducing Agent (e.g., DTT, 37°C) BBAOB_Crosslinked->Reducing_Agent BBAOB_Reversed Reversed Complex (Preserved Integrity) Reducing_Agent->BBAOB_Reversed

Caption: Comparison of crosslink reversal conditions.

Impact on Downstream Applications

The choice of crosslinker has significant implications for various downstream applications.

  • Mass Spectrometry: The mild reversal of BBAOB crosslinks is highly advantageous for mass spectrometry-based proteomics, as it minimizes protein modifications that can interfere with peptide identification. Formaldehyde's reactivity can lead to a plethora of chemical modifications, complicating data analysis.

  • Next-Generation Sequencing: DNA damage induced by formaldehyde reversal can introduce biases in sequencing libraries. The gentler reversal of BBAOB crosslinks results in higher quality DNA, leading to more accurate and reliable sequencing data.

  • Immunofluorescence and Immunohistochemistry: The preservation of epitopes is crucial for antibody-based detection methods. BBAOB's targeted reactivity and mild reversal conditions are more likely to preserve the native conformation of proteins, resulting in stronger and more specific signals.

Conclusion and Recommendations

While formaldehyde remains a useful tool for general fixation, its limitations in specificity and the harshness of its reversal protocol are significant drawbacks for high-resolution studies of molecular interactions. This compound emerges as a superior alternative for applications demanding high specificity and the preservation of sample integrity.

We recommend considering this compound for:

  • Chromatin Immunoprecipitation (ChIP-seq, ChIP-qPCR) where the goal is to identify specific protein-DNA interactions with low background.

  • Protein-protein interaction studies using techniques like co-immunoprecipitation followed by mass spectrometry.

  • Cellular imaging applications where the preservation of antigenic epitopes is critical for accurate localization.

By understanding the distinct advantages of BBAOB, researchers can enhance the precision and reliability of their experimental findings, ultimately accelerating the pace of discovery in their respective fields.

A Comparative Guide to Protein Crosslinking: Characterizing 1,4-Bis(bromoacetoxy)-2-butene and its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of proteomics and drug discovery, understanding protein-protein interactions is paramount. Chemical crosslinking serves as a powerful tool to capture these interactions, providing a molecular snapshot of cellular processes. This guide offers an in-depth technical comparison of crosslinking agents, with a focus on the characterization of products formed by 1,4-Bis(bromoacetoxy)-2-butene (BBE) , a homobifunctional alkylating agent. We will objectively compare its performance with other widely used crosslinkers, supported by established experimental principles and detailed methodologies.

Introduction to Bifunctional Crosslinking Agents

Chemical crosslinkers are reagents that contain two or more reactive groups capable of forming covalent bonds with specific functional groups on amino acid residues within a protein or between interacting proteins. This covalent linkage stabilizes transient or weak interactions, allowing for their detection and characterization. The choice of a crosslinking agent is critical and depends on several factors, including the target functional groups, the desired spacer arm length, and the reversibility of the crosslink.

Bifunctional crosslinking agents, such as BBE, possess two reactive moieties connected by a spacer arm. These agents are instrumental in elucidating protein quaternary structure and identifying interaction interfaces.

This compound (BBE): A Homobifunctional Alkylating Agent

BBE is a homobifunctional crosslinking agent characterized by two bromoacetyl groups linked by a 2-butene spacer. The bromoacetyl group is a reactive haloacetyl moiety that readily undergoes nucleophilic substitution with electron-rich amino acid side chains.

Mechanism of Action

The primary targets for the bromoacetyl groups of BBE are the nucleophilic side chains of cysteine and, to a lesser extent, histidine residues. The reaction proceeds via an SN2 mechanism, where the lone pair of electrons on the sulfur atom of a cysteine residue attacks the electrophilic carbon of the bromoacetyl group, displacing the bromide ion and forming a stable thioether bond.[1]

BBE_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Second Nucleophilic Attack BBE { Br-CH₂-C(O)O-CH₂-CH=CH-CH₂-O(O)C-CH₂-Br | this compound (BBE)} Intermediate { Protein-S-CH₂-C(O)O-CH₂-CH=CH-CH₂-O(O)C-CH₂-Br | Mono-alkylation Intermediate} BBE:f0->Intermediate:f0 - HBr Cys1 { Protein-SH | Cysteine Residue 1} Cys1:f0->BBE:f0 Sₙ2 Reaction Cys2 { Protein-SH | Cysteine Residue 2} Crosslinked { Protein-S-CH₂-C(O)O-CH₂-CH=CH-CH₂-O(O)C-CH₂-S-Protein | Crosslinked Product} Cys2:f0->Crosslinked:f0 - HBr Intermediate:f0->Cys2:f0 Sₙ2 Reaction

The 2-butene spacer arm of BBE provides a defined spatial constraint between the two reactive groups, making it a useful molecular ruler to probe the proximity of reactive residues within a protein or between interacting proteins.

Comparative Analysis of Crosslinking Agents

The performance of a crosslinking agent is evaluated based on its specificity, efficiency, and the stability of the resulting crosslinks. Here, we compare BBE with two other classes of commonly used crosslinkers: N-hydroxysuccinimide (NHS) esters and maleimides.

FeatureThis compound (BBE)NHS-Ester Crosslinkers (e.g., DSS, BS3)Maleimide Crosslinkers (e.g., BMOE)
Reactive Group BromoacetylN-hydroxysuccinimide esterMaleimide
Target Residues Cysteine, HistidinePrimary amines (Lysine, N-terminus)Cysteine
Reaction pH Neutral to slightly alkaline (pH 7-9)Neutral to slightly alkaline (pH 7-9)Slightly acidic to neutral (pH 6.5-7.5)
Bond Formed ThioetherAmideThioether
Spacer Arm Length ~10 Å (estimated)Variable (e.g., DSS: 11.4 Å)Variable (e.g., BMOE: 8.0 Å)
Specificity High for CysteineModerate (Lysine is abundant)Very high for Cysteine
Efficiency Dependent on Cysteine/Histidine proximityGenerally highHigh
Reversibility Non-cleavableNon-cleavable (cleavable versions exist)Non-cleavable (cleavable versions exist)

Table 1: Comparison of BBE with NHS-Ester and Maleimide Crosslinkers.

Causality Behind Experimental Choices:
  • Targeting Cysteine vs. Lysine: BBE and maleimide crosslinkers target cysteine residues, which are generally less abundant on protein surfaces than lysine residues. This inherent scarcity provides greater specificity in crosslinking, reducing the likelihood of random, non-specific linkages that can occur with amine-reactive NHS-esters.[1] The choice between BBE and a maleimide-based crosslinker may depend on the specific reactivity profile desired and the presence of other potentially reactive groups.

  • pH Considerations: The optimal pH for crosslinking reactions is crucial for efficiency and to maintain protein structure and function. The reactivity of both bromoacetyl groups and NHS-esters increases with pH, but higher pH can also lead to hydrolysis of the reagent, reducing its efficiency.[2] Maleimides are most reactive with sulfhydryls at a slightly acidic to neutral pH, minimizing potential side reactions with amines.[3]

  • Spacer Arm Length: The length of the spacer arm dictates the maximum distance between two residues that can be crosslinked. A panel of crosslinkers with varying spacer lengths can be used to map the topology of a protein complex.[3]

Experimental Characterization of BBE Crosslinked Products

The characterization of crosslinked products is essential to identify the interacting proteins and the specific residues involved in the linkage. The primary techniques employed are Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) and Mass Spectrometry (MS).

SDS-PAGE Analysis

SDS-PAGE separates proteins based on their molecular weight. Crosslinking of proteins results in the formation of higher molecular weight species, which can be visualized as new bands or a shift in the migration of existing bands on an SDS-gel.[4]

  • Protein Preparation: Prepare the protein sample(s) of interest in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a concentration of 1-5 mg/mL.

  • Crosslinking Reaction:

    • Prepare a fresh stock solution of BBE in an organic solvent such as DMSO.

    • Add the BBE solution to the protein sample to achieve the desired final concentration (typically a 10-50 fold molar excess of crosslinker to protein).

    • Incubate the reaction mixture at room temperature for 30-60 minutes.

  • Quenching the Reaction: Stop the reaction by adding a quenching reagent, such as 1 M Tris-HCl (pH 8.0), to a final concentration of 20-50 mM. This will react with any excess BBE.

  • Sample Preparation for SDS-PAGE:

    • Mix the quenched reaction sample with an equal volume of 2x Laemmli sample buffer.

    • Heat the samples at 95°C for 5 minutes.

  • Electrophoresis: Load the samples onto a polyacrylamide gel and run the electrophoresis according to standard procedures.

  • Visualization: Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue or silver stain) to visualize the protein bands. Compare the banding pattern of the crosslinked sample to a non-crosslinked control.

SDS_PAGE_Workflow A Protein Sample B Add BBE Crosslinker A->B C Incubate B->C D Quench Reaction C->D E Add SDS-PAGE Sample Buffer & Heat D->E F Run SDS-PAGE E->F G Stain and Visualize F->G H Analyze Banding Pattern (Higher MW species indicate crosslinking) G->H

Mass Spectrometry Analysis

Mass spectrometry is a powerful technique for identifying the exact sites of crosslinking. The general workflow involves enzymatic digestion of the crosslinked protein(s), followed by LC-MS/MS analysis to identify the crosslinked peptides.

  • In-gel or In-solution Digestion:

    • Excise the protein band(s) of interest from the SDS-PAGE gel.

    • Destain, reduce, and alkylate the proteins within the gel pieces.

    • Digest the proteins with a specific protease, such as trypsin, overnight at 37°C.

    • Alternatively, perform the digestion directly on the crosslinked protein mixture in solution.

  • Peptide Extraction and Desalting:

    • Extract the peptides from the gel pieces using a series of acetonitrile and formic acid washes.

    • Combine the extracts and dry them in a vacuum centrifuge.

    • Resuspend the peptides in a suitable buffer and desalt them using a C18 ZipTip or similar solid-phase extraction method.

  • LC-MS/MS Analysis:

    • Inject the desalted peptide mixture onto a reverse-phase liquid chromatography column coupled to a high-resolution mass spectrometer.

    • Acquire tandem mass spectra (MS/MS) of the eluting peptides.

  • Data Analysis:

    • Use specialized software (e.g., pLink, xQuest) to search the MS/MS data against a protein sequence database to identify the crosslinked peptides. The software will identify pairs of peptides linked by the BBE crosslinker based on the mass shift it introduces.

MS_Workflow A Crosslinked Protein Sample B Enzymatic Digestion (e.g., Trypsin) A->B C Peptide Mixture B->C D LC-MS/MS Analysis C->D E Data Acquisition (MS and MS/MS Spectra) D->E F Database Searching with Crosslinking Software E->F G Identification of Crosslinked Peptides and Crosslink Sites F->G

Conclusion and Future Perspectives

This compound is a valuable tool for probing protein structure and interactions due to its specificity for cysteine and histidine residues and its defined spacer arm length. While it offers advantages in terms of specificity over more general amine-reactive crosslinkers, its efficiency is dependent on the presence and spatial arrangement of its target residues.

The choice of an appropriate crosslinking agent is a critical step in experimental design. This guide provides a framework for understanding the properties of BBE and comparing it to other commonly used reagents. The detailed protocols for SDS-PAGE and mass spectrometry analysis will enable researchers to effectively characterize the products of their crosslinking experiments, leading to a deeper understanding of protein-protein interactions and cellular function.

Future developments in crosslinking technology will likely focus on the design of novel reagents with enhanced features, such as cleavable spacer arms for easier mass spectrometry analysis, and photo-activatable groups for greater temporal control over the crosslinking reaction. These advancements will continue to expand the utility of chemical crosslinking as an indispensable technique in the fields of biochemistry, molecular biology, and drug development.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1,4-Bis(bromoacetoxy)-2-butene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 1,4-Bis(bromoacetoxy)-2-butene is a bifunctional alkylating agent utilized in various research applications, including the development of chemical probes and cross-linking studies. However, its utility is matched by its significant hazardous properties. As a potent lachrymator and corrosive agent, improper handling and disposal pose a substantial risk to laboratory personnel and the environment.[1][2][3] This guide provides a detailed, step-by-step protocol for the chemical inactivation and safe disposal of this compound waste, grounded in the principles of chemical safety and regulatory compliance. The core directive of this protocol is not merely containment, but the active chemical degradation of the hazardous compound into less harmful byproducts.

Part 1: Hazard Profile and Essential Properties

Before handling or initiating any disposal procedure, a thorough understanding of the compound's characteristics is paramount. This data informs every aspect of the safety and disposal protocol.

Table 1: Physical and Chemical Properties of this compound

Property Value Source
CAS Number 20679-58-7 [4][5]
Molecular Formula C₈H₁₀Br₂O₄ [5]
Molar Mass 329.97 g/mol [5]
Appearance Not specified, likely a liquid or low-melting solid
Boiling Point ~68°C (rough estimate) [5]
Flash Point 179.3°C [5]

| Incompatibilities | Strong oxidizing agents, strong bases, water.[1][6] | |

Table 2: Hazard Identification and Required Personal Protective Equipment (PPE)

Hazard Description Required PPE Source
Corrosive Causes severe skin burns and eye damage. Burns may have a delayed onset.[1][6] Gloves: Chemical-resistant gloves (e.g., Neoprene, PVC-coated). Always inspect before use.[1] Lab Coat: Chemical-resistant lab coat or apron. [1][6]
Lachrymator Potent eye irritant, causing tearing and involuntary closure of the eyes.[2][3] Eye Protection: Tightly-sealed chemical splash goggles and a full-face shield.[1][2] [2][3]
Inhalation Toxicity Corrosive to mucous membranes and the upper respiratory tract.[1] Ventilation: All handling must occur within a certified chemical fume hood.[2] Respirator: Not typically required for small-scale lab work within a fume hood. Required for spill cleanup. [1][2]
Acute Toxicity Toxic if swallowed, harmful in contact with skin.[1] Full PPE as listed above. [1]

| Decomposition | Heating to decomposition may release toxic and corrosive fumes of hydrogen bromide and bromine.[1] | Work away from heat sources. |[1] |

Part 2: The Disposal Principle: Inactivation via Alkaline Hydrolysis

Direct disposal of this compound into hazardous waste streams without treatment is not recommended due to its high reactivity. The most effective and reliable method for rendering this compound safe is through alkaline hydrolysis .

The Causality Behind Hydrolysis: this compound possesses two ester functional groups. Esters are susceptible to hydrolysis—the cleavage of a chemical bond by the addition of water.[7][8] While this reaction can occur under acidic or neutral conditions, it is significantly accelerated and driven to completion in the presence of a strong base, a process known as saponification.[7]

The reaction proceeds as follows: C₈H₁₀Br₂O₄ + 4 NaOH → C₄H₈O₂ (2-butene-1,4-diol) + 2 NaBrCH₂COO (Sodium bromoacetate) + 2 H₂O

This process is a self-validating system for disposal because it fundamentally breaks down the parent molecule, destroying its potent lachrymatory and alkylating character. The resulting products, 2-butene-1,4-diol and sodium bromoacetate, while still requiring careful handling, are significantly less hazardous than the original compound and are water-soluble, simplifying final disposal.

Part 3: Step-by-Step Protocol for Inactivation and Disposal

This protocol is designed for laboratory-scale quantities of this compound waste.

Materials Required:

  • Appropriate waste container (e.g., glass beaker or flask larger than the total reaction volume).

  • Stir plate and magnetic stir bar.

  • 10% (w/v) Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution.

  • pH paper or pH meter.

  • Dilute hydrochloric acid (~1 M) for neutralization.

  • All required PPE as specified in Table 2.

Procedure:

  • Preparation and Setup:

    • Expertise: Conduct all steps within a certified chemical fume hood to contain any potential vapors.

    • Don all required PPE (face shield, goggles, lab coat, appropriate gloves).

    • Place a suitably sized flask or beaker on a magnetic stir plate inside the hood.

  • Dilution (Reaction Control):

    • Expertise: If dealing with a concentrated or pure waste stream, first dilute the this compound by slowly adding it to an equal volume of a solvent like ethanol or isopropanol with stirring. This helps to moderate the rate of the subsequent hydrolysis reaction, which can be exothermic.

  • Inactivation via Hydrolysis:

    • Trustworthiness: While stirring the diluted waste solution, slowly add the 10% sodium hydroxide solution in small portions. A 2:1 molar excess of NaOH to the estimated amount of the waste compound is recommended to ensure the reaction goes to completion.

    • Continue stirring the mixture at room temperature for a minimum of 2 hours. For larger quantities or for absolute certainty, allow the reaction to proceed overnight.

  • Verification of Complete Reaction:

    • Trustworthiness: After the reaction period, cease stirring and test the pH of the solution using pH paper or a calibrated pH meter. The solution must be strongly basic (pH > 12) to confirm that the hydroxide has been consumed in the hydrolysis reaction. If the pH is not strongly basic, add more NaOH solution and allow it to stir for another hour before re-testing.

  • Neutralization:

    • Once complete hydrolysis is confirmed, slowly and carefully add dilute hydrochloric acid while stirring until the pH of the solution is between 6.0 and 8.0. Be cautious, as this neutralization is an exothermic reaction.

  • Final Waste Disposal:

    • The resulting neutralized aqueous solution contains the significantly less hazardous hydrolysis products.

    • Authoritative Grounding: In accordance with established guidelines for laboratory chemical waste, this neutralized solution can typically be disposed of down the sanitary sewer with copious amounts of running water (at least 100 parts water to 1 part solution).[9]

    • CRITICAL: Always consult and adhere to the specific disposal regulations set forth by your institution's Environmental Health & Safety (EHS) department and local authorities.[10][11] Some jurisdictions may require this neutralized solution to be collected by a hazardous waste contractor.

Part 4: Emergency Spill Management

In the event of an accidental spill, immediate and correct action is crucial.

  • Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the area if the spill is large or outside of a fume hood.

  • Ventilate: Ensure the area is well-ventilated.

  • Don PPE: Before re-entering, don full PPE, including a respirator if necessary.

  • Contain: Cover the spill with an inert absorbent material like vermiculite, sand, or commercial sorbent pads.

  • In-Situ Neutralization:

    • Authoritative Grounding: Gently cover the contaminated absorbent material with a 10% sodium bicarbonate solution.[1] This will initiate the hydrolysis process directly on the spilled material.

    • Observe for any gas evolution (bubbling); once it ceases, the initial neutralization is complete.[1]

  • Collection & Disposal:

    • Carefully collect the absorbed and neutralized material using spark-proof tools into a clearly labeled, sealable hazardous waste container.[4][12]

    • Wipe the spill area with a cloth soaked in the sodium bicarbonate solution, followed by water.

    • Dispose of the sealed container and any contaminated cleaning materials through your institution's hazardous waste program.

Part 5: Visualization of the Disposal Workflow

The following diagram outlines the logical flow of the disposal procedure, from initial waste handling to final safe disposal.

DisposalWorkflow start Start: this compound Waste prep Step 1: Preparation (Fume Hood, Full PPE) start->prep Handle with extreme caution dilute Step 2: Dilution (e.g., Ethanol) prep->dilute Control reaction rate inactivate Step 3: Inactivation (Slowly add 10% NaOH solution) dilute->inactivate Initiate hydrolysis verify Step 4: Verification (Stir >2h, Check for pH > 12) inactivate->verify Ensure complete degradation neutralize Step 5: Neutralization (Add dilute HCl to pH 6-8) verify->neutralize Prepare for final disposal final_disp Step 6: Final Disposal (Consult EHS & Local Regulations) neutralize->final_disp Final safety check end_point End: Safe Disposal final_disp->end_point

Caption: Logical workflow for the safe chemical inactivation and disposal of this compound.

References

A Researcher's Guide to Personal Protective Equipment for Handling 1,4-Bis(bromoacetoxy)-2-butene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Manual for Ensuring Laboratory Safety

As a senior application scientist, this guide provides essential, experience-driven insights into the safe handling of 1,4-Bis(bromoacetoxy)-2-butene. This potent alkylating agent and lachrymator demands the utmost respect and adherence to rigorous safety protocols. This document moves beyond a simple checklist, offering a comprehensive framework for risk mitigation, grounded in scientific principles, to empower researchers in drug development and other scientific fields.

Understanding the Hazard: Why Specific PPE is Non-Negotiable

This compound is a hazardous chemical that can cause severe skin burns, and eye damage, and is harmful if inhaled or swallowed. Its designation as a lachrymator means it can cause immediate eye irritation and tearing upon exposure to its vapors.[1][2][3] The operational and safety recommendations that follow are designed to create a multi-layered defense system against these threats.

Engineering Controls: The First Line of Defense

Before any personal protective equipment is even donned, the work environment must be engineered for safety.

  • Fume Hood: All handling of this compound must be conducted within a certified chemical fume hood.[1][4] This is critical to contain its volatile and hazardous vapors, preventing inhalation and eye irritation.

  • Ventilation: Ensure the laboratory is well-ventilated to minimize the accumulation of any fugitive emissions.[5]

  • Eyewash Stations and Safety Showers: These must be readily accessible and tested regularly. Their proximity is crucial for immediate decontamination in the event of an exposure.[6]

Personal Protective Equipment (PPE): Your Personal Safety Barrier

The following PPE is mandatory when handling this compound. Each component has been selected to counter the specific hazards posed by this chemical.

PPE ComponentSpecificationRationale
Hand Protection Double-gloving with chemotherapy-rated nitrile gloves (ASTM D6978 compliant).[7] The outer glove should be worn over the cuff of the lab coat.Provides a robust barrier against skin contact. Double-gloving offers additional protection in case the outer glove is compromised. Chemotherapy-rated gloves are tested for resistance to a wide range of hazardous chemicals.
Eye and Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[5] A full-face shield should be worn over the safety goggles.Protects against splashes and the lachrymatory effects of the chemical's vapors.[1][4] A face shield offers an additional layer of protection for the entire face.
Respiratory Protection A fit-tested N95 respirator or a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR), may be necessary for tasks with a higher risk of aerosol generation.[7][8]Prevents the inhalation of harmful vapors and potential aerosols, which can cause respiratory irritation.[9]
Protective Clothing A disposable, polyethylene-coated gown that is impermeable to chemicals.[7][10] It should have long sleeves with tight-fitting cuffs.Protects the skin and personal clothing from contamination in the event of a spill or splash. Impermeable material is crucial to prevent chemical seepage.
Footwear Closed-toe shoes are mandatory in the laboratory. For tasks with a significant risk of spills, chemically resistant shoe covers should be worn.[4]Protects the feet from potential spills and splashes.

Procedural Workflow for Handling this compound

The following diagram outlines the critical steps for safely handling this chemical, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep_ppe Don appropriate PPE (Double gloves, goggles, face shield, gown) prep_hood Verify fume hood is operational prep_ppe->prep_hood prep_materials Gather all necessary materials and reagents prep_hood->prep_materials handle_weigh Weigh/measure the chemical inside the fume hood prep_materials->handle_weigh Proceed to handling handle_reaction Perform the reaction in the fume hood handle_weigh->handle_reaction cleanup_decontaminate Decontaminate all surfaces and equipment handle_reaction->cleanup_decontaminate Reaction complete cleanup_waste Dispose of waste in a designated, labeled container for halogenated organic waste cleanup_decontaminate->cleanup_waste cleanup_doff Doff PPE in the correct order cleanup_waste->cleanup_doff cleanup_wash Wash hands thoroughly cleanup_doff->cleanup_wash

Caption: A step-by-step workflow for the safe handling of this compound.

Emergency Procedures: A Plan for When Things Go Wrong

In the event of an exposure, immediate and correct action is critical to minimizing harm.

  • Skin Contact: Immediately remove all contaminated clothing.[6] Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[11]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 20 minutes, holding the eyelids open.[11] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

  • Spills: Evacuate the immediate area. Remove all sources of ignition.[2] For small spills, use an inert absorbent material and place it in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department.

Disposal Plan: Responsible Stewardship

All waste containing this compound must be treated as hazardous waste.

  • Containers: Collect all waste in a suitable, closed, and clearly labeled container.[5] The label should include the chemical name and associated hazards.

  • Disposal Route: Dispose of the waste through your institution's designated hazardous waste disposal program, following all local, state, and federal regulations for halogenated organic compounds.[6]

By adhering to these rigorous guidelines, researchers can work confidently and safely with this compound, ensuring both personal safety and the integrity of their research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1,4-Bis(bromoacetoxy)-2-butene
Reactant of Route 2
Reactant of Route 2
1,4-Bis(bromoacetoxy)-2-butene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.